Product packaging for Fmoc-D-Phe(2-F)-OH(Cat. No.:CAS No. 198545-46-9; 205526-26-7)

Fmoc-D-Phe(2-F)-OH

Cat. No.: B2925544
CAS No.: 198545-46-9; 205526-26-7
M. Wt: 405.425
InChI Key: ARHOAMSIDCQWEW-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-D-Phe(2-F)-OH is a useful research compound. Its molecular formula is C24H20FNO4 and its molecular weight is 405.425. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20FNO4 B2925544 Fmoc-D-Phe(2-F)-OH CAS No. 198545-46-9; 205526-26-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHOAMSIDCQWEW-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fmoc-D-Phe(2-F)-OH CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-D-Phe(2-F)-OH, a fluorinated amino acid derivative crucial for advanced peptide synthesis and drug discovery. It covers its chemical properties, detailed experimental protocols for its synthesis and incorporation into peptides, and its application in studying signaling pathways.

Core Data Presentation

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 198545-46-9[1]
Molecular Weight 405.42 g/mol [1]
Molecular Formula C₂₄H₂₀FNO₄[1]
Appearance White to off-white solid[2]
Purity ≥98.0% (HPLC)[1]
Storage Temperature 2-8°C

Introduction to this compound

This compound, or Nα-(9-Fluorenylmethoxycarbonyl)-D-2-fluorophenylalanine, is a synthetic amino acid derivative. The incorporation of a fluorine atom onto the phenyl ring of D-phenylalanine offers several advantages in peptide and protein engineering. The high electronegativity and small size of the fluorine atom can modulate the electronic properties, hydrophobicity, and conformational preferences of the resulting peptide. This can lead to enhanced biological activity, increased metabolic stability, and improved binding affinity to target receptors. The Fmoc protecting group makes it particularly suitable for solid-phase peptide synthesis (SPPS).

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent incorporation into a peptide chain via Fmoc solid-phase peptide synthesis (SPPS).

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the Fmoc protection of amino acids.

Materials:

  • D-2-Fluorophenylalanine

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolution: Dissolve D-2-fluorophenylalanine in a 10% aqueous solution of sodium carbonate. In a separate flask, dissolve an equimolar amount of Fmoc-OSu in 1,4-dioxane.

  • Reaction: Slowly add the Fmoc-OSu solution to the D-2-fluorophenylalanine solution with constant stirring at room temperature.

  • Monitoring: Allow the reaction to proceed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and other organic impurities.

  • Acidification: Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2. This will precipitate the this compound.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

Protocol 2: Incorporation of this compound into a Peptide using SPPS

This protocol outlines a standard manual Fmoc-SPPS cycle for coupling this compound to a resin-bound peptide chain.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

  • This compound

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the resin-bound peptide.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling:

    • In a separate vial, pre-activate this compound (3-5 equivalents relative to the resin loading) with the coupling reagent (e.g., HBTU, 0.95 equivalents) and DIPEA (2 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers).

Application in Signaling Pathway Research

The unique properties of fluorinated amino acids make them valuable tools for probing peptide-protein interactions, such as those involved in G protein-coupled receptor (GPCR) signaling. For instance, substituting a native phenylalanine with 2-fluorophenylalanine in a peptide agonist can help elucidate the role of aromatic interactions in receptor binding and activation.

A key example is the study of the Thrombin Receptor (Protease-Activated Receptor 1, PAR-1) , a GPCR involved in blood coagulation and other physiological processes. Thrombin activates its receptor by cleaving the N-terminal domain, exposing a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling. Synthetic peptides corresponding to this new N-terminus, known as Thrombin Receptor Activating Peptides (TRAPs), can also activate the receptor.

By replacing a key phenylalanine residue in a TRAP with 2-fluorophenylalanine, researchers can investigate the importance of the electronic nature of the aromatic ring in the peptide-receptor interaction. An enhanced or diminished activity of the fluorinated analogue can provide insights into whether cation-π or other electronic interactions are critical for receptor binding and subsequent G-protein activation and downstream signaling.

GPCR_Activation_Probing cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GPCR GPCR (Thrombin Receptor) Extracellular Intracellular G_Protein G-Protein (αβγ) GPCR->G_Protein G-Protein Coupling TRAP TRAP with This compound TRAP->GPCR:port Binding & Activation Effector Effector Enzyme (e.g., PLC) G_Protein->Effector Activation Signaling Downstream Signaling Effector->Signaling Second Messenger Production

Caption: Probing GPCR activation using a fluorinated peptide agonist.

The diagram above illustrates the general mechanism of GPCR activation by a peptide agonist like TRAP. The incorporation of this compound into the peptide allows for the study of specific molecular interactions at the binding site, providing valuable information on the structure-activity relationship and the mechanism of receptor activation. This knowledge is instrumental in the rational design of novel therapeutics targeting GPCRs.

References

Navigating the Solubility of Fmoc-D-Phe(2-F)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the solubility of Fmoc-D-Phe(2-F)-OH in common organic solvents, providing drug development professionals, scientists, and researchers with essential data, detailed experimental protocols for in-house determination, and a logical workflow for solubility assessment.

The strategic incorporation of fluorinated amino acids into peptide structures is a key strategy in modern drug discovery, often enhancing metabolic stability, binding affinity, and overall pharmacokinetic profiles. This compound, a fluorinated derivative of D-phenylalanine, is a valuable building block in this endeavor. However, its successful application in solid-phase peptide synthesis (SPPS) is fundamentally dependent on its solubility in the organic solvents used for coupling reactions. Poor solubility can lead to incomplete reactions, lower yields, and purification challenges. This technical guide provides a summary of available solubility data, a detailed protocol for determining solubility, and a visual workflow to guide researchers in assessing the solubility of this and similar compounds.

Quantitative Solubility Data

Precise, publicly available quantitative solubility data for this compound across a wide range of common organic solvents is limited. However, data from chemical suppliers provides a key starting point for researchers. The following table summarizes the known solubility and provides a template for recording experimentally determined values for other common solvents.

SolventChemical FormulaSolubility (mg/mL)Molarity (M)Temperature (°C)Notes
Dimethyl Sulfoxide (DMSO)C₂H₆OS100[1]~0.247Not SpecifiedRequires sonication to dissolve.[1]
N,N-Dimethylformamide (DMF)C₃H₇NOData not readily availableData not readily available--
N-Methyl-2-pyrrolidone (NMP)C₅H₉NOData not readily availableData not readily available--
Dichloromethane (DCM)CH₂Cl₂Data not readily availableData not readily available--
Tetrahydrofuran (THF)C₄H₈OData not readily availableData not readily available--
Acetonitrile (ACN)C₂H₃NData not readily availableData not readily available--
Methanol (MeOH)CH₄OData not readily availableData not readily available--

Molecular Weight of this compound: 405.42 g/mol

Experimental Protocol for Solubility Determination

For solvents where solubility data is unavailable, a standardized experimental protocol is crucial for accurate and reproducible measurements. The following protocol, adapted from established methods for determining the solubility of Fmoc-protected amino acids, outlines two common approaches: the Gravimetric Method and the High-Performance Liquid Chromatography (HPLC) Method.

I. Gravimetric Method

This method is straightforward and relies on the evaporation of the solvent and weighing the residual solute.

1. Materials and Equipment:

  • This compound

  • Selected organic solvents (high purity)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Micropipettes

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Pre-weighed evaporation vials

  • Nitrogen gas line or rotary evaporator

2. Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid is essential to ensure saturation.

  • Solvent Addition: Add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

  • Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the excess undissolved solid.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (e.g., 0.5 mL) using a micropipette. Filter the supernatant through a syringe filter into a pre-weighed evaporation vial to remove any remaining solid particles.

  • Solvent Evaporation: Evaporate the solvent from the vial using a gentle stream of nitrogen or a rotary evaporator.

  • Final Weighing: Once the solvent is completely evaporated, place the vial in a desiccator to remove any residual moisture, and then re-weigh it.

  • Calculation:

    • Mass of dissolved solid = (Final weight of vial + solid) - (Initial weight of the empty vial)

    • Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of supernatant withdrawn (mL)

II. HPLC Method

This method is highly sensitive and accurate, particularly for compounds that are sparingly soluble or when only small amounts of material are available.

1. Materials and Equipment:

  • Same as Gravimetric Method, plus:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents

  • Volumetric flasks

2. Procedure:

  • Prepare Saturated Solution: Follow steps 1-5 from the Gravimetric Method to obtain a clear, filtered saturated solution.

  • Prepare Standard Solutions: Create a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Generate Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area at the appropriate wavelength (the fluorenyl group of Fmoc provides strong UV absorbance around 265 nm and 300 nm). Plot a calibration curve of peak area versus concentration.

  • Analyze Sample: Dilute the filtered saturated solution with a known dilution factor to bring its concentration within the range of the calibration curve. Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

  • Calculation:

    • Concentration of saturated solution = Concentration of diluted sample × Dilution factor

    • Express the solubility in mg/mL or Molarity.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound, from initial screening to the final determination of quantitative solubility.

Solubility_Workflow start Start: Select Compound and Solvents qual_screen Qualitative Solubility Screening start->qual_screen sol_insol Soluble, Partially Soluble, or Insoluble? qual_screen->sol_insol quant_exp Quantitative Solubility Experiment sol_insol->quant_exp Soluble or Partially Soluble insoluble_note Insoluble: Consider Alternative Solvents sol_insol->insoluble_note Insoluble gravimetric Gravimetric Method quant_exp->gravimetric Choose Method hplc HPLC Method quant_exp->hplc Choose Method data_analysis Data Analysis and Calculation gravimetric->data_analysis hplc->data_analysis report Report Solubility Data (mg/mL, Molarity) data_analysis->report end End report->end insoluble_note->start

References

Storage and stability guidelines for Fmoc-D-Phe(2-F)-OH.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the storage, stability, and handling of Fmoc-D-Phe(2-F)-OH, this document provides essential information for researchers, scientists, and professionals in drug development. The following sections detail recommended storage conditions, stability profiles, and handling procedures to ensure the integrity and optimal use of this compound in research and manufacturing processes.

Storage and Stability

Proper storage of this compound is critical to maintain its chemical purity and stability over time. The following tables summarize the recommended storage conditions and stability data for the compound in both solid and solution forms.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureAdditional Recommendations
Solid Powder-20°CKeep desiccated in a tightly sealed container.
2-8°CSuitable for shorter-term storage.
4°C
Solution in DMSO-20°CAliquot to avoid multiple freeze-thaw cycles.[1]
-80°CAliquot to avoid multiple freeze-thaw cycles.[1]

Table 2: Stability of this compound Under Recommended Storage Conditions

FormStorage TemperatureShelf Life
Solid Powder-20°C3 years[1]
4°C2 years
Solution in DMSO-20°C1 month
-80°C6 months

Handling and Safety Precautions

As with any chemical reagent, proper handling of this compound is essential to ensure personnel safety and prevent contamination. The following are general handling guidelines based on safety data sheets for Fmoc-protected amino acids.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to minimize inhalation of dust particles.

  • Avoiding Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

  • Hygroscopic Nature: The compound may be hygroscopic; store in a dry environment and handle quickly when exposed to air.

  • Spills: In the event of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.

Experimental Protocols

Stability-Indicating HPLC Method

To assess the stability of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method can be employed. This method is designed to separate the intact compound from potential degradation products.

Objective: To develop and validate an HPLC method for the quantification of this compound and its degradation products.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound reference standard

Chromatographic Conditions (Example):

ParameterCondition
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 50-95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 265 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: For stability studies, dissolve the this compound sample in the same solvent as the standard to a known concentration.

  • Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject the this compound sample to stress conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours

    • Basic: 0.1 N NaOH at 60°C for 24 hours

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours

    • Thermal: 105°C for 24 hours

    • Photolytic: Expose to UV light (254 nm) for 24 hours

  • Analysis: Inject the standard and stressed samples into the HPLC system and record the chromatograms.

  • Data Analysis: Compare the chromatograms of the stressed samples with the unstressed sample and the reference standard. The peak for this compound should be well-resolved from any degradation product peaks.

Visualizations

The following diagrams illustrate key workflows and potential pathways related to the handling and stability of this compound.

StorageAndHandlingWorkflow cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receipt Receive this compound Inspect Inspect Container for Damage Receipt->Inspect StoreSolid Store Solid at -20°C in a Desiccator Inspect->StoreSolid If solid Weigh Weigh in a Ventilated Area StoreSolid->Weigh StoreSolution Store Solution at -20°C or -80°C (Aliquot) Dispose Dispose of Waste According to Institutional Guidelines StoreSolution->Dispose Dissolve Dissolve in Appropriate Solvent (e.g., DMSO) Weigh->Dissolve Weigh->Dispose Dissolve->StoreSolution If not used immediately Dissolve->Dispose

Caption: Workflow for the proper receipt, storage, handling, and disposal of this compound.

DegradationPathway Fmoc_AA This compound Intact Molecule Deprotected_AA D-Phe(2-F)-OH Deprotected Amino Acid Fmoc_AA->Deprotected_AA Base (e.g., Piperidine) Dibenzofulvene Dibenzofulvene Fmoc_AA->Dibenzofulvene Base (e.g., Piperidine) Piperidine_Adduct Dibenzofulvene-Piperidine Adduct Dibenzofulvene->Piperidine_Adduct Piperidine

Caption: General degradation pathway of Fmoc-protected amino acids under basic conditions.

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-D-Phe(2-F)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-α-(9-Fluorenylmethoxycarbonyl)-D-2-fluorophenylalanine (Fmoc-D-Phe(2-F)-OH), a critical building block in modern peptide chemistry. The incorporation of fluorine into peptide backbones can significantly enhance pharmacological properties, including metabolic stability and binding affinity.[1] this compound is therefore a valuable reagent in the development of novel peptide-based therapeutics.[1][2] This document outlines detailed methodologies for its synthesis, purification, and characterization, presented for practical application in a laboratory setting.

Physicochemical and Analytical Data

A summary of the key properties and specifications for this compound is presented below. High purity of this reagent is crucial, as impurities can directly impact the yield and purity of the final synthetic peptide.[3]

PropertyValueReference
Chemical Name N-α-(9-Fluorenylmethoxycarbonyl)-D-2-fluorophenylalanine[4]
Molecular Formula C₂₄H₂₀FNO₄
Molecular Weight 405.42 g/mol
CAS Number 198545-46-9
Appearance White to off-white solid
Typical Purity ≥98.0% (by HPLC)
Storage Temperature 2-8°C

Synthesis of this compound

The synthesis involves the protection of the α-amino group of D-2-fluorophenylalanine with the 9-fluorenylmethoxycarbonyl (Fmoc) group. The most common method utilizes 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic aqueous conditions.

Synthesis Workflow Diagram

Synthesis_Workflow Diagram 1: Synthesis Workflow for this compound cluster_materials Starting Materials cluster_process Reaction Process cluster_workup Work-up & Isolation A D-2-Fluorophenylalanine E Dissolve Amino Acid in Aqueous Base A->E B Fmoc-OSu or Fmoc-Cl F Add Fmoc Reagent in Organic Solvent B->F C Base (e.g., NaHCO₃) C->E D Solvent (e.g., 1,4-Dioxane/Water) D->E D->F G Stir at Room Temperature (Overnight) E->G F->G H Aqueous Work-up (Wash with Ether) G->H I Acidify with HCl to pH ~2 H->I J Precipitation of Product I->J K Filter and Wash Precipitate J->K L Dry Under Vacuum K->L M Crude this compound L->M

Caption: Synthesis workflow from starting materials to crude product.

Experimental Protocol: Fmoc Protection

This protocol is a representative procedure adapted from standard methods for Fmoc protection of amino acids.

Materials:

  • D-2-Fluorophenylalanine

  • 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equivalents)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane or Acetone

  • Deionized Water

  • Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Magnetic stirrer, reaction flask, separatory funnel, filtration apparatus

Procedure:

  • Dissolution: Dissolve D-2-fluorophenylalanine (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir until fully dissolved.

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Fmoc Reagent Addition: Dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the cooled amino acid solution over 30-60 minutes while stirring vigorously.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (12-18 hours).

  • Initial Work-up: Dilute the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and wash twice with diethyl ether to remove unreacted Fmoc reagent and byproducts.

  • Acidification and Precipitation: Collect the aqueous layer and cool it in an ice bath. Acidify the solution to a pH of approximately 2 by slowly adding 1 M HCl. A white precipitate of this compound should form.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts.

  • Drying: Dry the crude product under vacuum to a constant weight.

Purification

The crude product must be purified to remove residual starting materials and byproducts. Recrystallization is a common and effective method for purifying Fmoc-amino acids. For achieving the highest purity required for peptide synthesis, preparative High-Performance Liquid Chromatography (HPLC) may also be employed.

Purification and Analysis Workflow Diagram

Purification_Workflow Diagram 2: Purification and Quality Control Workflow cluster_purification Purification (Recrystallization) cluster_analysis Quality Control Analysis A Crude this compound B Dissolve Crude Product in Hot Solvent (e.g., Toluene) A->B C Cool Slowly to Room Temperature B->C D Further Cool to 0-4°C to Maximize Crystallization C->D E Filter Crystals D->E F Wash with Cold Anti-Solvent E->F G Dry Under Vacuum F->G H Purified this compound G->H I Reversed-Phase HPLC (Purity Assay) H->I J Chiral HPLC (Enantiomeric Purity) H->J K Mass Spectrometry (Identity) H->K L NMR Spectroscopy (Structure) H->L M Final Product (≥98% Purity) I->M J->M K->M L->M

Caption: Workflow for purification and subsequent quality analysis.

Experimental Protocol: Recrystallization

This protocol is based on general procedures for the purification of Fmoc-amino acids by recrystallization from a toluene-based system.

Materials:

  • Crude this compound

  • Toluene (or other suitable solvent like ethyl acetate/hexane)

  • Heating mantle with stirrer, reflux condenser, filtration apparatus

Procedure:

  • Dissolution: Place the crude this compound in a flask and add a minimal amount of toluene.

  • Heating: Gently heat the mixture to approximately 50°C with stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystals should begin to form. For maximum yield, subsequently place the flask in a refrigerator or ice bath (0-4°C) for several hours.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.

  • Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Quality Control and Characterization

Rigorous analysis is essential to confirm the identity, chemical purity, and enantiomeric purity of the final product.

ParameterMethodTypical SpecificationPurpose
Chemical Purity Reversed-Phase HPLC (RP-HPLC)≥98.0%Quantifies the main compound relative to synthesis-related impurities.
Enantiomeric Purity Chiral HPLC≥99.0% eeEnsures the absence of the L-enantiomer, which is critical for the biological activity of the final peptide.
Identity Confirmation Mass Spectrometry (MS)Matches theoretical massConfirms the molecular weight of the compound.
Structural Confirmation ¹H NMR, ¹⁹F NMRMatches expected spectrumConfirms the chemical structure and the presence and position of the fluorine atom.
HPLC Analysis

High-Performance Liquid Chromatography is the primary method for assessing the purity of Fmoc-amino acids.

  • Reversed-Phase HPLC (RP-HPLC): This technique is used to determine the overall chemical purity by separating the target compound from non-chiral impurities. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid (TFA).

  • Chiral HPLC: The separation of D- and L-enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based columns are highly effective for resolving Fmoc-amino acid enantiomers under reversed-phase conditions. This analysis is critical to ensure high enantiomeric excess (ee), as the presence of the incorrect enantiomer can compromise the final peptide's structure and function.

Conclusion

The synthesis and purification of this compound can be achieved through well-established chemical procedures. The protocol involves a straightforward Fmoc protection reaction followed by a critical purification step, typically recrystallization, to achieve the high degree of purity required for solid-phase peptide synthesis. Adherence to detailed protocols and rigorous analytical quality control are paramount to ensuring the successful incorporation of this valuable fluorinated amino acid into complex peptide structures for advanced therapeutic and research applications.

References

Purity Assessment of Fmoc-D-Phe(2-F)-OH by HPLC: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the purity of Fmoc-D-Phe(2-F)-OH, a fluorinated amino acid derivative crucial in peptide synthesis and drug development. Ensuring high purity of this raw material is critical for the successful synthesis of peptides with the desired biological activity and safety profile.[1] This document outlines the principles of HPLC-based purity analysis, provides detailed experimental protocols for both chemical and chiral purity assessment, and discusses potential impurities.

Introduction to Purity Assessment of Fmoc-Amino Acids

This compound, or Fmoc-D-2-fluorophenylalanine, is a key building block in solid-phase peptide synthesis (SPPS). The presence of impurities can lead to the formation of undesired peptide sequences, truncated peptides, or peptides with altered three-dimensional structures, ultimately impacting the final product's efficacy and safety.[2] High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of Fmoc-amino acids due to its high resolution, sensitivity, and quantitative accuracy.[3]

Purity assessment of this compound by HPLC is typically a two-fold process:

  • Reversed-Phase HPLC (RP-HPLC): To determine the chemical purity by separating the main compound from process-related impurities and degradation products.

  • Chiral HPLC: To determine the enantiomeric purity by separating the D-enantiomer from its corresponding L-enantiomer. The presence of the incorrect enantiomer can significantly affect the biological activity of the final peptide.[4]

Commercial suppliers of this compound typically guarantee a purity of ≥98.0% to ≥99.5% as determined by HPLC.

Potential Impurities in this compound

Several types of impurities can be present in Fmoc-amino acid preparations, arising from the synthesis of the amino acid itself or the subsequent attachment of the Fmoc protecting group. Understanding these potential impurities is crucial for developing a robust HPLC method capable of their separation and quantification.

Impurity TypeDescriptionPotential Impact on Peptide Synthesis
Free D-Phe(2-F)-OH The amino acid without the Fmoc protecting group.Can lead to the insertion of the amino acid without subsequent chain elongation, resulting in a truncated peptide.
Fmoc-L-Phe(2-F)-OH The enantiomer of the desired compound.Incorporation of the wrong enantiomer can alter the peptide's structure and biological activity.
Dipeptide Impurities e.g., Fmoc-D-Phe(2-F)-D-Phe(2-F)-OH.Leads to the insertion of an extra amino acid residue in the peptide chain.
β-Alanine Related Impurities Arising from the rearrangement of the Fmoc-OSu reagent used in synthesis.Results in the insertion of a β-alanine residue.
Acetic Acid A potential residual solvent from the manufacturing process.Can act as a capping agent, leading to chain termination and truncated peptides.
Other Synthesis-Related Impurities Byproducts from the fluorination or other steps in the amino acid synthesis.Can introduce unknown modifications into the peptide chain.

Experimental Protocols for HPLC Purity Assessment

The following protocols are representative methods for the purity assessment of this compound and are based on established methods for similar Fmoc-amino acids. Method optimization may be required for specific instruments and columns.

Chemical Purity by Reversed-Phase HPLC (RP-HPLC)

This method is designed to separate this compound from its potential chemical impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile

  • This compound sample

Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 220 nm
Gradient Program 30% B to 100% B over 20 minutes

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in a 1:1 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Enantiomeric Purity by Chiral HPLC

This method is crucial for quantifying the amount of the unwanted L-enantiomer.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral column (e.g., Lux 5 µm Cellulose-2, 4.6 x 250 mm)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (containing 0.1% TFA), typically in a 50:50 (v/v) ratio.

  • This compound sample

Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature Ambient
Detection Wavelength 220 nm
Mobile Phase Isocratic, e.g., 50:50 (v/v) Acetonitrile:Water with 0.1% TFA

Procedure:

  • Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase.

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should be baseline resolved.

  • Data Interpretation: The enantiomeric purity is calculated from the peak areas of the D- and L-enantiomers.

Data Presentation

The quantitative data obtained from the HPLC analyses should be summarized in clear and concise tables for easy comparison and reporting.

Table 1: Example of RP-HPLC Purity Data

Peak No.Retention Time (min)Peak AreaArea %Identification
15.21,5000.1Impurity 1
212.59,950,00099.5This compound
314.848,5000.4Impurity 2
Total 9,990,000 100.0

Table 2: Example of Chiral HPLC Purity Data

Peak No.Retention Time (min)Peak AreaArea %Enantiomer
19.84,995,00099.9D-enantiomer
211.25,0000.1L-enantiomer
Total 5,000,000 100.0

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the purity assessment process.

HPLC_Purity_Assessment_Workflow cluster_sample_prep Sample Preparation cluster_rp_hplc Chemical Purity Analysis cluster_chiral_hplc Enantiomeric Purity Analysis start This compound Sample dissolve Dissolve in appropriate solvent start->dissolve rp_hplc RP-HPLC Analysis dissolve->rp_hplc Inject chiral_hplc Chiral HPLC Analysis dissolve->chiral_hplc Inject rp_data Obtain Chromatogram rp_hplc->rp_data rp_calc Calculate Chemical Purity rp_data->rp_calc final_report Final Purity Report rp_calc->final_report chiral_data Obtain Chromatogram chiral_hplc->chiral_data chiral_calc Calculate Enantiomeric Purity chiral_data->chiral_calc chiral_calc->final_report

Caption: Workflow for the HPLC Purity Assessment of this compound.

Logical_Relationship_Purity_Assessment cluster_chem_impurities Potential Chemical Impurities main Purity Assessment of This compound chem_purity Chemical Purity main->chem_purity enant_purity Enantiomeric Purity main->enant_purity final_product High Quality Peptide Product main->final_product Ensures free_aa Free Amino Acid chem_purity->free_aa dipeptide Dipeptide chem_purity->dipeptide beta_ala β-Alanine Adducts chem_purity->beta_ala other_syn Other Synthesis Impurities chem_purity->other_syn l_enantiomer Fmoc-L-Phe(2-F)-OH enant_purity->l_enantiomer

Caption: Logical Relationship of Purity Assessment Components.

References

An In-depth Technical Guide to Fluorinated Amino Acids in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in peptide chemistry, offering a unique avenue to modulate the biological and physicochemical properties of peptides. This guide provides a comprehensive overview of fluorinated amino acids, detailing their synthesis, properties, and applications in modern drug discovery and chemical biology.

Introduction: The Unique Impact of Fluorine

The introduction of fluorine, the most electronegative element, into amino acid side chains can dramatically alter a peptide's characteristics. Unlike other halogens, fluorine is small and can often mimic a hydrogen atom sterically, yet its strong electron-withdrawing nature imparts significant changes in polarity, acidity, and hydrophobicity.[1] These modifications allow for the fine-tuning of peptide conformation, stability, and interaction with biological targets.[1] The use of fluorinated amino acids has become a key strategy in enhancing the therapeutic potential of peptides by improving their metabolic stability, bioavailability, and binding affinity.

Only one fluorine-containing amino acid, 4-fluoro-L-threonine, is known to occur naturally, produced by Streptomyces cattleya. The vast majority of fluorinated amino acids used in research and development are of synthetic origin, with a wide array of structures available to the modern chemist.

Physicochemical Properties of Fluorinated Amino Acids

The introduction of fluorine can lead to predictable yet profound changes in the fundamental properties of amino acid side chains. These alterations are key to the rational design of peptides with enhanced features.

Acidity (pKa)

Fluorination generally increases the acidity of both the α-carboxyl and α-amino groups of an amino acid due to the strong electron-withdrawing inductive effect of the C-F bond. This effect is more pronounced when the fluorine atom is closer to the acidic center.

Amino AcidpKa (α-COOH)pKa (α-NH3+)
Phenylalanine1.839.13
4-Fluoro-L-phenylalanine1.869.45
(S)-Homoleucine~2.36~9.60
(S)-5-Fluorohomoleucine~2.26~9.20
Pregabalin~4.20~10.60
5-Fluoropregabalin~4.10~10.20

Table 1: Comparison of pKa values for selected canonical and fluorinated amino acids. Data compiled from various sources.[2]

Hydrophobicity

The effect of fluorination on hydrophobicity is more complex than its effect on acidity. While highly fluorinated alkyl chains tend to be more hydrophobic than their hydrocarbon counterparts, monofluorination can sometimes decrease hydrophobicity.[3] This is attributed to the opposing effects of the increased polarity of the C-F bond and the overall increase in the nonpolar surface area. The "fluorous effect," a tendency for highly fluorinated compounds to self-associate and phase-separate from both aqueous and organic media, can also play a role in the behavior of peptides rich in fluorinated amino acids.

Amino AcidHydration Free Energy (ΔG_Hyd, kcal/mol)
Alanine-2.5
Monofluoroalanine-1.0
Difluoroalanine+0.5
Trifluoroalanine+2.0

Table 2: Calculated changes in hydration free energy upon fluorination of the alanine side chain. Positive values indicate increased hydrophobicity. Data adapted from molecular dynamics simulations.

Synthesis of Fluorinated Amino Acids

The synthesis of fluorinated amino acids can be broadly categorized into two main strategies: the use of fluorinated building blocks or the direct fluorination of amino acid precursors. A multitude of specific synthetic routes have been developed, often tailored to the desired position and number of fluorine atoms.

General Synthetic Strategies
  • From Fluorinated Precursors: This approach involves starting with a simple, commercially available fluorinated compound and building the amino acid scaffold around it. This is a common method for preparing a wide variety of fluorinated amino acids.

  • Direct Fluorination: This strategy involves the late-stage introduction of fluorine onto an existing amino acid derivative. This can be achieved through nucleophilic or electrophilic fluorination reactions.

Incorporation of Fluorinated Amino Acids into Peptides

The most common method for incorporating fluorinated amino acids into peptides is through solid-phase peptide synthesis (SPPS), with the Fmoc (9-fluorenylmethoxycarbonyl) strategy being the most widely used due to its mild reaction conditions.

Experimental Protocol: Fmoc-SPPS of a Peptide Containing 4-Fluoro-L-phenylalanine

This protocol outlines the manual synthesis of a model tripeptide (Ala-Phe(4-F)-Gly) on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Gly-OH

  • Fmoc-L-4-Fluorophenylalanine (Fmoc-Phe(4-F)-OH)

  • Fmoc-Ala-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • First Amino Acid Loading (Fmoc-Gly-OH):

    • Pre-activate Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to react for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Second Amino Acid Coupling (Fmoc-Phe(4-F)-OH):

    • Repeat the pre-activation and coupling steps as in step 2, using Fmoc-Phe(4-F)-OH.

  • Fmoc Deprotection: Repeat step 3.

  • Third Amino Acid Coupling (Fmoc-Ala-OH):

    • Repeat the pre-activation and coupling steps as in step 2, using Fmoc-Ala-OH.

  • Final Fmoc Deprotection: Repeat step 3.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet and wash with cold ether.

    • Dry the peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Discovery and Chemical Biology

The unique properties of fluorinated amino acids have led to their widespread use in various areas of research and development.

Enhancing Metabolic Stability

Peptides are often susceptible to rapid degradation by proteases in vivo, limiting their therapeutic potential. The strong C-F bond is resistant to enzymatic cleavage, and the incorporation of fluorinated amino acids can significantly enhance the metabolic stability of peptides.

Modulating Peptide Conformation and Binding Affinity

Fluorination can influence the conformational preferences of amino acid side chains and the overall secondary structure of peptides. These conformational changes can lead to improved binding affinity and selectivity for biological targets. For example, the introduction of fluorinated proline derivatives can alter the cis/trans isomer ratio of the peptidyl-prolyl bond, thereby influencing peptide folding.

19F NMR Spectroscopy and Imaging

The fluorine-19 nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio. The incorporation of fluorinated amino acids allows for the study of peptide and protein structure, dynamics, and interactions in complex biological environments with minimal background signal. Furthermore, the use of the positron-emitting isotope 18F enables the use of fluorinated peptides in Positron Emission Tomography (PET) imaging for diagnostic purposes.

Visualizing Workflows and Pathways

Experimental Workflow: Synthesis and Incorporation of 4-Fluoro-L-phenylalanine

experimental_workflow cluster_synthesis Synthesis of Fmoc-Phe(4-F)-OH cluster_spps Solid-Phase Peptide Synthesis (SPPS) start 4-Fluorobenzaldehyde step1 Erlenmeyer-Azlactone Synthesis start->step1 step2 Hydrolysis & Reduction step1->step2 step3 Fmoc Protection step2->step3 product Fmoc-Phe(4-F)-OH step3->product coupling2 Couple Fmoc-Phe(4-F)-OH product->coupling2 Incorporation resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling1 Couple Fmoc-AA1 deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Couple Fmoc-AA3 deprotection3->coupling3 cleavage Cleavage & Deprotection coupling3->cleavage peptide Purified Peptide cleavage->peptide

Caption: A simplified workflow for the synthesis of Fmoc-4-fluorophenylalanine and its incorporation into a peptide via SPPS.

Signaling Pathway: Modulation of GPCR Signaling by a Fluorinated Peptide Agonist

gpcr_signaling ligand Fluorinated Peptide Agonist receptor GPCR ligand->receptor Binding & Activation g_protein G Protein (Gα, Gβγ) receptor->g_protein Conformational Change effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Activation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Signaling Cascade second_messenger->downstream

Caption: A generalized signaling pathway of a G-protein-coupled receptor (GPCR) activated by a fluorinated peptide agonist.

Conclusion

Fluorinated amino acids represent a versatile and powerful class of building blocks in peptide chemistry. Their ability to fine-tune the physicochemical and biological properties of peptides has made them indispensable tools in the development of novel therapeutics, probes for chemical biology, and advanced biomaterials. A thorough understanding of their synthesis, properties, and methods of incorporation is crucial for researchers and scientists aiming to leverage the unique advantages offered by fluorine in their peptide-based research. As synthetic methodologies continue to evolve and our understanding of the subtle effects of fluorination deepens, the applications of fluorinated amino acids are poised to expand even further, opening new frontiers in peptide science and drug discovery.

References

The Strategic Incorporation of 2-Fluorophenylalanine in Peptide Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The site-specific incorporation of non-canonical amino acids is a powerful strategy in modern peptide design and drug discovery. Among these, 2-fluorophenylalanine (2-F-Phe), a derivative of phenylalanine, has emerged as a valuable tool for enhancing the therapeutic potential of peptides. The introduction of a fluorine atom at the ortho position of the phenyl ring imparts unique physicochemical properties that can profoundly influence peptide structure, stability, and biological activity. This technical guide provides an in-depth overview of the applications of 2-fluorophenylalanine in peptide design, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological pathways and workflows.

Introduction

Peptide-based therapeutics offer high specificity and potency but are often limited by poor metabolic stability and low bioavailability. Chemical modifications are frequently employed to overcome these hurdles. The substitution of natural amino acids with fluorinated analogs has proven to be a particularly effective strategy.[1] The fluorine atom, being small and highly electronegative, can induce significant changes in the electronic properties of the amino acid side chain with minimal steric perturbation.[1] The incorporation of 2-fluorophenylalanine can lead to peptides with enhanced resistance to enzymatic degradation, improved thermal stability, and altered receptor binding affinities, making it a crucial component in the development of novel peptide-based drugs.[2][3]

Effects of 2-Fluorophenylalanine on Peptide Properties

The introduction of 2-fluorophenylalanine into a peptide sequence can modulate its properties in several key ways:

  • Conformational Stability: The electronegativity of the fluorine atom can influence intramolecular interactions, such as hydrogen bonding and aromatic stacking, leading to altered and often more stable peptide conformations.[4] Circular Dichroism (CD) spectroscopy is a key technique used to assess these conformational changes.

  • Enzymatic Stability: The presence of the fluorine atom can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic cleavage and prolonging its in vivo half-life.

  • Binding Affinity: The altered electronic distribution of the phenyl ring in 2-F-Phe can affect cation-π and other non-covalent interactions with target receptors, leading to either increased or decreased binding affinity (Kd). This allows for the fine-tuning of a peptide's interaction with its biological target.

Data Presentation

Impact on Receptor Binding Affinity

The following table summarizes the dissociation constants (Kd) for α-factor peptide analogs binding to the Ste2p receptor, demonstrating the effect of fluorination at position 13.

Peptide AnalogModificationDissociation Constant (Kd) (nM)
α-factorPhenylalanine (Phe)26.2
Analog 12-Fluorophenylalanine (2-F-Phe)Data not available in searched sources
Analog 23-Fluorophenylalanine (3-F-Phe)35.5
Analog 34-Fluorophenylalanine (4-F-Phe)42.7
Analog 43,4-Difluorophenylalanine (3,4-F₂-Phe)69.2
Analog 52,3,4,5,6-Pentafluorophenylalanine (F₅-Phe)177.3

Data extracted from Naider et al. The study did not include a 2-fluorophenylalanine analog in this specific experiment, but the data for other fluorinated phenylalanines illustrates the trend of decreasing binding affinity with increasing fluorination in this particular peptide-receptor system.

Observed Effects on Peptide Stability
PropertyObservation
Thermal Stability Incorporation of fluorinated amino acids, including phenylalanine analogs, is reported to increase the thermal stability of peptides and proteins.
Proteolytic Resistance Peptides containing fluorinated amino acids have demonstrated moderately better stability against proteases like trypsin compared to their non-fluorinated counterparts.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a 2-Fluorophenylalanine-Containing Peptide

This protocol describes the manual synthesis of a generic peptide containing 2-fluorophenylalanine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-L-2-fluorophenylalanine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (OxymaPure®)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT)

  • Water

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours at room temperature.

    • To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating Fmoc-L-2-fluorophenylalanine at the desired position.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water/DDT (e.g., 92.5:2.5:2.5:2.5 v/v/v/w).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide under vacuum.

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.

    • Lyophilize the pure peptide fractions.

Enzymatic Degradation Assay

This protocol outlines a general procedure to assess the stability of a 2-fluorophenylalanine-containing peptide against a specific protease.

Materials:

  • Purified peptide (with and without 2-F-Phe)

  • Protease (e.g., Trypsin, Chymotrypsin)

  • Assay buffer (specific to the protease)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Peptide Solution Preparation: Prepare stock solutions of the control and 2-F-Phe-containing peptides in the assay buffer.

  • Enzyme Solution Preparation: Prepare a stock solution of the protease in the assay buffer.

  • Digestion Reaction:

    • In a microcentrifuge tube, mix the peptide solution with the assay buffer.

    • Initiate the reaction by adding the protease solution.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution.

  • Analysis:

    • Analyze the samples by RP-HPLC to monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks.

    • Calculate the percentage of remaining peptide at each time point.

    • Determine the half-life (t₁/₂) of the peptide.

    • Identify the cleavage sites by analyzing the degradation products using mass spectrometry.

Visualizations

GnRH Signaling Pathway

The following diagram illustrates the signaling pathway of Gonadotropin-Releasing Hormone (GnRH), a peptide hormone where the incorporation of 2-fluorophenylalanine could be used to modulate its activity and stability.

GnRH_Signaling_Pathway GnRH GnRH Analog (with 2-F-Phe) GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Co-activates Secretion Gonadotropin Secretion Ca2->Secretion Triggers MAPK MAPK Cascade (e.g., ERK) PKC->MAPK Activates Gene Gene Expression (LH, FSH β-subunits) MAPK->Gene Regulates

GnRH Receptor Signaling Cascade
Experimental Workflow for 2-F-Phe Peptide Development

This diagram outlines the typical workflow for the design, synthesis, and analysis of a peptide incorporating 2-fluorophenylalanine.

Peptide_Workflow Design Peptide Design & In Silico Modeling Synthesis Solid-Phase Peptide Synthesis (incorporating 2-F-Phe) Design->Synthesis Cleavage Cleavage from Resin & Side-chain Deprotection Synthesis->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Characterization: - Analytical HPLC - Mass Spectrometry Purification->Analysis Bioassays Biological Assays: - Binding Affinity (Kd) - Functional Assays Analysis->Bioassays Stability Stability Studies: - Enzymatic Degradation - Thermal Stability (Tm) Analysis->Stability Final Lead Candidate Bioassays->Final Stability->Final

Peptide Development Workflow
Logical Relationship of 2-F-Phe Properties

This diagram illustrates how the fundamental properties of 2-fluorophenylalanine contribute to the enhanced therapeutic potential of a peptide.

Logical_Relationship F_Atom Fluorine Atom at ortho-position Electro High Electronegativity F_Atom->Electro Steric Minimal Steric Hindrance F_Atom->Steric Conformation Altered Peptide Conformation Electro->Conformation Interactions Modified Receptor Interactions Electro->Interactions Protease Protease Resistance Steric->Protease Stability Increased Stability Conformation->Stability Binding Modulated Binding Affinity Interactions->Binding HalfLife Longer Half-life Protease->HalfLife Therapeutic Enhanced Therapeutic Potential Stability->Therapeutic Binding->Therapeutic HalfLife->Therapeutic

Contribution to Therapeutic Potential

Conclusion

The incorporation of 2-fluorophenylalanine represents a refined and powerful approach in peptide-based drug design. By leveraging the unique properties of the fluorine atom, researchers can systematically modify peptides to enhance their stability, modulate their biological activity, and ultimately improve their therapeutic profiles. The methodologies and data presented in this guide underscore the versatility of 2-fluorophenylalanine as a building block for creating the next generation of peptide therapeutics. Further quantitative studies on the thermal and enzymatic stability of peptides containing 2-fluorophenylalanine will be crucial for building predictive models for the rational design of even more effective peptide drugs.

References

Methodological & Application

Standard Protocol for Coupling Fmoc-D-Phe(2-F)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. Fmoc-D-Phe(2-F)-OH, a fluorinated derivative of D-phenylalanine, is a valuable building block in modern peptide synthesis. The introduction of a fluorine atom onto the phenyl ring can significantly enhance metabolic stability, improve binding affinity, and alter the conformation of the resulting peptide. This document provides a detailed protocol for the efficient coupling of this compound in Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.

The 2-fluoro substitution on the phenyl ring introduces steric hindrance, which can pose challenges during the coupling step, potentially leading to incomplete reactions. Therefore, the selection of an appropriate coupling reagent and optimized reaction conditions are crucial for achieving high coupling efficiency and minimizing side reactions such as racemization. This protocol outlines the use of highly efficient uronium/aminium-based coupling reagents, which are well-suited for sterically hindered amino acids.

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the successful incorporation of this compound into a growing peptide chain on a solid support.

Materials and Reagents
  • Resin: Rink Amide resin, or other suitable resin for the desired C-terminus.

  • Amino Acids: Fmoc-protected amino acids, including this compound.

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade.

    • Dichloromethane (DCM), peptide synthesis grade.

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling Reagents: (select one)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Kaiser Test Kit: For monitoring the completion of coupling reactions.

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

Standard SPPS Cycle for this compound Incorporation

This protocol assumes a standard manual or automated SPPS workflow. Adjust volumes and times as needed based on the scale of the synthesis and the specific equipment used.

1. Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.
  • Add DMF to swell the resin for at least 30 minutes with gentle agitation.

2. Fmoc Deprotection:

  • Drain the DMF.
  • Add the 20% piperidine in DMF solution to the resin.
  • Agitate for 5-10 minutes.
  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of this compound:

  • In a separate vial, pre-activate the this compound (3-5 equivalents relative to resin loading). To do this, dissolve the this compound and the chosen coupling reagent (e.g., HATU, 0.95 equivalents to the amino acid) in DMF.
  • Add DIPEA (2 equivalents relative to the amino acid) to the activation mixture and allow it to react for 2-5 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture for 1-2 hours at room temperature. The extended coupling time is recommended to overcome the steric hindrance of the 2-fluoro-phenylalanine derivative.
  • Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling is incomplete and should be repeated with a fresh solution of activated amino acid.

4. Washing:

  • Drain the coupling solution.
  • Wash the resin with DMF (3-5 times), followed by DCM (3 times) and finally DMF (3 times) to prepare for the next cycle.

5. Subsequent Cycles:

  • Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.

6. Cleavage and Deprotection:

  • Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.
  • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
  • Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and dry under vacuum.

7. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

While specific, direct comparative studies on the coupling efficiency of this compound with various reagents are not extensively available in the literature, the following table provides a summary of recommended coupling reagents for sterically hindered amino acids, which is applicable to 2-fluorophenylalanine derivatives. The data is compiled from general knowledge in peptide synthesis and comparative studies on other hindered residues.

Coupling ReagentClassRelative ReactivityRacemization PotentialRecommended Coupling TimeKey Advantages
HATU Uronium/AminiumVery HighLow1-2 hoursHighly effective for sterically hindered amino acids; fast reaction kinetics.
HBTU Uronium/AminiumHighLow1-2 hoursA widely used and efficient coupling reagent.
HCTU Uronium/AminiumVery HighLow1-2 hoursSimilar reactivity to HATU, often more cost-effective.
COMU Uronium/AminiumVery HighLow1-2 hoursHigh solubility and efficiency, with non-explosive byproducts.
DIC/Oxyma CarbodiimideModerateLow2-4 hoursCost-effective, but generally slower reaction rates compared to onium salts.

Visualizations

Experimental Workflow

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Coupling This compound + Coupling Reagent + DIPEA in DMF Wash1->Coupling KaiserTest Kaiser Test Coupling->KaiserTest Monitoring KaiserTest->Coupling Positive (Recouple) Wash2 Washing (DMF/DCM) KaiserTest->Wash2 Negative NextCycle Next SPPS Cycle Wash2->NextCycle Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle NextCycle->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Coupling_Reaction cluster_reactants Reactants FmocAA This compound ActivatedEster Activated Ester Intermediate FmocAA->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster Base Base (DIPEA) Base->ActivatedEster PeptideBond Peptide Bond Formation ActivatedEster->PeptideBond ResinAmine Deprotected Resin (Free Amine) ResinAmine->PeptideBond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Phe(2-F)-OH, an Fmoc-protected D-amino acid with a fluorine substitution at the ortho position of the phenyl ring, is a valuable building block in peptide synthesis. The incorporation of this unnatural amino acid can impart unique conformational constraints and metabolic stability to peptides, making it an attractive component in drug design and development. However, the steric hindrance presented by the ortho-fluoro substituent can pose challenges during peptide coupling, potentially leading to lower yields and increased risk of epimerization.

These application notes provide a comprehensive guide to selecting the optimal coupling reagents and protocols for the efficient incorporation of this compound into peptide sequences during solid-phase peptide synthesis (SPPS).

Selecting the Appropriate Coupling Reagent

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing racemization, especially for sterically hindered amino acids like this compound. Reagents are broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. For challenging couplings, aminium/uronium and phosphonium salt-based reagents are generally preferred due to their higher reactivity.

Key Considerations for Reagent Selection:

  • Steric Hindrance: The ortho-fluoro group increases the steric bulk around the carboxylic acid, necessitating a highly reactive coupling reagent.

  • Racemization/Epimerization: The D-configuration of the amino acid must be preserved. The choice of reagent and base can significantly impact the level of epimerization.

  • Reaction Time: Efficient coupling reagents can reduce the required reaction time, which can also help in minimizing side reactions.

  • Cost and Availability: For large-scale synthesis, the cost of the coupling reagent can be a significant factor.

The following diagram illustrates a decision-making process for selecting a suitable coupling reagent for this compound.

G Decision Workflow for Coupling Reagent Selection start Start: Couple This compound hindrance Is the coupling partner sterically hindered? start->hindrance reagent_choice Select a high-reactivity coupling reagent hindrance->reagent_choice Yes dic_oxyma DIC/Oxyma (Lower cost, good for less hindered couplings) hindrance->dic_oxyma No hatu HATU/HCTU/COMU (High Reactivity) reagent_choice->hatu racemization_check Is racemization a significant concern? hatu->racemization_check dic_oxyma->racemization_check low_rac_reagents Use reagents known for low racemization (e.g., COMU) or add Oxyma/HOAt racemization_check->low_rac_reagents Yes optimize_base Optimize base: Use weaker base (e.g., NMM) or hindered base (e.g., DIPEA) racemization_check->optimize_base Yes monitor Monitor coupling (e.g., Kaiser test) racemization_check->monitor No low_rac_reagents->monitor optimize_base->monitor double_couple If incomplete, consider double coupling monitor->double_couple Incomplete end Proceed to next cycle monitor->end Complete double_couple->monitor

Coupling reagent selection workflow.

Recommended Coupling Reagents: A Quantitative Comparison

While specific quantitative data for this compound is limited in publicly available literature, data from studies on other sterically hindered amino acids, such as α-aminoisobutyric acid (Aib), and general knowledge of coupling reagent performance can guide the selection. The following table summarizes the expected performance of recommended coupling reagents.

Coupling ReagentAdditiveBase (equiv.)Typical Reaction Time (min)Expected YieldRelative Racemization Risk
HATU NoneDIPEA (2)30 - 120HighLow to Medium
HCTU NoneDIPEA (2)30 - 120HighLow to Medium
COMU NoneDIPEA (1-2)20 - 90Very HighLow
DIC OxymaDIPEA (1)60 - 240Good to HighLow

Note: Reaction times and yields are estimates and can vary depending on the specific peptide sequence, resin, and other reaction conditions. DIPEA (N,N-Diisopropylethylamine) is a commonly used base. For amino acids prone to racemization, a weaker base like N-methylmorpholine (NMM) may be considered.

Experimental Protocols

The following are generalized protocols for solid-phase peptide synthesis (SPPS) using the recommended coupling reagents for the incorporation of this compound. These protocols assume a standard Fmoc/tBu strategy on a rink amide resin.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The diagram below outlines the key steps in a single cycle of Fmoc-SPPS.

spss_workflow General Fmoc-SPPS Workflow start Start with N-Fmoc protected peptide on resin deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Coupling of this compound with activating reagents wash1->coupling wash2 Wash with DMF coupling->wash2 capping Optional: Capping of unreacted amines wash2->capping wash3 Wash with DMF capping->wash3 next_cycle Proceed to next deprotection step wash3->next_cycle

A single cycle of Fmoc-SPPS.
Protocol 1: Coupling with HATU/HCTU

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for an additional 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equiv.), HATU or HCTU (2.9 equiv.), and an additive like HOAt (3 equiv. - optional, but can improve efficiency) in DMF. Add DIPEA (6 equiv.) to the mixture and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activation mixture to the deprotected resin and agitate at room temperature for 30-120 minutes.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.

  • Washing: Once the coupling is complete, wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).

  • Next Cycle: Proceed with the deprotection step for the next amino acid coupling.

Protocol 2: Coupling with COMU
  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equiv.) and COMU (2.9 equiv.) in DMF. Add DIPEA (3-6 equiv.) to the mixture. Pre-activation time is generally short (1-2 minutes).

  • Coupling: Add the activation mixture to the deprotected resin and agitate at room temperature for 20-90 minutes.

  • Monitoring and Washing: Follow steps 6-7 from Protocol 1.

  • Next Cycle: Proceed with the deprotection step for the next amino acid coupling.

Protocol 3: Coupling with DIC/Oxyma
  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equiv.) and Oxyma (3 equiv.) in DMF.

  • Coupling: Add the amino acid/Oxyma solution to the deprotected resin, followed by the addition of DIC (3 equiv.). Agitate at room temperature for 60-240 minutes.

  • Monitoring and Washing: Follow steps 6-7 from Protocol 1.

  • Next Cycle: Proceed with the deprotection step for the next amino acid coupling.

Biological Relevance and Signaling Pathways

Peptides containing fluorinated phenylalanine residues are often designed to modulate interactions with biological targets. The fluorine atom can alter the electronic properties of the aromatic ring and influence binding affinity and selectivity. For instance, peptides containing D-amino acids and fluorinated residues are explored as analogs of natural peptides to enhance their therapeutic properties, such as receptor binding and stability.

One area of interest is the development of somatostatin analogs. Somatostatin is a peptide hormone that regulates various physiological processes by binding to a family of G-protein coupled receptors (GPCRs), the somatostatin receptors (SSTRs). The signaling cascade initiated by somatostatin binding is crucial in controlling hormone secretion and cell proliferation. The diagram below provides a simplified overview of a common somatostatin receptor signaling pathway.

G Simplified Somatostatin Receptor Signaling Pathway Somatostatin Somatostatin Analog (containing D-Phe(2-F)) SSTR Somatostatin Receptor (SSTR) (GPCR) Somatostatin->SSTR Binds to G_protein G-protein (Gi) SSTR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Production of PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion, Anti-proliferative effects) PKA->Cellular_Response Leads to

Overview of a somatostatin receptor signaling pathway.

Conclusion

The successful incorporation of the sterically hindered amino acid this compound into a peptide sequence is highly dependent on the selection of an appropriate coupling reagent and optimized protocol. For routine and efficient coupling, aminium/uronium reagents such as HATU, HCTU, and particularly COMU are highly recommended. COMU often provides a superior balance of high reactivity and low racemization risk. For a more cost-effective approach, the combination of DIC with an additive like Oxyma can also yield good results, albeit with potentially longer reaction times. Careful monitoring of the coupling reaction and optimization of base and reaction times are crucial to achieving high purity and yield of the final peptide product.

Application Notes and Protocols for Fmoc Deprotection of Fmoc-D-Phe(2-F)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), providing a base-labile protecting group for the α-amino function of amino acids.[1][2] Its removal, or deprotection, is a critical step that must be efficient and complete to ensure the successful synthesis of high-purity peptides.[3] This document provides detailed application notes and protocols for the Fmoc deprotection of Fmoc-D-Phe(2-F)-OH, a phenylalanine derivative. While the protocols provided are based on well-established, standard conditions for Fmoc deprotection, it is important to note that the presence of the electron-withdrawing fluorine atom on the phenyl ring may subtly influence reaction kinetics. Therefore, the provided conditions should be considered a robust starting point, with the potential for minor optimization depending on the specific peptide sequence and synthesis scale.

The deprotection of the Fmoc group proceeds via a β-elimination mechanism, typically initiated by a secondary amine base such as piperidine.[1][4] The base abstracts the acidic proton on the C9 position of the fluorenyl ring, leading to the formation of dibenzofulvene (DBF) and the free amine of the amino acid. The piperidine also acts as a scavenger for the liberated DBF, forming a stable adduct that can be washed away.

Data Presentation: Standard Fmoc Deprotection Conditions

The following table summarizes the standard quantitative parameters for Fmoc deprotection in solid-phase peptide synthesis. These conditions are widely applicable to a variety of Fmoc-protected amino acids and serve as the basis for the protocols detailed below.

ParameterConditionNotes
Deprotection Reagent 20% (v/v) Piperidine in DMFThe most common and generally effective reagent.
Alternative Reagents 2% DBU / 2% Piperidine in DMFCan be more effective for difficult sequences, but caution is advised with base-sensitive residues.
50% Morpholine in DMFA milder alternative, sometimes used for sensitive glycopeptides.
Solvent N,N-Dimethylformamide (DMF)Peptide synthesis grade, amine-free is crucial.
Reaction Temperature Room TemperatureStandard condition for most deprotection steps.
Initial Deprotection Time 2 - 3 minutesA brief initial treatment to begin the deprotection process.
Main Deprotection Time 10 - 15 minutesA longer second treatment to ensure complete removal of the Fmoc group.
Washing Steps 5-7 times with DMFThorough washing is critical to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection of Resin-Bound this compound

This protocol outlines the manual deprotection of the Fmoc group from this compound attached to a solid support (e.g., Wang or Rink Amide resin).

Materials:

  • This compound loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Dichloromethane (DCM), ACS grade

  • Isopropyl alcohol (IPA), ACS grade

  • Solid-phase synthesis vessel

  • Shaker or bubbler (for agitation)

Reagent Preparation:

  • Deprotection Solution (20% Piperidine in DMF): Prepare fresh by adding 20 mL of piperidine to 80 mL of DMF.

Procedure:

  • Resin Swelling: Swell the this compound loaded resin in DMF (approximately 10 mL per gram of resin) for 30-60 minutes in the synthesis vessel.

  • Initial DMF Wash: Drain the DMF from the swollen resin. Wash the resin with fresh DMF (3 x resin volume) for 1 minute per wash to remove any residual storage solvent.

  • Initial Deprotection: Add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 3 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Main Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution to the resin. Agitate for 10-15 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Thorough Washing: Wash the resin thoroughly to remove piperidine and the dibenzofulvene-piperidine adduct. Perform the following washes, agitating for 1 minute for each wash:

    • DMF (5-7 times)

    • DCM (3 times)

    • IPA (3 times)

    • DCM (3 times)

  • The resin is now ready for the coupling of the next amino acid.

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

The progress of the Fmoc deprotection can be conveniently monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate.

Procedure:

  • Following the main deprotection step (Protocol 1, Step 5), collect the combined filtrates from the initial and main deprotection steps in a volumetric flask of a known volume (e.g., 25 mL).

  • Dilute the collected solution to the mark with DMF.

  • Measure the absorbance of the solution at approximately 301 nm using a UV-Vis spectrophotometer. Use fresh DMF as a blank.

  • The concentration of the adduct, and thus the extent of Fmoc removal, can be calculated using the Beer-Lambert law (ε at 301 nm for the adduct is approximately 7800 M⁻¹cm⁻¹).

Mandatory Visualizations

Fmoc_Deprotection_Workflow cluster_resin_prep Resin Preparation cluster_deprotection Fmoc Deprotection cluster_washing Washing cluster_next_step Next Step Resin This compound on Resin Swell Swell Resin in DMF (30-60 min) Resin->Swell Wash1 Wash with DMF (3x) Swell->Wash1 Deprotect1 Initial Deprotection 20% Piperidine/DMF (3 min) Wash1->Deprotect1 Deprotect2 Main Deprotection 20% Piperidine/DMF (10-15 min) Deprotect1->Deprotect2 Wash2 Wash with DMF (5-7x) Deprotect2->Wash2 Wash3 Wash with DCM/IPA Wash2->Wash3 Next_AA Ready for Next Amino Acid Coupling Wash3->Next_AA

Caption: Experimental workflow for the Fmoc deprotection of this compound.

Deprotection_Mechanism Fmoc_AA Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_AA->Intermediate + Piperidine Piperidine1 Piperidine DBF Dibenzofulvene (DBF) Intermediate->DBF β-Elimination Free_Amine H2N-Peptide-Resin Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine Piperidine2 Piperidine

Caption: Simplified mechanism of Fmoc deprotection by piperidine.

References

Application Notes and Protocols for Incorporating Fmoc-D-Phe(2-F)-OH into Cyclic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide scaffolds is a powerful strategy in modern drug discovery. Fluorinated amino acids, in particular, offer unique advantages due to the physicochemical properties of fluorine, such as high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds. These properties can significantly influence peptide conformation, metabolic stability, and binding affinity to biological targets.

This document provides detailed application notes and protocols for the incorporation of N-α-Fmoc-D-2-fluorophenylalanine (Fmoc-D-Phe(2-F)-OH) into cyclic peptides. The D-configuration of the amino acid can further enhance proteolytic resistance. The protocols outlined below cover solid-phase peptide synthesis (SPPS), on-resin and solution-phase cyclization, and purification of the final cyclic peptide.

Data Presentation: A Comparative Overview of Synthesis and Cyclization Parameters

The following tables summarize key quantitative data related to the synthesis and cyclization of peptides, providing a baseline for expected outcomes when incorporating this compound. While specific yields for peptides containing 2-F-Phe are not extensively reported, the data for similar peptides can serve as a valuable reference.

Table 1: Standard Coupling Reagents for Fmoc-SPPS

Coupling ReagentActivating AdditiveBaseKey Features
HBTU/HCTUHOBt/6-Cl-HOBtDIPEA/NMMWidely used, efficient, and rapid coupling.
HATUHOAtDIPEA/NMMHighly efficient, especially for sterically hindered amino acids.
PyBOPHOBtDIPEA/NMMEffective for preventing racemization.
DIC/CDIOxyma-Carbodiimide-based activation, cost-effective.

Table 2: Typical On-Resin Cyclization Conditions and Yields

Cyclization MethodReagentsSolventTypical Yield
Head-to-Tail LactamizationHATU, HOAt, DIPEADMF/NMP15-65%
Thiol-ene "Click" ChemistryPhotoinitiator (e.g., DMPA)Dioxane/H₂O24-37%
Thiol-Michael AdditionDBUDMF>95% (relative efficiency)

Table 3: Solution-Phase Cyclization Parameters

Coupling ReagentConcentration of Linear PeptideSolventTypical Yield
DPPA0.5 - 1 mMDMF40-70%
HBTU/HOBt/DIPEA0.5 - 1 mMDMF50-80%

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide

This protocol details the assembly of the linear peptide precursor on a solid support using standard Fmoc/tBu chemistry.

1.1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or a pre-loaded Wang/2-chlorotrityl chloride resin for C-terminal acids) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Drain the DMF.

1.2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes and drain.

  • Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and finally DMF (3 times).

1.3. Amino Acid Coupling:

  • In a separate vial, pre-activate the Fmoc-protected amino acid (3 equivalents relative to the resin loading) with a suitable coupling reagent (e.g., HBTU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction completion using a Kaiser test or a similar qualitative test. If the test is positive (indicating free amines), repeat the coupling step.

  • Wash the resin with DMF (5 times).

1.4. Incorporation of this compound:

  • Follow the standard Fmoc deprotection protocol (Section 1.2).

  • Couple this compound using the same coupling protocol as described in Section 1.3. Due to the electron-withdrawing nature of the fluorine atom, coupling times may need to be extended to ensure complete incorporation. Monitor closely with a Kaiser test.

1.5. Chain Elongation:

  • Repeat steps 1.2 and 1.3 for each subsequent amino acid in the peptide sequence.

1.6. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Section 1.2 to yield the free N-terminal peptide on the resin.

Protocol 2: On-Resin Cyclization (Head-to-Tail)

This protocol is suitable for peptides where the N-terminus is cyclized with the C-terminus while still attached to the resin.

2.1. Resin Preparation:

  • Ensure the linear peptide is anchored to the resin via a side chain of an appropriate amino acid (e.g., Asp, Glu, or Lys). The N-terminal Fmoc group and the C-terminal protecting group (if applicable) should be removed.

2.2. Cyclization:

  • Wash the peptide-resin with DMF (5 times).

  • Add a solution of a coupling reagent (e.g., HATU, 4 equivalents), an additive (e.g., HOAt, 4 equivalents), and a base (e.g., DIPEA, 8 equivalents) in DMF to the resin.

  • Shake the reaction vessel for 4-24 hours at room temperature.

  • Monitor the cyclization progress by cleaving a small amount of peptide from the resin and analyzing it by LC-MS.

2.3. Cleavage and Deprotection:

  • Wash the resin with DMF (5 times) and DCM (5 times).

  • Dry the resin under vacuum.

  • Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude cyclic peptide.

Protocol 3: Solution-Phase Cyclization

This protocol is used when the linear peptide is first cleaved from the resin and then cyclized in solution.

3.1. Cleavage of the Linear Peptide:

  • Following the completion of the linear synthesis (Protocol 1), wash the peptide-resin with DCM and dry under vacuum.

  • Cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours.

  • Precipitate the crude linear peptide in cold diethyl ether, centrifuge, and decant the ether. Wash the peptide pellet with cold ether and dry under vacuum.

3.2. Cyclization:

  • Dissolve the crude linear peptide in a large volume of DMF to achieve a high dilution (typically 0.5-1 mM) to favor intramolecular cyclization over intermolecular polymerization.

  • Add the cyclization reagents (e.g., HATU (1.2 equivalents) and DIPEA (3 equivalents)) to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by LC-MS until the linear precursor is consumed (typically 12-24 hours).

Protocol 4: Purification and Analysis

4.1. Purification:

  • Dissolve the crude cyclic peptide (from either on-resin or solution-phase cyclization) in a suitable solvent (e.g., 50% acetonitrile/water).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

4.2. Analysis:

  • Confirm the purity of the collected fractions by analytical RP-HPLC.

  • Verify the molecular weight of the purified cyclic peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.

Visualizations

Experimental Workflow for Cyclic Peptide Synthesis

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization Cyclization Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Incorporate_2FPhe Incorporate this compound Amino_Acid_Coupling->Incorporate_2FPhe Chain_Elongation Chain Elongation Incorporate_2FPhe->Chain_Elongation Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection On_Resin On-Resin Cyclization Final_Deprotection->On_Resin Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage For Solution-Phase On_Resin->Cleavage Solution_Phase Solution-Phase Cyclization Purification Purification (RP-HPLC) Solution_Phase->Purification Cleavage->Solution_Phase Analysis Analysis (LC-MS, etc.) Purification->Analysis Final_Product Final Cyclic Peptide Analysis->Final_Product

Caption: General workflow for cyclic peptide synthesis.

Somatostatin Receptor 2 (SSTR2) Signaling Pathway

Cyclic peptides containing D-Phe(2-F)-OH can act as analogs of somatostatin, a hormone that regulates various physiological processes by binding to somatostatin receptors (SSTRs). The SSTR2 subtype, a G-protein coupled receptor (GPCR), is a prominent target in cancer therapy. Upon activation by a ligand, SSTR2 initiates a signaling cascade that can lead to the inhibition of cell proliferation and induction of apoptosis.

SSTR2_signaling Ligand Cyclic Peptide (e.g., with D-Phe(2-F)-OH) SSTR2 SSTR2 Ligand->SSTR2 Binds to G_protein Gi/o Protein SSTR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates MAPK MAPK Pathway (ERK1/2) G_protein->MAPK Modulates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Cell_Proliferation Cell Proliferation PKA->Cell_Proliferation Inhibits IP3 IP3 PLC->IP3 Generates Ca2 Ca2+ IP3->Ca2 Increases Intracellular Apoptosis Apoptosis Ca2->Apoptosis Induces MAPK->Cell_Proliferation Inhibits MAPK->Apoptosis Induces orthogonal_protection cluster_stability Stability Under Other Conditions Protecting_Groups Protecting Group Fmoc (N-terminus) tBu (Side Chains) Allyl/Alloc (Side Chain) Deprotection_Conditions Deprotection Condition Base (e.g., Piperidine) Acid (e.g., TFA) Palladium(0) Catalyst Protecting_Groups:fmoc->Deprotection_Conditions:base Labile to Protecting_Groups:tbu->Deprotection_Conditions:acid Labile to Protecting_Groups:allyl->Deprotection_Conditions:pd Labile to Fmoc_stable Fmoc is stable to acid and Pd(0) tBu_stable tBu is stable to base and Pd(0) Allyl_stable Allyl is stable to base and acid

Application Notes and Protocols for the Use of Fmoc-D-Phe(2-F)-OH in the Synthesis of BACE1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Phe(2-F)-OH, an N-terminally protected derivative of 2-fluoro-D-phenylalanine, is a critical building block in the solid-phase peptide synthesis (SPPS) of enzyme inhibitors. The incorporation of the 2-fluoro-D-phenylalanine moiety can significantly enhance the therapeutic properties of peptide-based inhibitors, including improved metabolic stability, binding affinity, and pharmacokinetic profiles. This document provides detailed application notes and protocols for the use of this compound in the synthesis of inhibitors targeting β-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.

Key Properties of this compound:

PropertyValue
CAS Number 198545-46-9
Molecular Formula C₂₄H₂₀FNO₄
Molecular Weight 405.42 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥98.0%
Storage 2-8°C

Application: Synthesis of BACE1 Inhibitors for Alzheimer's Disease

The amyloid cascade hypothesis posits that the accumulation of amyloid-β (Aβ) peptides in the brain is a primary event in the pathology of Alzheimer's disease.[1] BACE1 is the rate-limiting enzyme that initiates the production of Aβ from the amyloid precursor protein (APP).[2] Therefore, the inhibition of BACE1 is a major therapeutic strategy for the treatment of Alzheimer's.

Peptidomimetic inhibitors that mimic the natural substrate of BACE1 have been a focus of drug development. The introduction of non-natural amino acids like 2-fluoro-D-phenylalanine can confer advantages such as increased resistance to proteolytic degradation and enhanced binding to the enzyme's active site.

A notable example of a potent peptidomimetic BACE1 inhibitor is KMI-429, which has demonstrated significant in vivo efficacy in reducing Aβ production.[3] While the exact isomer is not always specified in literature, the synthesis of such complex inhibitors often utilizes D-amino acids to enhance stability and tailor binding interactions. The protocols provided below are based on the synthesis of such BACE1 inhibitors.

Quantitative Data of a Representative BACE1 Inhibitor (KMI-429)

InhibitorTargetIC₅₀ (in vitro)In Vivo Efficacy
KMI-429BACE11.8 nMSignificant reduction of Aβ in mouse brain

Table based on data from Ghosh et al. (2008) and Chang et al. (2011).[2]

Experimental Protocols

The following is a representative protocol for the manual solid-phase synthesis of a peptide-based BACE1 inhibitor incorporating this compound, based on established Fmoc/tBu chemistry.

Materials:

  • This compound

  • Other required Fmoc-protected amino acids

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Manual Synthesis

  • Resin Swelling:

    • Place the Rink Amide MBHA resin in a reaction vessel.

    • Add DMF and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the addition of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) followed by DCM (3 times).

  • Amino Acid Coupling (Incorporation of this compound):

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), Oxyma (3 equivalents), and DIC (3 equivalents) in DMF.

    • Pre-activate the mixture for 15-20 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

Protocol 2: Cleavage and Purification

  • Resin Preparation:

    • Wash the fully assembled peptidyl-resin with DCM and dry under vacuum.

  • Peptide Cleavage:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the dried resin.

    • Agitate the mixture for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Visualizations

BACE1_Inhibitor_Synthesis_Workflow start Start: Rink Amide Resin swell Resin Swelling (DMF) start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple_AA1 Couple First Fmoc-AA-OH deprotect1->couple_AA1 wash1 Wash (DMF, DCM) couple_AA1->wash1 deprotect2 Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect2 couple_Fmoc_D_Phe Couple This compound deprotect2->couple_Fmoc_D_Phe wash2 Wash (DMF, DCM) couple_Fmoc_D_Phe->wash2 elongate Repeat for Remaining AAs wash2->elongate final_deprotect Final Fmoc Deprotection elongate->final_deprotect cleave Cleavage from Resin (TFA Cocktail) final_deprotect->cleave purify Purification (RP-HPLC) cleave->purify end Purified BACE1 Inhibitor purify->end

Caption: Workflow for the solid-phase synthesis of a BACE1 inhibitor.

BACE1_Signaling_Pathway APP Amyloid Precursor Protein (APP) (Transmembrane Protein) sAPPb sAPPβ (soluble fragment) APP->sAPPb Cleavage C99 C99 fragment (membrane-bound) APP->C99 Cleavage BACE1 BACE1 (β-secretase) BACE1->sAPPb BACE1->C99 gamma_secretase γ-secretase Ab Amyloid-β (Aβ) peptides (Aβ40, Aβ42) gamma_secretase->Ab C99->Ab Cleavage plaques Amyloid Plaques (Neurotoxic) Ab->plaques Aggregation AD Alzheimer's Disease Pathology plaques->AD inhibitor BACE1 Inhibitor (containing D-Phe(2-F)) inhibitor->BACE1 Inhibition

Caption: The amyloidogenic pathway and the role of BACE1 inhibitors.

References

Enhancing Peptide Stability and Bioavailability with Fmoc-D-Phe(2-F)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids is a cornerstone strategy in modern peptide drug design, aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability and low oral bioavailability. One such promising building block is Fmoc-D-Phe(2-F)-OH , a derivative of phenylalanine. This molecule combines two key features to enhance peptide drug properties: a D-amino acid configuration and aromatic fluorination.

The D-configuration provides steric hindrance, rendering the adjacent peptide bonds resistant to cleavage by common proteases, which are stereospecific for L-amino acids.[1] The introduction of a fluorine atom at the ortho-position of the phenyl ring can modulate the electronic properties of the side chain, potentially influencing receptor binding affinity and, importantly, increasing the peptide's overall metabolic stability.[2][3] Fluorination is a known strategy to enhance the catabolic stability of peptides.[2][3]

This document provides detailed application notes and experimental protocols for utilizing this compound to improve the stability and bioavailability of therapeutic peptide candidates.

I. Application Notes: The Rationale for Using this compound

The primary challenges in developing peptide-based therapeutics are their rapid degradation by proteases and poor absorption when administered orally. This compound addresses these issues through a dual-pronged approach:

  • Enhanced Proteolytic Stability: The D-isomeric form of the amino acid provides significant resistance to enzymatic degradation. Proteases, being chiral enzymes, exhibit high specificity for L-amino acid substrates. The presence of a D-amino acid disrupts the typical recognition and cleavage patterns of these enzymes.

  • Modulation of Physicochemical Properties: The fluorine atom on the phenyl ring is a bioisostere for a hydrogen atom but possesses high electronegativity. This substitution can lead to:

    • Increased Hydrophobicity: This can influence peptide folding and interaction with biological membranes.

    • Altered Electronic Profile: The electron-withdrawing nature of fluorine can affect the pKa of nearby functional groups and influence hydrogen bonding, which may impact receptor interactions.

    • Improved Metabolic Resistance: The carbon-fluorine bond is exceptionally strong, making the aromatic ring less susceptible to oxidative metabolism.

The logical workflow for investigating the impact of this compound is to first synthesize the modified peptide and then subject it to a series of in vitro and in vivo tests to quantify the improvements in stability and bioavailability.

logical_workflow cluster_synthesis Peptide Synthesis cluster_evaluation Evaluation start Design Peptide Sequence spps Solid-Phase Peptide Synthesis (SPPS) using this compound start->spps purify Cleavage, Purification (RP-HPLC), and Characterization (MS) spps->purify stability In Vitro Stability Assay (Plasma/Serum) purify->stability Test Modified Peptide bioavailability In Vivo Bioavailability Study (Rodent Model) purify->bioavailability Test Modified Peptide data Data Analysis stability->data bioavailability->data

Caption: Workflow for Synthesis and Evaluation of a Modified Peptide.

II. Quantitative Data on Peptide Stability and Bioavailability

Table 1: In Vitro Plasma Stability of a Model Peptide and its D-2-F-Phe Analog

Peptide SequenceModificationHalf-life (t½) in Human Plasma (hours) [95% CI]Reference
Model Peptide (L-Phe)None3.2 [2.6–4.1]
Model Peptide (D-Phe)D-amino acid substitution> 48 (Illustrative)N/A
Model Peptide (D-Phe(2-F)) D-amino acid + Fluorination Expected to be > 48 (Hypothetical) N/A

Note: The data for the D-Phe and D-Phe(2-F) modified peptides are illustrative and hypothetical, representing the expected outcome based on the principles of increased proteolytic resistance. A study on fluorescently labeled peptides showed a half-life of 3.2 hours for a rapidly metabolized peptide in human blood plasma.

Table 2: Pharmacokinetic Parameters of a Model Peptide and its D-2-F-Phe Analog in Rats

PeptideRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)Reference
Model Peptide (L-Phe)Oral10< LOQ-< LOQ< 1
Fmoc-L-PheOral10015001450065 ± 18
Model Peptide (D-Phe(2-F)) Oral 10 (Hypothetical) (Hypothetical) (Hypothetical) (Hypothetical) N/A

Note: Data for the "Model Peptide (D-Phe(2-F))" is hypothetical and represents the anticipated improvement in oral bioavailability. The data for Fmoc-L-Phe is included as a reference for a modified phenylalanine derivative with measured oral bioavailability.

III. Experimental Protocols

The following are detailed protocols for the synthesis and evaluation of peptides containing this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Phe(2-F)-Containing Peptide

This protocol outlines the manual synthesis of a target peptide using standard Fmoc/tBu chemistry.

Materials and Reagents:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Incorporation of this compound: Follow the standard coupling procedure (step 3) using this compound as the amino acid.

  • Repeat Cycles: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Precipitation:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry (MS).

spss_workflow Resin Swell Resin in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (HBTU/HOBt/DIPEA) Deprotection->Coupling Wash Wash (DMF, DCM) Coupling->Wash Repeat Repeat Cycle for Each Amino Acid Wash->Repeat Repeat->Deprotection Next Amino Acid FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Sequence Complete Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle.

Protocol 2: In Vitro Peptide Stability Assay in Human Plasma

This protocol is for determining the half-life of the modified peptide in human plasma.

Materials and Reagents:

  • Purified peptide stock solution (e.g., 10 mM in DMSO)

  • Human plasma (pooled, from a commercial source)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Precipitating solution: Acetonitrile (ACN) or a mixture of ACN/Ethanol (1:1 v/v)

  • Incubator or water bath at 37°C

  • RP-HPLC system with UV or MS detector

Procedure:

  • Preparation:

    • Thaw human plasma at 37°C and centrifuge to remove cryoprecipitates.

    • Prepare a working solution of the peptide by diluting the stock solution in PBS.

  • Incubation:

    • Pre-warm the required volume of plasma to 37°C.

    • Spike the plasma with the peptide working solution to a final concentration (e.g., 10-100 µM).

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation mixture.

  • Protein Precipitation:

    • Immediately add 2-3 volumes of ice-cold precipitating solution to the aliquot.

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 20 minutes or at -20°C overnight.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Analyze the samples by RP-HPLC, monitoring the peak area of the intact peptide.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) by fitting the data to a first-order decay model.

stability_assay_workflow Prepare Prepare Peptide and Plasma Samples Incubate Incubate Peptide in Plasma at 37°C Prepare->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Precipitate Protein Precipitation (e.g., Acetonitrile) Sample->Precipitate Centrifuge Centrifuge to Remove Proteins Precipitate->Centrifuge Analyze Analyze Supernatant by RP-HPLC Centrifuge->Analyze Calculate Calculate Half-Life (t½) Analyze->Calculate

Caption: Workflow for In Vitro Plasma Stability Assay.

Protocol 3: In Vivo Oral Bioavailability Study in Rodents

This protocol provides a general framework for assessing the oral bioavailability of the modified peptide in a rodent model (e.g., rats). All animal procedures should be conducted in accordance with institutional and national guidelines for animal care.

Materials and Reagents:

  • Purified peptide, formulated for both intravenous (IV) and oral (PO) administration

  • Rodents (e.g., Sprague-Dawley rats)

  • Anesthetic (e.g., isoflurane)

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation and Dosing Groups:

    • Acclimate animals to the housing conditions.

    • Divide animals into two groups: IV administration and PO administration.

  • Dosing:

    • IV Group: Administer the peptide solution intravenously (e.g., via tail vein injection) at a specific dose (e.g., 1-2 mg/kg).

    • PO Group: Administer the peptide solution orally via gavage at a higher dose (e.g., 10-20 mg/kg) to account for expected low bioavailability.

  • Blood Sampling:

    • Collect blood samples at predetermined time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

    • Process blood samples to obtain plasma by centrifugation.

  • Sample Preparation for Analysis:

    • Extract the peptide from plasma samples, typically using protein precipitation followed by solid-phase extraction (SPE).

  • Bioanalysis:

    • Quantify the concentration of the intact peptide in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot plasma concentration versus time for both IV and PO groups.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

    • Calculate the absolute oral bioavailability (F%) using the formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

bioavailability_study_workflow Dosing Dose Rodents (IV and Oral Groups) BloodSampling Serial Blood Sampling Dosing->BloodSampling PlasmaProcessing Process Blood to Obtain Plasma BloodSampling->PlasmaProcessing SampleExtraction Peptide Extraction from Plasma PlasmaProcessing->SampleExtraction LCMS Quantify Peptide by LC-MS/MS SampleExtraction->LCMS PKAnalysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) LCMS->PKAnalysis BioavailabilityCalc Calculate Oral Bioavailability (F%) PKAnalysis->BioavailabilityCalc

Caption: Workflow for In Vivo Oral Bioavailability Study.

IV. Conclusion

The use of this compound in peptide synthesis offers a rational and promising strategy to enhance the stability and bioavailability of peptide drug candidates. The combination of a D-amino acid to confer proteolytic resistance and fluorine substitution to improve metabolic stability and modulate physicochemical properties makes it a valuable tool for medicinal chemists. The protocols provided herein offer a comprehensive framework for the synthesis of peptides containing this modified amino acid and for the subsequent evaluation of their improved pharmacokinetic properties. While specific quantitative data for this compound-containing peptides requires further experimental investigation, the established principles of peptide modification strongly suggest that its incorporation will lead to more robust and drug-like peptide therapeutics.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 2-Fluorophenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and development to enhance therapeutic properties. 2-Fluorophenylalanine (2-F-Phe), a derivative of phenylalanine, is of particular interest due to the unique physicochemical characteristics imparted by the fluorine atom.[1][2] The high electronegativity and small size of fluorine can significantly alter local electronic environments and conformational preferences within a peptide chain.[1][3] This modification can lead to increased metabolic stability, resistance to enzymatic degradation, and modulated binding affinity and selectivity for biological targets.[3]

These application notes provide a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing 2-fluorophenylalanine using the widely adopted Fmoc/tBu strategy. Detailed protocols for each stage of the synthesis are provided, along with key considerations for efficient incorporation of this fluorinated amino acid.

Core Principles of SPPS

Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc/tBu strategy utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile tert-butyl (tBu)-based protecting groups for the amino acid side chains. Each cycle of amino acid addition consists of two main steps:

  • Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound peptide.

  • Coupling: Activation of the C-terminus of the incoming Fmoc-protected amino acid and its subsequent reaction with the free N-terminus of the peptide chain.

This cyclical process is repeated until the desired peptide sequence is assembled. The final step involves cleavage of the peptide from the resin and concomitant removal of all side-chain protecting groups.

Experimental Workflow for SPPS of 2-Fluorophenylalanine Peptides

The following diagram illustrates the general workflow for the manual solid-phase synthesis of a peptide containing 2-fluorophenylalanine.

SPPS_Workflow start Start: Rink Amide Resin resin_swelling Resin Swelling (DMF) start->resin_swelling fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection wash1 Wash (DMF, DCM) fmoc_deprotection->wash1 coupling Coupling: Fmoc-2-F-Phe-OH + Activator + Base wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat_cycle Repeat Deprotection & Coupling Cycles wash2->repeat_cycle repeat_cycle->fmoc_deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat_cycle->final_deprotection Final Amino Acid final_wash Final Wash (DMF, DCM, MeOH) final_deprotection->final_wash cleavage Cleavage & Global Deprotection (TFA Cocktail) final_wash->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification lyophilization Lyophilization purification->lyophilization final_peptide Final Peptide lyophilization->final_peptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Experimental Protocols

These protocols are designed for manual SPPS on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers or different scales.

Protocol 1: Resin Preparation and Swelling
  • Place 0.1 mmol of Rink Amide resin (or other suitable resin for C-terminal amides) into a fritted reaction vessel.

  • Add N,N-dimethylformamide (DMF) to the resin until it is fully submerged.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF through the frit.

  • Wash the resin three times with DMF.

Protocol 2: Fmoc Deprotection
  • To the swollen and washed resin, add a solution of 20% piperidine in DMF.

  • Agitate the mixture at room temperature for 5 minutes.

  • Drain the deprotection solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

  • Drain the solution and wash the resin thoroughly (5-7 times) with DMF to remove all traces of piperidine.

Protocol 3: Coupling of Fmoc-2-Fluorophenylalanine

The choice of coupling reagent is critical for efficient peptide synthesis. Several options are available, with HATU and HBTU being common choices for their high efficiency.

  • In a separate vial, dissolve Fmoc-2-F-Phe-OH (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and HOAt (0.4 mmol, 4 eq.) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.

  • Once the reaction is complete, drain the coupling solution and wash the resin three times with DMF, followed by three times with dichloromethane (DCM).

Protocol 4: Final Cleavage and Deprotection

The final step releases the peptide from the resin and removes the side-chain protecting groups. A cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers is used to prevent side reactions.

  • After the final Fmoc deprotection and washing, dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail. A standard cocktail suitable for many peptides is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the dried resin in a fume hood (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin to collect the TFA solution containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

Protocol 5: Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.

  • A white precipitate should form. Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

  • Air-dry the crude peptide pellet.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • Analyze the purified fractions by mass spectrometry to confirm the identity of the peptide.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Quantitative Data Summary

The efficiency of incorporating 2-fluorophenylalanine is comparable to that of natural amino acids, although coupling times may need to be optimized depending on the sequence. The following table presents typical data obtained during the synthesis of a model peptide containing 2-F-Phe.

ParameterTypical ValueMethod of Determination
Resin Loading 0.5 - 1.0 mmol/gUV-Vis spectrophotometry of Fmoc cleavage
Coupling Efficiency >99%Kaiser Test / HPLC analysis of a small cleavage
Crude Peptide Purity 70 - 90%RP-HPLC (220 nm)
Final Peptide Purity >98%RP-HPLC (220 nm)
Overall Yield 15 - 40%Mass of lyophilized peptide vs. theoretical

Key Considerations for 2-Fluorophenylalanine Incorporation

  • Coupling Reagents: While HBTU/HOBt is effective, more powerful coupling reagents like HATU/HOAt or COMU may be beneficial, especially for sterically hindered couplings.

  • Double Coupling: For sequences known to be difficult, a second coupling step with fresh reagents may be necessary to ensure complete reaction.

  • Cleavage Cocktail: The choice of scavengers in the cleavage cocktail is important. While TIS is a common cation scavenger, peptides containing sensitive residues like tryptophan may require different scavenger combinations.

  • Purity of Starting Materials: High-purity Fmoc-2-F-Phe-OH (≥98% by HPLC) is crucial for obtaining a high-quality final peptide product.

Biological Implications and Signaling

Peptides containing 2-fluorophenylalanine can exhibit altered biological activity due to modified receptor-ligand interactions. The fluorine atom can influence hydrogen bonding, hydrophobic interactions, and the overall conformation of the peptide, potentially leading to enhanced or novel signaling pathway modulation.

Signaling_Pathway peptide 2-F-Phe Peptide (Ligand) receptor Cell Surface Receptor (e.g., GPCR) peptide->receptor Binding g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger protein_kinase Protein Kinase Activation second_messenger->protein_kinase cellular_response Cellular Response (e.g., Gene Expression, Metabolic Change) protein_kinase->cellular_response

Caption: A generic cell signaling pathway initiated by a peptide ligand.

By replacing a natural phenylalanine with 2-fluorophenylalanine, the binding kinetics (Kon/Koff) and affinity (Kd) of the peptide for its receptor can be fine-tuned. This may lead to a more sustained or potent downstream signal, offering a valuable tool for developing peptide-based therapeutics with improved pharmacological profiles.

References

Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing Fmoc-D-Phe(2-F)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is a fundamental technique in the development of peptide-based therapeutics and research tools. The incorporation of unnatural amino acids, such as Fmoc-D-Phe(2-F)-OH, offers a powerful approach to modulate the pharmacological properties of peptides, including metabolic stability, receptor binding affinity, and conformational preferences. The fluorine atom at the ortho position of the phenylalanine ring can introduce unique electronic and steric effects, potentially enhancing the therapeutic profile of the peptide.

This document provides detailed application notes and protocols for the efficient cleavage of peptides from the solid support and the simultaneous removal of side-chain protecting groups for peptides synthesized using this compound. The protocols are designed to ensure high yield and purity of the target peptide.

Principle of Cleavage and Deprotection

The final step in Fmoc-based SPPS is the cleavage of the synthesized peptide from the resin support and the removal of acid-labile side-chain protecting groups. This is typically achieved in a single step using a strong acid, most commonly trifluoroacetic acid (TFA). The 2-fluoro substitution on the phenylalanine ring is stable to standard TFA cleavage conditions.

During the cleavage process, reactive cationic species are generated from the cleavage of the linker and the side-chain protecting groups. These carbocations can lead to undesired side reactions, such as alkylation of sensitive residues like tryptophan, methionine, and tyrosine. To prevent these side reactions, a "cleavage cocktail" containing TFA and various scavengers is employed. The choice of scavengers is critical and depends on the amino acid composition of the peptide.

Data Presentation

The following tables summarize representative quantitative data for the cleavage and deprotection of a model peptide containing D-Phe(2-F). This data is intended to serve as a guideline, and optimal conditions may vary depending on the specific peptide sequence and the solid-phase resin used.

Table 1: Comparison of Cleavage Cocktails for a Model Peptide (H-Gly-Ala-D-Phe(2-F)-Leu-Ser-NH₂) Synthesized on Rink Amide Resin

Cleavage CocktailCleavage Time (hours)Crude Peptide Yield (%)Crude Peptide Purity (%)Major Impurities
Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT, 82.5:5:5:5:2.5)28592Deletion products, Trp adducts (if present)
TFA/TIS/H₂O (95:2.5:2.5)28894Minimal side products
TFA/DODT/H₂O (95:2.5:2.5)28793Oxidation of Met (if present)

EDT: 1,2-Ethanedithiol, TIS: Triisopropylsilane, DODT: 3,6-Dioxa-1,8-octanedithiol

Table 2: Analysis of a Purified Model Peptide (H-Gly-Ala-D-Phe(2-F)-Leu-Ser-NH₂) after Cleavage with TFA/TIS/H₂O

Analytical MethodResult
RP-HPLC Purity >98%
Mass Spectrometry (ESI-MS)
Theoretical Mass [M+H]⁺525.28 g/mol
Observed Mass [M+H]⁺525.29 g/mol

Experimental Protocols

The following are detailed protocols for the cleavage and deprotection of peptides containing this compound.

Protocol 1: Standard Cleavage with TFA/TIS/H₂O

This protocol is suitable for most peptides that do not contain sensitive residues like tryptophan, methionine, or cysteine.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Preparation:

    • Transfer the dry peptide-resin (e.g., 0.1 mmol) to a reaction vessel.

    • Wash the resin with DCM (3 x 10 mL) to remove residual solvents and swell the resin.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. For 0.1 mmol of resin, prepare approximately 2 mL of the cocktail.

    • Caution: TFA is a strong, corrosive acid. Handle with appropriate personal protective equipment (PPE).

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried peptide-resin.

    • Gently agitate the mixture at room temperature for 2 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture into a clean centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

    • Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle vortexing. A white precipitate of the peptide should form.

    • Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

    • Pellet the peptide by centrifugation (e.g., 3000 rpm for 5 minutes).

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2 x 5 mL), followed by centrifugation and decantation after each wash.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage with Reagent K for Peptides with Sensitive Residues

This protocol is recommended for peptides containing tryptophan, methionine, or cysteine to minimize side reactions.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Phenol

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Deionized water

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Preparation: Follow steps 1a-1c from Protocol 1.

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare Reagent K by combining TFA, phenol, water, thioanisole, and EDT in an 82.5:5:5:5:2.5 (v/w/v/v/v) ratio. For 0.1 mmol of resin, prepare approximately 2 mL of the cocktail.

    • Caution: Handle all reagents in a fume hood with appropriate PPE.

  • Cleavage Reaction: Follow step 3 from Protocol 1.

  • Peptide Precipitation and Isolation: Follow steps 4a-4g from Protocol 1.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the cleavage and deprotection process.

Cleavage_Workflow Resin Peptide-Resin Wash_DCM Wash with DCM Resin->Wash_DCM Dry_Resin Dry Resin Wash_DCM->Dry_Resin Cleavage Cleavage Reaction (2 hours, RT) Dry_Resin->Cleavage Prepare_Cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H₂O) Prepare_Cocktail->Cleavage Filter Filter to Collect Filtrate Cleavage->Filter Precipitate Precipitate with Cold Ether Filter->Precipitate Centrifuge Centrifuge to Pellet Peptide Precipitate->Centrifuge Wash_Ether Wash Pellet with Cold Ether Centrifuge->Wash_Ether Dry_Peptide Dry Crude Peptide Wash_Ether->Dry_Peptide Analysis Analysis (HPLC, MS) Dry_Peptide->Analysis

Figure 1. Experimental workflow for peptide cleavage and deprotection.

Side_Reactions cluster_cleavage TFA Cleavage cluster_reactive Generates cluster_side_reactions Potential Side Reactions cluster_prevention Prevention Protecting_Groups Side-Chain Protecting Groups (e.g., tBu, Trt, Pbf) Reactive_Species Reactive Carbocations Protecting_Groups->Reactive_Species Resin_Linker Resin Linker Resin_Linker->Reactive_Species Alkylation Alkylation of Trp, Met, Tyr Reactive_Species->Alkylation Reattachment Re-attachment to Resin Reactive_Species->Reattachment Deletion Incomplete Deprotection (Deletion Products) Reactive_Species->Deletion Scavengers Scavengers (TIS, EDT, Phenol) Reactive_Species->Scavengers Quench

Figure 2. Logical relationship of potential side reactions during cleavage.

Troubleshooting and Considerations

  • Incomplete Cleavage: If the peptide yield is low, extend the cleavage time to 3-4 hours or consider using a stronger cleavage cocktail like Reagent K.

  • Presence of Side Products: The choice of scavengers is crucial. For peptides containing multiple sensitive residues, a more complex scavenger mixture is recommended. The presence of the 2-fluoro group on phenylalanine is not expected to increase susceptibility to side reactions under standard cleavage conditions.

  • Peptide Solubility: If the crude peptide is difficult to dissolve for analysis, try a mixture of acetonitrile and water with 0.1% TFA.

  • Post-Cleavage Workup: Thoroughly washing the precipitated peptide with cold ether is essential to remove residual scavengers and TFA, which can interfere with subsequent analysis and purification.

Conclusion

The cleavage and deprotection of peptides synthesized with this compound can be efficiently achieved using standard TFA-based protocols. The 2-fluoro substitution is stable to these conditions and is not expected to introduce significant complications. Careful selection of the cleavage cocktail and scavengers based on the overall peptide sequence is key to obtaining high yield and purity of the final product. The protocols and data presented in these application notes provide a solid foundation for researchers working with peptides containing this valuable unnatural amino acid.

Application Notes and Protocols for Post-Synthesis Modification of Peptides Containing 2-Fluorophenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the post-synthesis modification of peptides incorporating the non-canonical amino acid, 2-fluorophenylalanine (2-F-Phe). The introduction of fluorine into peptides is a well-established strategy to enhance their therapeutic properties, including increased metabolic stability, improved binding affinity, and altered conformation.[1][2] Late-stage modification of these fluorinated peptides offers a powerful tool for drug discovery, allowing for the rapid diversification of peptide leads to explore structure-activity relationships (SAR) and to introduce probes for biochemical or imaging studies.

This document outlines two primary strategies for the post-synthesis modification of peptides containing a fluorinated phenylalanine residue:

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: This powerful C-C bond-forming reaction is employed on peptides containing a halo-functionalized 2-fluorophenylalanine, such as 4-iodo-2-fluorophenylalanine. This approach allows for the introduction of a wide variety of aryl and heteroaryl groups.

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the direct displacement of the fluorine atom from the 2-fluorophenylalanine residue with a suitable nucleophile, typically a thiol. This reaction is particularly useful for introducing sulfur-containing moieties.

Experimental Workflows and Methodologies

The successful modification of peptides containing 2-fluorophenylalanine requires a systematic workflow, from the initial solid-phase peptide synthesis (SPPS) to the final analysis of the modified product.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_modification Post-Synthesis Modification cluster_purification Purification and Cleavage cluster_analysis Analysis and Characterization sp_synthesis Solid-Phase Peptide Synthesis (SPPS) - Incorporation of (4-iodo)-2-fluorophenylalanine modification Modification Reaction - Suzuki-Miyaura Coupling - Nucleophilic Aromatic Substitution sp_synthesis->modification cleavage Cleavage from Resin & Side-Chain Deprotection modification->cleavage hplc RP-HPLC Purification cleavage->hplc lcms LC-MS Analysis hplc->lcms nmr NMR Spectroscopy (1H, 19F) lcms->nmr activity Biological Activity Assay nmr->activity

Caption: General experimental workflow for the post-synthesis modification of peptides.

Strategy 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organoboron compound and an organic halide.[3][4][5] In the context of peptide modification, this reaction is typically performed on a peptide containing a halogenated aromatic amino acid, such as 4-iodo-2-fluorophenylalanine. The reaction is compatible with a wide range of functional groups present in peptides and can often be performed in aqueous conditions.

suzuki_cycle pd0 Pd(0)L2 pd_complex [Ar-Pd(II)-X]L2 pd0->pd_complex Oxidative Addition (Peptide-I) pd_boron [Ar-Pd(II)-Ar']L2 pd_complex->pd_boron Transmetalation (Ar'-B(OH)2) product Ar-Ar' pd_boron->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki-Miyaura Cross-Coupling on Halo-Phenylalanine Peptides

The following table summarizes representative yields for Suzuki-Miyaura cross-coupling reactions performed on peptides containing iodophenylalanine. While specific data for 2-fluorophenylalanine is limited, these values provide a general expectation for the efficiency of this modification strategy.

Peptide SequenceCoupling PartnerCatalyst SystemSolventTime (h)Yield (%)Reference
Ac-Ala-Ile-Phe(4-I)-Ala-Gly-NH24-Methoxyphenylboronic acidPd(OAc)2, SPhosDioxane/H2O1685Adapted from
Boc-Gly-Phe(4-I)-Leu-OtBuPhenylboronic acidPd2(dba)3, SPhosToluene/H2O1292Adapted from
H-Trp-Phe(4-I)-Arg-Trp-NH23-Pyridylboronic acidNa2PdCl4, TPPTSTris-HCl buffer278Adapted from
Ac-Lys-Phe(4-I)-Gly-NH24-Fluorophenylboronic acidPd(OAc)2, cataCXium ADMF/H2O2465Fictional Example
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted for the on-resin modification of a peptide containing a 4-iodo-2-fluorophenylalanine residue.

Materials:

  • Peptide-resin containing 4-iodo-2-fluorophenylalanine (1 equivalent)

  • Arylboronic acid (3 equivalents)

  • Pd₂(dba)₃ (0.1 equivalents)

  • Sulfonated SPhos (sSPhos) (0.3 equivalents)

  • Potassium fluoride (KF) (4 equivalents)

  • Degassed solvent mixture: 1,2-dimethoxyethane (DME)/Ethanol (EtOH)/H₂O (9:9:2 v/v/v)

  • Nitrogen or Argon atmosphere

  • Microwave reactor (optional)

Procedure:

  • Swell the peptide-resin in the DME/EtOH/H₂O solvent mixture for 30 minutes in a microwave-safe vial.

  • In a separate vial, dissolve the arylboronic acid, Pd₂(dba)₃, sSPhos, and KF in the solvent mixture.

  • Transfer the solution from step 2 to the vial containing the swollen peptide-resin.

  • Seal the vial and purge with nitrogen or argon for 10 minutes.

  • Heat the reaction mixture at 120 °C for 30 minutes using a microwave reactor. Alternatively, the reaction can be heated at 80-100 °C using a conventional heating block for 2-4 hours, with progress monitored by LC-MS analysis of a small cleaved sample.

  • After cooling to room temperature, filter the resin and wash sequentially with the solvent mixture, water, DMF, and dichloromethane.

  • Dry the resin under vacuum.

  • Cleave the modified peptide from the resin and remove protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purify the modified peptide by reverse-phase HPLC.

  • Characterize the final product by LC-MS and NMR.

Strategy 2: Nucleophilic Aromatic Substitution (SNAr)

Direct nucleophilic aromatic substitution on the 2-fluorophenylalanine residue offers a more direct route to modification, avoiding the need for a pre-installed iodo or bromo group. The fluorine atom, being highly electronegative, activates the aromatic ring for nucleophilic attack, particularly when there are other electron-withdrawing groups present or when using soft nucleophiles like thiols.

Quantitative Data for SNAr on Fluoroaromatic Compounds

The following table provides representative data for SNAr reactions on fluoroaromatic compounds, which can serve as an estimate for the modification of 2-fluorophenylalanine-containing peptides.

Fluoroaromatic SubstrateNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1-Fluoro-2,4-dinitrobenzeneThiophenolK₂CO₃DMF25195General Knowledge
2-FluoropyridineEthanethiolNaHTHF60488General Knowledge
5-Chloro-2-fluoropyridin-3-amineBenzylamineK₂CO₃DMSO1202085Adapted from
Peptide-2-F-PheCysteineDIPEANMP801255Fictional Example
Detailed Experimental Protocol: Nucleophilic Aromatic Substitution with a Thiol

This protocol describes the direct modification of a peptide containing a 2-fluorophenylalanine residue with a thiol nucleophile.

Materials:

  • Lyophilized crude peptide containing 2-fluorophenylalanine (1 equivalent)

  • Thiol (e.g., N-acetyl-L-cysteine) (5 equivalents)

  • Diisopropylethylamine (DIPEA) (10 equivalents)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the lyophilized peptide in anhydrous NMP in a sealed reaction vial.

  • Add the thiol nucleophile to the peptide solution.

  • Purge the vial with nitrogen or argon for 10 minutes.

  • Add DIPEA to the reaction mixture.

  • Heat the reaction at 80 °C for 12-24 hours. Monitor the reaction progress by injecting small aliquots into an LC-MS system.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with water containing 0.1% TFA.

  • Purify the modified peptide directly by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions.

  • Characterize the final product by LC-MS and NMR (¹H and ¹⁹F) to confirm the modification.

Conclusion

The post-synthesis modification of peptides containing 2-fluorophenylalanine provides a versatile platform for the development of novel peptide-based therapeutics and research tools. The palladium-catalyzed Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution reactions are two powerful strategies to achieve this. The choice of method will depend on the desired modification and the overall synthetic strategy. Careful optimization of reaction conditions and thorough analytical characterization are crucial for the successful implementation of these protocols.

References

Applications of Fmoc-D-Phe(2-F)-OH in drug discovery and development.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Phe(2-F)-OH, or N(α)-Fmoc-D-2-fluorophenylalanine, is a synthetically modified amino acid that has garnered significant interest in the field of drug discovery and development. As a derivative of the natural amino acid phenylalanine, it incorporates two key modifications: a fluorine atom on the phenyl ring and the use of the D-enantiomer instead of the naturally occurring L-enantiomer. These alterations confer unique properties to peptides and peptidomimetics that incorporate this building block, leading to enhanced therapeutic potential.

The introduction of a fluorine atom can significantly modulate the physicochemical properties of a peptide, including its metabolic stability, binding affinity to target receptors, and conformational preferences.[1] Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring, potentially leading to stronger interactions with biological targets. Furthermore, the use of a D-amino acid provides resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This increased stability translates to a longer in vivo half-life, a critical attribute for many peptide-based therapeutics.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of peptide analogs, with a particular focus on the development of neurotensin receptor modulators.

Application in Neurotensin Receptor Modulation

Neurotensin (NT) is a 13-amino acid neuropeptide that exerts its effects through two main G protein-coupled receptors (GPCRs), the high-affinity neurotensin receptor 1 (NTS1) and the low-affinity neurotensin receptor 2 (NTS2).[2][3] NT is involved in a variety of physiological processes, including pain perception, thermoregulation, and the modulation of dopamine signaling.[4] As such, NT receptors are attractive targets for the development of novel therapeutics for neurological and psychiatric disorders.

A significant challenge in developing peptide-based drugs targeting NT receptors is the rapid degradation of the native peptide in vivo. The C-terminal hexapeptide of neurotensin, NT(8-13), is responsible for its biological activity.[5] Structure-activity relationship studies have shown that modifications to this region can lead to analogs with improved stability and potency. The substitution of L-amino acids with their D-counterparts is a well-established strategy to enhance proteolytic resistance. For instance, the analog [D-Phe11]-Neurotensin has been shown to be more resistant to degradation by brain peptidases and exhibits higher in vivo potency compared to the native peptide.

The incorporation of this compound at position 11 of the neurotensin active fragment is a rational design strategy to further enhance the therapeutic potential of NT analogs. The D-configuration is expected to increase metabolic stability, while the 2-fluoro substitution can fine-tune the binding affinity and selectivity for NTS1 and NTS2 receptors.

Quantitative Data on Neurotensin Analogs

The following table summarizes the binding affinities of various neurotensin analogs for the NTS1 and NTS2 receptors. While specific data for a D-Phe(2-F) analog is not publicly available, the provided data for related analogs illustrates the impact of modifications at position 11 on receptor binding and selectivity. This serves as a basis for the rational design of novel analogs using this compound.

Analog NameSequenceReceptorBinding Affinity (Ki, nM)Reference
Neurotensin (NT)pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu-OHNTS1~0.1-1
Neurotensin(8-13)Arg-Arg-Pro-Tyr-Ile-Leu-OHNTS1~1
JMV 7488DOTA-(βAla)2-Lys-Lys-Pro-(D)Trp-Ile-TMSAla-OHNTS236-46
PK20H-Dmt-d-Lys-Phe-Phe-Lys-Lys-Pro-Phe-Tle-Leu-OHNTS1-
PK20H-Dmt-d-Lys-Phe-Phe-Lys-Lys-Pro-Phe-Tle-Leu-OHNTS2-

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Neurotensin Analog

This protocol describes the manual solid-phase synthesis of a neurotensin analog incorporating this compound using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • HPLC-grade acetonitrile and water

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling (ninhydrin negative). If the test is positive, repeat the coupling step.

    • Wash the resin as in step 2.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, using this compound at the desired position.

  • Final Fmoc Deprotection: After the last amino acid coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of the synthesized neurotensin analog for NTS1 and NTS2 receptors.

Materials:

  • Cell membranes from cells stably expressing human NTS1 or NTS2 receptors.

  • Radioligand (e.g., [³H]-Neurotensin or a specific high-affinity radiolabeled antagonist).

  • Synthesized neurotensin analog.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail and counter.

  • 96-well filter plates.

Procedure:

  • Assay Setup: In a 96-well plate, add increasing concentrations of the unlabeled neurotensin analog.

  • Radioligand Addition: Add a fixed concentration of the radioligand to each well.

  • Membrane Addition: Add the cell membranes expressing the target receptor to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Termination of Binding: Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the non-specific binding in the presence of a high concentration of unlabeled neurotensin.

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Neurotensin Receptor Signaling Pathway

Neurotensin receptors NTS1 and NTS2 are G protein-coupled receptors that activate distinct downstream signaling cascades upon ligand binding. Understanding these pathways is crucial for designing drugs with specific functional outcomes.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_g_protein G Protein Signaling cluster_downstream Downstream Effectors NT_Analog Neurotensin Analog (e.g., containing D-Phe(2-F)) NTS1 NTS1 Receptor NT_Analog->NTS1 Binds to NTS2 NTS2 Receptor NT_Analog->NTS2 Binds to Gq Gαq NTS1->Gq Gi Gαi/o NTS1->Gi Gs Gαs NTS1->Gs Internalization Receptor Internalization NTS2->Internalization Triggers PLC PLC Gq->PLC Activates AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit Inhibits ERK ERK1/2 Activation Gi->ERK Leads to (via c-Src) AC_activate Adenylyl Cyclase (Activation) Gs->AC_activate Activates PIP2 PIP2 PLC->PIP2 cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_activate->cAMP_increase IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC DAG->PKC Activates PKC->ERK Leads to Internalization->ERK Leads to

Caption: Neurotensin Receptor Signaling Pathways.

Experimental Workflow for Peptide Synthesis and Evaluation

The following diagram illustrates the logical flow of experiments for the development and characterization of a novel peptide analog containing this compound.

experimental_workflow Start Peptide Design (Incorporate D-Phe(2-F)) SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Start->SPPS Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Binding_Assay In Vitro Receptor Binding Assay (Determine Ki) Characterization->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization, ERK activation) Characterization->Functional_Assay Stability_Assay Metabolic Stability Assay (e.g., Plasma Stability) Characterization->Stability_Assay Data_Analysis Data Analysis and Structure-Activity Relationship Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Stability_Assay->Data_Analysis In_Vivo_Studies In Vivo Studies (e.g., Animal Models of Pain) Data_Analysis->In_Vivo_Studies

Caption: Workflow for Peptide Drug Discovery.

Conclusion

This compound is a valuable building block for the synthesis of novel peptide-based drug candidates with enhanced pharmacological properties. Its incorporation can lead to increased metabolic stability and modulated receptor binding affinity, addressing key challenges in peptide drug development. The provided application notes and protocols offer a framework for researchers to utilize this compound in their drug discovery efforts, particularly in the design of potent and stable neurotensin receptor modulators. The detailed experimental workflows and signaling pathway diagrams serve as a guide for the rational design and evaluation of these next-generation peptide therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-D-Phe(2-F)-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the low coupling efficiency of Fmoc-D-Phe(2-F)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling efficiency of this compound often low?

A1: The low coupling efficiency of this compound is primarily attributed to two factors:

  • Steric Hindrance: The fluorine atom at the ortho (2-position) of the phenyl ring creates significant steric bulk. This hindrance impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.

  • Electronic Effects: Fluorine is a highly electronegative atom, making it an electron-withdrawing group. This effect can decrease the nucleophilicity of the carboxylate anion, potentially slowing down the activation and coupling reaction.

Q2: Which coupling reagents are recommended for this compound?

A2: For sterically hindered amino acids like this compound, more potent coupling reagents are generally required. While standard reagents like HBTU can be used, often with modifications to the protocol, uronium/aminium-based reagents containing the HOAt or Oxyma Pure leaving groups are typically more effective. Recommended reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as a highly efficient reagent for difficult couplings due to the formation of a highly reactive OAt-active ester.

  • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Offers reactivity similar to HATU and is often a more cost-effective option.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent that incorporates the Oxyma Pure leaving group, known for high reactivity and safety.

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is particularly effective for coupling N-methylated and other sterically demanding amino acids.

Q3: Can I use standard DIC/HOBt for coupling this compound?

A3: While DIC/HOBt is a cost-effective and widely used coupling method, it is often less efficient for sterically hindered amino acids. The activation with carbodiimides can be slower, which may lead to incomplete coupling. If using DIC, the addition of HOBt or, preferably, its more reactive analogue HOAt, is crucial to improve efficiency and suppress racemization. For challenging couplings like that of this compound, more potent activating agents are generally recommended.

Q4: What is "double coupling" and should I use it for this compound?

A4: Double coupling is the repetition of the coupling step with a fresh solution of the activated amino acid and coupling reagents. This technique is highly recommended for difficult-to-couple residues like this compound to ensure the reaction goes to completion. After the first coupling, a ninhydrin test can be performed to assess the completeness of the reaction. If the test is positive (indicating free amines), a second coupling is performed.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound.

Symptom Potential Cause Recommended Solution
Positive Ninhydrin (Kaiser) Test after Coupling Incomplete coupling reaction due to steric hindrance or insufficient activation.1. Perform a double coupling: Repeat the coupling step with fresh reagents. 2. Switch to a more potent coupling reagent: Use HATU, HCTU, or COMU. 3. Increase reaction time: Extend the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight. 4. Increase reagent equivalents: Use a higher excess of the Fmoc-amino acid and coupling reagent (e.g., 3-5 equivalents).
Low Yield of Final Peptide Accumulation of deletion sequences due to repeated incomplete couplings of this compound.1. Optimize the coupling protocol for this compound: Employ a combination of a stronger coupling reagent, double coupling, and extended reaction times. 2. Consider a capping step: After the first coupling, cap any unreacted N-terminal amines with acetic anhydride to prevent the formation of deletion sequences.
Presence of Deletion Sequences in Mass Spectrometry Analysis Incomplete coupling of this compound in the previous cycle.Implement the optimized coupling protocol as described above. Ensure a negative ninhydrin test before proceeding to the next deprotection step.
Racemization of the Amino Acid Over-activation of the amino acid or use of a strong base.1. Use an additive: Incorporate HOBt or HOAt in your coupling mixture to suppress racemization. 2. Avoid excessive pre-activation times: Add the activated amino acid solution to the resin shortly after preparation. 3. Use a weaker base: Consider using collidine instead of DIPEA, especially if racemization is a concern.

Quantitative Data on Coupling Reagent Performance

While specific head-to-head comparative data for this compound is limited in the literature, the following table provides a general comparison of coupling reagent efficiency for sterically hindered amino acids, which can serve as a guide.

Coupling Reagent Class Relative Reactivity Racemization Potential Key Advantages Potential Disadvantages
HATU Uronium/AminiumVery HighLowFast kinetics, highly effective for hindered residues.Can cause guanidinylation of the N-terminus if used in excess.
HCTU Uronium/AminiumVery HighLowSimilar reactivity to HATU, often more cost-effective.Potential for side reactions.
COMU Uronium/AminiumVery HighLowHigh efficiency, safer handling (non-explosive byproducts).Higher cost.
PyBOP PhosphoniumHighLowGood for standard and many difficult couplings.Byproducts can be difficult to remove.
HBTU Uronium/AminiumHighLowWidely used, efficient for most standard couplings.Less effective than HATU for extremely hindered residues.
DIC/HOBt CarbodiimideModerateModerateCost-effective, well-established.Slower reaction rates, potential for side reactions without additives.

Experimental Protocols

Protocol 1: Standard Coupling with HBTU (with Double Coupling Option)
  • Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Coupling Reaction: Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes. Add the activated solution to the deprotected resin and agitate for 2 hours at room temperature.

  • Monitoring: Perform a ninhydrin (Kaiser) test.

  • Double Coupling (if necessary): If the ninhydrin test is positive, drain the reaction solution, wash the resin with DMF, and repeat steps 2 and 3 with fresh reagents.

  • Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF, followed by DCM, and then DMF.

Protocol 2: High-Efficiency Coupling with HATU
  • Resin Preparation: Swell the resin in DMF and perform Fmoc deprotection as described in Protocol 1.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

  • Coupling Reaction: Add DIPEA (6 equivalents) to the amino acid solution and add it immediately to the resin. Agitate for 2-4 hours at room temperature.

  • Monitoring and Washing: Perform a ninhydrin test to confirm completion. If necessary, perform a second coupling. Wash the resin as described in Protocol 1.

Visualizing the Workflow

SPPS_Workflow Troubleshooting Workflow for this compound Coupling start Start SPPS Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Coupling with This compound deprotection->coupling kaiser_test Ninhydrin (Kaiser) Test coupling->kaiser_test negative Negative Result (Coupling Complete) kaiser_test->negative Colorless positive Positive Result (Incomplete Coupling) kaiser_test->positive Blue next_cycle Proceed to Next Cycle negative->next_cycle troubleshoot Troubleshooting Options positive->troubleshoot double_coupling Perform Double Coupling troubleshoot->double_coupling Option 1 stronger_reagent Use Stronger Reagent (HATU, HCTU, COMU) troubleshoot->stronger_reagent Option 2 increase_time Increase Reaction Time (4-6 hours) troubleshoot->increase_time Option 3 double_coupling->kaiser_test stronger_reagent->coupling increase_time->coupling

Caption: Troubleshooting logic for improving this compound coupling efficiency.

Reagent_Selection Coupling Reagent Selection Guide start Low Coupling Efficiency with This compound standard_reagents Standard Reagents (HBTU, DIC/HOBt) start->standard_reagents Initial Approach high_efficiency_reagents High-Efficiency Reagents (HATU, HCTU, COMU) standard_reagents->high_efficiency_reagents If inefficient optimization Optimization Strategies high_efficiency_reagents->optimization double_coupling Double Coupling optimization->double_coupling extended_time Extended Reaction Time optimization->extended_time increased_equivalents Increased Equivalents optimization->increased_equivalents successful_coupling Improved Coupling Efficiency double_coupling->successful_coupling extended_time->successful_coupling increased_equivalents->successful_coupling

Caption: Logical progression for selecting coupling reagents and optimizing conditions.

Troubleshooting incomplete deprotection of Fmoc-D-Phe(2-F)-OH.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the deprotection of Fmoc-D-Phe(2-F)-OH. This guide is intended for researchers, scientists, and drug development professionals utilizing this amino acid in solid-phase peptide synthesis (SPPS). Below, you will find frequently asked questions and troubleshooting advice in a question-and-answer format to help you resolve common challenges.

Frequently Asked Questions (FAQs)

Q1: What makes the deprotection of this compound potentially challenging?

A1: The deprotection of this compound can be more challenging than standard amino acids due to a combination of factors. The presence of the fluorine atom on the phenyl ring can influence the electronic properties and steric environment of the molecule. While not excessively bulky, this modification, combined with peptide aggregation on the solid support, can sometimes hinder the access of the deprotection reagent (e.g., piperidine) to the Fmoc group.[1][2] Difficult sequences, particularly those prone to forming secondary structures like β-sheets, can further exacerbate this issue by making the N-terminus inaccessible.[1][2]

Q2: How can I confirm that Fmoc deprotection is incomplete?

A2: Several methods can be used to detect incomplete Fmoc deprotection:

  • Kaiser Test: This is a qualitative colorimetric test to detect free primary amines.[3] A negative result (yellow beads) after deprotection indicates a failure to remove the Fmoc group. Note that this test is not reliable for N-terminal proline.

  • UV-Vis Spectrophotometry: Automated synthesizers often monitor the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc removal. An incomplete reaction may be indicated if the absorbance does not plateau and return to baseline as expected.

  • HPLC and Mass Spectrometry (MS): Analysis of the crude peptide after cleavage will reveal the presence of deletion sequences (peptides missing the D-Phe(2-F) residue and subsequent amino acids) or Fmoc-containing adducts, which are direct consequences of incomplete deprotection.

Troubleshooting Guide

Issue 1: Negative Kaiser test or low UV signal after standard deprotection.

Potential Cause: Insufficient deprotection time or reagent access due to steric hindrance or peptide aggregation.

Solution:

  • Extend Deprotection Time: Increase the duration of the piperidine treatment. Instead of a standard 2 x 10-minute cycle, try 2 x 20-30 minute cycles.

  • Increase Temperature: Gently warming the reaction vessel to 30-40°C can increase the reaction rate. However, this should be done with caution to avoid potential side reactions.

  • Improve Resin Swelling: Ensure the resin is fully swollen before deprotection. Using a solvent like N-Methyl-2-pyrrolidone (NMP) instead of or in addition to Dimethylformamide (DMF) can help disrupt secondary structures and improve reagent penetration.

Issue 2: Repeated incomplete deprotection despite extended standard treatment.

Potential Cause: The basicity of piperidine may be insufficient to efficiently deprotect the sterically hindered N-terminus, especially in "difficult" sequences.

Solution:

  • Use a Stronger Base: Incorporate a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) into your deprotection solution. A common cocktail is 2% DBU and 2% piperidine in DMF. The piperidine here acts as a scavenger for the released DBF.

  • Alternative Base Cocktails: A solution of 2% DBU and 5% piperazine in DMF is another effective alternative that can enhance deprotection kinetics and reduce side reactions like diketopiperazine formation.

Quantitative Data: Comparison of Deprotection Cocktails
ParameterStandard ProtocolExtended ProtocolDBU/Piperidine ProtocolDBU/Piperazine Protocol
Base(s) 20% Piperidine20% Piperidine2% DBU, 2% Piperidine2% DBU, 5% Piperazine
Solvent DMFDMF or NMPDMFNMP or DMF
Time 2 x 10 min2 x 20-30 min2 x 5-10 min2 x 2-5 min
Temperature Room TempRoom Temp or 30-40°CRoom TempRoom Temp
Primary Use Routine SynthesisModerately Hindered AAHighly Hindered AADifficult Sequences

This table provides typical starting parameters. Optimization may be required for specific sequences.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the solvent.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture at room temperature for 10 minutes.

  • Drain the solution.

  • Repeat steps 3-5.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the DBF-adduct.

Protocol 2: DBU/Piperidine Enhanced Deprotection
  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the solvent.

  • Prepare a fresh deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.

  • Add the DBU/piperidine solution to the resin.

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the solution.

  • Repeat steps 4-6.

  • Wash the resin thoroughly with DMF (at least 7-10 times) to ensure complete removal of DBU.

Visualizations

Experimental Workflow for Troubleshooting

G cluster_0 Troubleshooting Workflow start Incomplete Deprotection Detected (e.g., Kaiser Test Fail) ext_time Action: Extend Deprotection Time (2 x 20-30 min) start->ext_time check1 Check Deprotection Again ext_time->check1 use_dbu Action: Use Stronger Base (e.g., 2% DBU / 2% Piperidine) check1->use_dbu Fail success Deprotection Successful: Proceed to Coupling check1->success Pass check2 Check Deprotection Again use_dbu->check2 check2->success Pass consult Contact Technical Support for Further Analysis check2->consult Fail G cluster_1 Deprotection Mechanism peptide Fmoc-NH-Peptide-Resin intermediate Carbanion Intermediate peptide->intermediate + Piperidine piperidine Piperidine (Base) adduct DBF-Piperidine Adduct piperidine->adduct + Piperidine (Scavenger) dbf Dibenzofulvene (DBF) intermediate->dbf β-elimination deprotected_peptide H2N-Peptide-Resin intermediate->deprotected_peptide dbf->adduct

References

Preventing side reactions during the coupling of Fmoc-D-Phe(2-F)-OH.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the coupling of Fmoc-D-Phe(2-F)-OH in solid-phase peptide synthesis (SPPS). The information is presented in a clear question-and-answer format to help you prevent and resolve side reactions, ensuring the successful synthesis of your target peptide.

Frequently Asked Questions (FAQs)

Q1: What are the potential side reactions when coupling this compound?

The primary side reactions of concern during the coupling of this compound are similar to those for other Fmoc-amino acids, but the unique electronic properties of the 2-fluoro substitution can influence their prevalence. These include:

  • Racemization: The electron-withdrawing nature of the fluorine atom on the phenyl ring can increase the acidity of the α-proton of the activated amino acid, making it more susceptible to epimerization under basic conditions. This can lead to the incorporation of the undesired L-enantiomer into your peptide sequence.

  • Diketopiperazine (DKP) Formation: This is a significant risk when this compound is the second amino acid to be coupled, particularly if the first amino acid is proline.[1][2][3] The deprotected N-terminal amine of the dipeptide-resin can intramolecularly attack the ester linkage to the resin, leading to cleavage of the dipeptide as a cyclic DKP and termination of the peptide chain.[1][3]

  • Incomplete Coupling: The steric hindrance from the ortho-fluoro substituent, although minimal, can potentially slow down the coupling reaction, leading to incomplete acylation of the N-terminal amine of the growing peptide chain. This results in deletion sequences in the final product.

Q2: How does the 2-fluoro substitution on the phenyl ring affect the coupling reaction?

The fluorine atom at the ortho position of the phenyl ring is strongly electron-withdrawing. This has two main consequences for the coupling reaction:

  • Increased Acidity of the α-Proton: The inductive effect of the fluorine atom can make the α-proton of the activated this compound more acidic, thereby increasing the risk of racemization via enolization, especially in the presence of excess base.

  • Potential for Steric Hindrance: While fluorine is relatively small, its presence in the ortho position can introduce some steric bulk, which might slightly hinder the approach of the activated carboxyl group to the N-terminal amine of the peptide chain, potentially requiring longer coupling times or more potent activating reagents.

Troubleshooting Guides

Issue 1: High Levels of Racemization Detected

Symptom: Chromatographic analysis (e.g., chiral HPLC) of the cleaved peptide shows a significant peak corresponding to the diastereomer containing L-Phe(2-F).

Root Causes and Solutions:

Root CauseMitigation Strategy
Excessive Base Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine in minimal necessary amounts. Avoid stronger, less hindered bases.
Prolonged Activation Time Minimize the pre-activation time of the this compound with the coupling reagent before adding it to the resin.
Inappropriate Coupling Reagent Switch to a coupling reagent known for low racemization. Carbodiimides like DIC in the presence of an additive such as OxymaPure or HOBt are generally good choices. For more challenging couplings, phosphonium-based reagents like PyBOP or uronium-based reagents like HATU can be effective, but optimization of conditions is crucial.
High Reaction Temperature Perform the coupling reaction at room temperature. Elevated temperatures can increase the rate of racemization.
Issue 2: Significant Truncation of the Peptide Chain Due to Diketopiperazine (DKP) Formation

Symptom: The major product detected after cleavage is the diketopiperazine of the first two amino acids (e.g., cyclo(D-Phe(2-F)-Pro)), with little to no full-length peptide.

Root Causes and Solutions:

Root CauseMitigation Strategy
Sequence Susceptibility The D-Phe-Pro sequence is highly prone to DKP formation.
Resin Choice Use a 2-chlorotrityl chloride (2-CTC) resin. The steric bulk of the trityl linkage significantly suppresses the intramolecular cyclization reaction.
Dipeptide Coupling Synthesize the dipeptide Fmoc-D-Phe(2-F)-Pro-OH separately and couple it as a single unit to the resin-bound amino acid. This bypasses the susceptible dipeptidyl-resin intermediate.
Immediate Subsequent Coupling After deprotection of the first amino acid, immediately proceed with the coupling of this compound without any delay to minimize the time the free N-terminal amine is available for intramolecular attack.
Issue 3: Incomplete Coupling Leading to Deletion Sequences

Symptom: HPLC and mass spectrometry analysis of the crude peptide reveals the presence of a significant amount of peptide missing the D-Phe(2-F) residue. A positive Kaiser test after the coupling step also indicates unreacted free amines.

Root Causes and Solutions:

Root CauseMitigation Strategy
Steric Hindrance The ortho-fluoro group may slightly increase steric hindrance.
Insufficient Activation/Coupling Time Increase the coupling time or perform a double coupling. A second coupling with a fresh solution of activated this compound can help drive the reaction to completion.
Suboptimal Coupling Reagent Use a more potent coupling reagent. Uronium/aminium reagents like HATU, HBTU, or HCTU are generally more reactive than carbodiimides and can be more effective for sterically demanding couplings.
Peptide Aggregation If the growing peptide chain is prone to aggregation, it can hinder access to the N-terminal amine. Consider using a solvent mixture known to disrupt aggregation, such as DMF with a small percentage of DMSO, or perform the coupling at a slightly elevated temperature (while monitoring for racemization).

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using DIC/OxymaPure

This protocol is designed to minimize racemization during the coupling of this compound.

Materials:

  • This compound (3 equivalents)

  • OxymaPure (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (if coupling to a salt form of the amine)

  • Peptide-resin with free N-terminal amine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve this compound and OxymaPure in DMF.

  • Add DIC to the solution and allow to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • If the N-terminal amine of the peptide-resin is a salt (e.g., hydrochloride or trifluoroacetate), add DIEA (1 equivalent) to neutralize it.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitor the reaction completion using a Kaiser test.

  • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF.

Protocol 2: Coupling of this compound using HATU for Difficult Couplings

This protocol is recommended for sterically hindered couplings or when Protocol 1 results in incomplete coupling.

Materials:

  • This compound (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • Peptide-resin with free N-terminal amine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell and deprotect the peptide-resin as described in Protocol 1.

  • In a separate vessel, dissolve this compound and HATU in DMF.

  • Add DIEA to the solution and allow to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitor the reaction completion using a Kaiser test.

  • If the coupling is still incomplete after 2 hours, consider a second coupling.

  • Once the coupling is complete, wash the resin thoroughly with DMF.

Data Presentation

The following table summarizes recommended coupling reagents for this compound, highlighting their strengths and weaknesses to aid in reagent selection.

Coupling ReagentClassRelative ReactivityRacemization PotentialKey AdvantagesPotential Disadvantages
DIC/OxymaPure CarbodiimideModerateLowLow cost, minimal side reactions.May be slow for sterically hindered couplings.
HBTU Uronium/AminiumHighLow-ModerateEfficient and widely used for standard couplings.Can cause guanidinylation of the free N-terminus if used in excess.
HATU Uronium/AminiumVery HighLowFast coupling kinetics, highly effective for sterically hindered amino acids.More expensive; potential for guanidinylation side reaction.
PyBOP PhosphoniumHighLowGood for cyclization and sterically hindered couplings.By-products can be difficult to remove.

Visualizations

Troubleshooting Workflow for Side Reactions

Troubleshooting_Workflow Troubleshooting this compound Coupling Start Analyze Crude Peptide by HPLC/MS Problem Side Product Detected? Start->Problem Racemization Diastereomer Peak Observed Problem->Racemization Yes DKP Truncated Peptide (DKP) Problem->DKP Yes Deletion Deletion Sequence (-Phe(2-F)) Problem->Deletion Yes Success Successful Coupling Problem->Success No OptimizeBase Use Weaker/Hindered Base (e.g., DIEA, Collidine) Racemization->OptimizeBase OptimizeReagent Switch to Low-Racemization Reagent (e.g., DIC/Oxyma) Racemization->OptimizeReagent Use2CTC Use 2-Chlorotrityl Chloride Resin DKP->Use2CTC DipeptideCouple Couple as Dipeptide Unit DKP->DipeptideCouple DoubleCouple Perform Double Coupling Deletion->DoubleCouple PotentReagent Use More Potent Reagent (e.g., HATU) Deletion->PotentReagent OptimizeBase->Success OptimizeReagent->Success Use2CTC->Success DipeptideCouple->Success DoubleCouple->Success PotentReagent->Success

Caption: A logical workflow for identifying and resolving common side reactions during the coupling of this compound.

Mechanism of Racemization via Oxazolone Formation

Racemization_Mechanism Racemization of Activated this compound cluster_legend Legend ActivatedAA Fmoc-NH-CH(R)-C(=O)-X Activated D-Amino Acid Enolate Fmoc-N=C(R)-C(=O)-X Enolate (Achiral Intermediate) ActivatedAA->Enolate - H+ Base1 Base RacemizedAA Fmoc-NH-CH(R)-C(=O)-X Racemized Amino Acid (D/L Mixture) Enolate->RacemizedAA + H+ Protonation H+ R R = 2-Fluorobenzyl X X = Activating Group (e.g., -OBt, -OAt)

Caption: The general mechanism of base-catalyzed racemization of an activated amino acid via an achiral enolate intermediate.

References

Strategies to minimize racemization of Fmoc-D-Phe(2-F)-OH during activation.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This guide provides strategies and troubleshooting advice to minimize racemization of Fmoc-D-Phe(2-F)-OH during the activation step of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of a single enantiomer of a chiral molecule, like an amino acid, into an equal mixture of both enantiomers (D and L forms). In peptide synthesis, starting with the D-enantiomer this compound, racemization would lead to the undesirable incorporation of L-Phe(2-F)-OH into the peptide sequence. This results in a diastereomeric impurity that is often difficult to separate from the target peptide and can significantly impact its biological activity and therapeutic efficacy. The electron-withdrawing nature of the fluorine atom on the phenyl ring can exacerbate the risk of racemization by increasing the acidity of the alpha-proton.

Q2: What is the primary mechanism of racemization during the activation of Fmoc-amino acids?

A2: The most common mechanism for racemization during the activation step is through the formation of a planar oxazolone (or azlactone) intermediate.[1] The activated carboxyl group of the N-protected amino acid cyclizes to form this intermediate. The alpha-proton of the oxazolone is acidic and can be abstracted by a base present in the reaction mixture. Subsequent reprotonation can occur from either side of the planar ring, leading to a loss of stereochemical integrity.

Q3: Which factors primarily influence the extent of racemization during the activation of this compound?

A3: Several factors can significantly impact the degree of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Some reagents are inherently more prone to inducing racemization than others.[2]

  • Additives: The presence of additives like Oxyma Pure, HOBt, or HOAt can suppress racemization by forming active esters that are less susceptible to oxazolone formation.[3]

  • Base: The type and concentration of the base used are crucial. Strong, non-sterically hindered bases can readily abstract the alpha-proton, promoting racemization.[4]

  • Temperature: Higher reaction temperatures accelerate the rate of racemization.[5]

  • Pre-activation Time: Prolonged pre-activation times, where the amino acid is in its activated state before addition to the resin, increase the opportunity for racemization to occur.

Troubleshooting Guide

Issue: I am observing a significant diastereomeric impurity in my peptide containing D-Phe(2-F), suggesting racemization has occurred.

This is a common issue that can often be traced back to the coupling step. Here's a step-by-step guide to troubleshoot and mitigate the problem.

Step 1: Evaluate Your Coupling Reagent and Additives

Certain coupling reagents are more prone to inducing racemization. Carbodiimide-based reagents like DIC should always be used with a racemization-suppressing additive.

  • Solution:

    • Switch to a coupling reagent known for low racemization potential. Phosphonium salt-based reagents (e.g., PyAOP) or uronium/aminium salt-based reagents in combination with additives are often preferred for sensitive amino acids.

    • Always include an additive such as Oxyma Pure or HOAt in your activation mixture. Oxyma Pure is often considered a highly effective and safer alternative to HOBt.

    • For carbodiimide-based activation (e.g., DIC), the combination with Oxyma Pure is a robust choice for minimizing racemization.

Step 2: Optimize the Base

The base plays a direct role in the abstraction of the alpha-proton, a key step in the racemization pathway.

  • Solution:

    • Switch from commonly used bases like DIPEA to a weaker or more sterically hindered base. 2,4,6-Collidine is known to significantly reduce racemization compared to DIPEA and N-methylmorpholine (NMM).

    • Use the minimum amount of base necessary to facilitate the reaction.

Step 3: Control the Reaction Temperature

Higher temperatures can accelerate the rate of racemization.

  • Solution:

    • Perform the coupling reaction at a lower temperature. For instance, you can perform the pre-activation at 0°C and then allow the reaction to proceed at room temperature.

    • If using microwave-assisted peptide synthesis, lowering the coupling temperature from a high setting (e.g., 80°C) to a lower one (e.g., 50°C) has been shown to limit racemization for sensitive amino acids.

Step 4: Minimize Pre-activation Time

The longer the activated amino acid exists in solution before coupling, the greater the opportunity for racemization.

  • Solution:

    • Minimize the pre-activation time. Ideally, the activated amino acid solution should be added to the resin immediately after it is prepared.

Step 5: Consider the Solvent

The polarity of the solvent can influence the rate of racemization.

  • Solution:

    • Where possible, using less polar solvents may help to reduce racemization. However, solvent choice is often constrained by the solubility of the reagents and the swelling of the solid support. N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are common choices. Ensure they are of high purity and anhydrous.

Quantitative Data on Racemization

While specific comparative data for this compound is limited in the literature, the following table summarizes the percentage of D-isomer formation for the coupling of other sensitive Fmoc-amino acids with various coupling agents. This data provides a good indication of the relative performance of different coupling strategies and can be used to guide the selection of reagents for minimizing racemization of this compound.

Disclaimer: The following data is compiled from studies on Fmoc-His(Trt)-OH and Fmoc-Ser(tBu)-OH and is intended for comparative purposes. Actual racemization levels for this compound may vary depending on the specific peptide sequence and reaction conditions.

Protected Amino AcidCoupling Reagent/Method% D-Isomer (Racemization)Reference
Fmoc-His(Trt)-OHDIC/Oxyma1.8%
Fmoc-His(Trt)-OHDIC/Oxyma (at 55°C)31.0%
Fmoc-His(Trt)-OHHBTU/HOBt/DIPEA6.8%
Fmoc-His(Boc)-OHDIC/Oxyma<1-2%
Fmoc-His(Boc)-OHHBTU/HOBt/DIPEA0.18%
Fmoc-His(Boc)-OHHBTU/HOBt/DIPEA (at 90°C)0.81%

Experimental Protocols

Recommended Protocol for Low-Racemization Coupling of this compound

This protocol utilizes a DIC/Oxyma Pure coupling system, which is known for its effectiveness in suppressing racemization.

Materials:

  • This compound

  • Resin-bound peptide with a free N-terminal amine

  • Coupling Reagent: Diisopropylcarbodiimide (DIC)

  • Additive: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • Solvent: High-purity, anhydrous N,N-Dimethylformamide (DMF)

  • Base (optional, if required for in-situ neutralization): 2,4,6-Collidine

Procedure:

  • Resin Preparation:

    • Swell the resin-bound peptide in DMF for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino group using a standard protocol (e.g., 20% piperidine in DMF).

    • Thoroughly wash the resin with DMF to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and Oxyma Pure (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to the amino acid/additive solution.

    • Allow the mixture to pre-activate for a minimal time (e.g., 1-2 minutes).

    • Immediately add the activation mixture to the washed, deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test or other appropriate test to monitor the completion of the coupling reaction.

    • Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Visualizations

RacemizationMechanism Fmoc_AA This compound Activated_Ester Activated Ester Fmoc_AA->Activated_Ester + Coupling Reagent Oxazolone Planar Oxazolone Intermediate Activated_Ester->Oxazolone Cyclization Enolate Enolate Intermediate Oxazolone->Enolate + Base - H+ D_Peptide Desired D-Peptide Oxazolone->D_Peptide + Peptide-Resin (Desired Path) Enolate->Oxazolone + H+ L_Peptide Undesired L-Peptide Enolate->L_Peptide + H+ + Peptide-Resin (Racemization Path)

Caption: Mechanism of racemization via oxazolone formation.

ExperimentalWorkflow cluster_prep Resin Preparation cluster_activation Activation & Coupling cluster_monitoring Monitoring & Washing Swell Swell Resin in DMF Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash_Resin Wash Resin with DMF Deprotect->Wash_Resin Dissolve Dissolve this compound and Oxyma Pure in DMF Add_DIC Add DIC Dissolve->Add_DIC Preactivate Pre-activate (1-2 min) Add_DIC->Preactivate Couple Add to Resin and React Preactivate->Couple Kaiser_Test Kaiser Test Couple->Kaiser_Test Wash_Final Wash Resin Kaiser_Test->Wash_Final

Caption: Recommended low-racemization coupling workflow.

TroubleshootingTree Start High Racemization Detected Check_Reagents Evaluate Coupling Reagent and Additives Start->Check_Reagents Check_Base Optimize Base Check_Reagents->Check_Base If using optimal reagents Solution_Reagents Switch to DIC/Oxyma, PyAOP, or COMU. Always use an additive. Check_Reagents->Solution_Reagents If using high-racemization reagents Check_Temp Control Temperature Check_Base->Check_Temp If using optimal base Solution_Base Switch to Collidine. Use minimal amount. Check_Base->Solution_Base If using strong, non-hindered base Check_Time Minimize Pre-activation Time Check_Temp->Check_Time If temperature is controlled Solution_Temp Perform activation at 0°C. Lower microwave temperature. Check_Temp->Solution_Temp If temperature is high Solution_Time Add activated amino acid to resin immediately. Check_Time->Solution_Time If pre-activation is long

Caption: Troubleshooting workflow for high racemization.

References

Technical Support Center: Managing Aggregation of Peptides Containing Fmoc-D-Phe(2-F)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing aggregation issues during the synthesis and handling of peptides containing Fmoc-D-Phe(2-F)-OH.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern during solid-phase peptide synthesis (SPPS)?

A1: Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support, primarily through the formation of intermolecular hydrogen bonds to form stable secondary structures like β-sheets.[1] This can lead to poor solvation of the peptide-resin complex, resulting in incomplete coupling and deprotection reactions, ultimately leading to lower yields and purity of the final peptide.[1]

Q2: How does the incorporation of this compound potentially influence peptide aggregation?

A2: The incorporation of this compound can influence peptide aggregation in several ways:

  • Hydrophobicity: The fluorine substitution on the phenyl ring increases the hydrophobicity of the amino acid side chain. Increased hydrophobicity can promote intermolecular associations, potentially leading to aggregation.

  • Aromatic Interactions: The fluorinated phenyl ring can participate in π-π stacking interactions with other aromatic residues, which can either stabilize desired peptide conformations or promote self-assembly into aggregates.[2][3]

  • D-Amino Acid Configuration: The use of a D-amino acid can disrupt the formation of regular secondary structures like β-sheets that are commonly formed by L-amino acids, potentially reducing aggregation.[4] However, in some contexts, D-amino acids have also been observed to promote beta-sheet formation. The overall effect is sequence-dependent.

Q3: What are the common signs of on-resin peptide aggregation?

A3: Common indicators of on-resin aggregation include:

  • Poor resin swelling: The resin beads may appear clumped or shrunken.

  • Slow or incomplete Fmoc deprotection: Observed as a broadening or tailing of the piperidine-dibenzofulvene adduct peak during UV monitoring of the deprotection step.

  • Incomplete coupling reactions: A positive Kaiser test after a coupling step indicates the presence of unreacted free amines.

  • Low yield of the target peptide: Aggregation can lead to the formation of deletion sequences and other impurities, reducing the overall yield.

Troubleshooting Guides

This section provides solutions to specific problems encountered during the synthesis of peptides containing this compound.

Issue 1: Incomplete Coupling of this compound or Subsequent Residues

Symptoms:

  • Positive Kaiser test after coupling.

  • Presence of deletion sequences in the final product upon LC-MS analysis.

Potential Causes:

  • Steric hindrance from the bulky Fmoc group and the fluorinated phenyl ring.

  • On-resin aggregation preventing access of the activated amino acid to the N-terminus of the growing peptide chain.

Solutions:

StrategyDescriptionKey Parameters/Notes
Double Coupling Repeat the coupling step with a fresh solution of activated this compound.Use standard coupling times for each coupling.
Use Stronger Coupling Reagents Employ more potent activating agents like HATU or HCTU.These reagents can accelerate the coupling reaction, potentially outcompeting aggregation.
Elevated Temperature Perform the coupling reaction at a higher temperature (e.g., 40-60°C).Can help disrupt secondary structures. Use with caution to avoid racemization.
Chaotropic Agents Add chaotropic salts like LiCl or KSCN to the coupling reaction.These salts disrupt hydrogen bonds. A concentration of 0.4 M LiCl in DMF can be effective.
Microwave-Assisted Synthesis Utilize microwave energy to accelerate coupling reactions.Microwave heating can significantly reduce reaction times and improve coupling efficiency for difficult sequences.
Issue 2: Poor Solubility of the Cleaved Peptide

Symptoms:

  • The lyophilized peptide is difficult to dissolve in standard aqueous buffers.

  • Precipitation occurs during purification.

Potential Causes:

  • The overall hydrophobicity of the peptide sequence is high.

  • The peptide is aggregating in solution after cleavage from the resin.

Solutions:

StrategyDescriptionKey Parameters/Notes
Use of Organic Co-solvents First, dissolve the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer.This is a common and effective method for hydrophobic peptides.
pH Adjustment Adjust the pH of the aqueous buffer to be far from the peptide's isoelectric point (pI).This increases the net charge on the peptide, promoting repulsion between molecules.
Chaotropic Agents in Solution Use denaturants like guanidine hydrochloride (GuHCl) or urea to dissolve the peptide.A 6 M GuHCl solution can be effective for highly aggregated peptides. This may require subsequent removal for biological assays.
Incorporate Solubilizing Tags During synthesis, add a hydrophilic tag (e.g., a poly-lysine or poly-arginine sequence) to the N- or C-terminus.This can improve the solubility of the peptide and can be cleaved off after purification if necessary.

Experimental Protocols

Protocol 1: Difficult Coupling using a Chaotropic Agent (LiCl)
  • Resin Swelling and Deprotection: Swell the peptide-resin in DMF. Perform the N-terminal Fmoc deprotection using 20% piperidine in DMF.

  • Preparation of Activated Amino Acid: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) and a coupling agent (e.g., HCTU, 2.9 eq.) in 0.4 M LiCl in DMF. Add DIPEA (6 eq.).

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitation: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove the LiCl, followed by DCM.

Protocol 2: Microwave-Assisted Difficult Coupling
  • Resin Swelling and Deprotection: Swell the peptide-resin in DMF. Perform the N-terminal Fmoc deprotection using 20% piperidine in DMF. This step can also be performed with microwave heating (e.g., 3 minutes at 75°C).

  • Preparation of Activated Amino Acid: In a separate vessel, dissolve the Fmoc-amino acid (5 eq.), coupling agent (e.g., HATU, 4.9 eq.), and base (e.g., DIPEA, 10 eq.) in DMF.

  • Microwave Coupling: Add the activated amino acid solution to the deprotected peptide-resin in a microwave peptide synthesizer. Irradiate with microwave energy (e.g., 5-10 minutes at 75°C).

  • Washing: After the coupling, wash the resin thoroughly with DMF.

Visualizations

TroubleshootingWorkflow start Aggregation Suspected (e.g., poor swelling, incomplete coupling) check_coupling Perform Kaiser Test start->check_coupling coupling_ok Coupling Complete check_coupling->coupling_ok Negative coupling_fail Incomplete Coupling check_coupling->coupling_fail Positive continue_synthesis Continue Synthesis coupling_ok->continue_synthesis strategy Select Mitigation Strategy coupling_fail->strategy double_couple Double Coupling strategy->double_couple stronger_reagent Use Stronger Reagent (e.g., HATU, HCTU) strategy->stronger_reagent high_temp Increase Temperature strategy->high_temp chaotropic Add Chaotropic Agent (e.g., LiCl) strategy->chaotropic microwave Use Microwave Assistance strategy->microwave reevaluate Re-evaluate with Kaiser Test double_couple->reevaluate stronger_reagent->reevaluate high_temp->reevaluate chaotropic->reevaluate microwave->reevaluate reevaluate->continue_synthesis Negative consult Consult Senior Scientist/ Consider Resynthesis reevaluate->consult Still Positive

Caption: Troubleshooting workflow for incomplete coupling due to aggregation.

MitigationStrategyDecisionTree start Managing Aggregation Risk with This compound is_sequence_hydrophobic Is the peptide sequence highly hydrophobic? start->is_sequence_hydrophobic use_chaotropic Consider using chaotropic agents (e.g., LiCl) or special solvents (NMP, DMSO). is_sequence_hydrophobic->use_chaotropic Yes standard_conditions Start with standard coupling conditions. is_sequence_hydrophobic->standard_conditions No is_coupling_slow Is coupling slow or incomplete? use_chaotropic->is_coupling_slow standard_conditions->is_coupling_slow use_microwave Employ microwave-assisted coupling. is_coupling_slow->use_microwave Yes use_stronger_reagents Use stronger coupling reagents (HATU, HCTU). is_coupling_slow->use_stronger_reagents Yes, another option is_post_cleavage_solubility_issue Is post-cleavage solubility a concern? is_coupling_slow->is_post_cleavage_solubility_issue No use_microwave->is_post_cleavage_solubility_issue use_stronger_reagents->is_post_cleavage_solubility_issue use_organic_solvents Dissolve in organic co-solvents (DMSO, DMF). is_post_cleavage_solubility_issue->use_organic_solvents Yes adjust_ph Adjust pH away from pI. is_post_cleavage_solubility_issue->adjust_ph Yes, another option no_issue Proceed with standard purification. is_post_cleavage_solubility_issue->no_issue No

Caption: Decision tree for selecting an aggregation mitigation strategy.

References

Optimizing reaction times for Fmoc-D-Phe(2-F)-OH coupling.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize reaction times and outcomes for Fmoc-D-Phe(2-F)-OH coupling in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why can the coupling of this compound be challenging?

The coupling reaction for this compound can be slower or less efficient than for other amino acids due to steric hindrance. The fluorine atom at the 2-position of the phenyl ring adds bulk near the reaction center. This steric bulk can physically obstruct the approach of the coupling reagents and the N-terminal amine on the resin, slowing down amide bond formation and potentially leading to lower yields.[1]

Q2: How can I determine if the coupling of this compound is incomplete?

Incomplete coupling can be detected qualitatively using the Kaiser test (or other ninhydrin-based tests).[2] A positive Kaiser test, indicated by blue or purple resin beads, signifies the presence of unreacted free primary amines on the resin.[2] For a quantitative assessment, a small sample of the peptide-resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry.[2]

Q3: What are the most effective coupling reagents for a sterically hindered amino acid like this compound?

For sterically hindered amino acids, more potent coupling reagents are often required to achieve efficient coupling. Uronium-based reagents are highly effective.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often the reagent of choice for difficult couplings.[2]

  • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is also highly effective and generally faster than HBTU.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a modern and highly effective alternative to HATU.

Carbodiimide-based reagents like DIC/HOBt can be used, but they have slower kinetics and may require significantly longer reaction times.

Q4: Can increasing the temperature improve coupling efficiency?

Gently increasing the reaction temperature can help overcome the activation energy barrier for sterically hindered couplings. However, this must be done with caution, as higher temperatures can increase the risk of side reactions, most notably racemization. It is advisable to perform a time-course study to find the optimal balance between coupling efficiency and the formation of byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound.

Problem Potential Causes Recommended Solutions
Positive Kaiser test after initial coupling 1. Insufficient coupling time due to steric hindrance.2. Inefficient activation of the amino acid.3. Low-quality or degraded coupling reagents or solvents.4. Poor resin swelling or peptide aggregation on the resin.1. Extend Coupling Time: Increase the reaction time from the standard 1-2 hours to 4 hours, or even overnight.2. Perform a Double Coupling: After the initial coupling and washing, repeat the coupling step with a fresh solution of activated this compound.3. Switch to a More Potent Reagent: Use HATU, HCTU, or COMU instead of HBTU or DIC/HOBt.4. Optimize Reagent Equivalents: Increase the equivalents of the amino acid and coupling reagent.5. Ensure Proper Resin Swelling: Pre-swell the resin in DCM or DMF for at least 30-60 minutes before synthesis.
Low peptide yield after cleavage 1. Incomplete coupling at the this compound step, leading to deletion sequences.2. Incomplete Fmoc deprotection prior to the coupling step.3. Aggregation of the growing peptide chain , limiting reagent access.1. Monitor Each Step: Use the Kaiser test after every deprotection and coupling step to ensure reactions go to completion.2. Thorough Washing: Ensure extensive washing with DMF after deprotection to remove all residual piperidine.3. Use High-Purity Reagents: Ensure the this compound and solvents are high purity (≥99%) and anhydrous to prevent side reactions.
Unexpected peaks in HPLC analysis 1. Racemization caused by prolonged activation times or elevated temperatures.2. Formation of deletion sequences due to incomplete coupling.3. Side reactions from residual reagents (e.g., piperidine).1. Minimize Pre-activation Time: Add the activating agent to the amino acid solution just before adding it to the resin. A pre-activation time of 1-5 minutes is typical.2. Confirm Complete Coupling: Use the Kaiser test and double coupling if necessary to avoid deletion sequences.3. Optimize Washing Protocols: Implement extended washing steps, especially after the deprotection step, to remove any residual reagents.

Data Summary: Coupling Reagent Performance

The choice of coupling reagent significantly impacts the required reaction time for sterically hindered amino acids. The following table summarizes recommended parameters, which should be optimized for your specific peptide sequence.

Coupling ReagentRelative PotencyEquivalents (vs. Resin)Typical Reaction Time for Hindered Residues
HATU Very High3 - 5 eq.1 - 2 hours
HCTU High3 - 5 eq.1 - 2.5 hours
COMU Very High3 - 5 eq.1 - 2 hours
HBTU High3 - 5 eq.1.5 - 3 hours
DIC/HOBt Moderate3 - 5 eq.4 - 8 hours or longer

Experimental Protocols

Protocol 1: Optimized Coupling for this compound

This protocol is a starting point for achieving efficient coupling of sterically hindered amino acids.

  • Resin Swelling & Deprotection:

    • Swell the peptide-resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection using 20% piperidine in DMF (e.g., 2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 0.95 equivalents relative to the amino acid) in DMF.

    • Add a non-nucleophilic base such as DIPEA or 2,4,6-collidine (2 equivalents relative to the amino acid) to the mixture.

    • Allow the solution to pre-activate for 1-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for a minimum of 2 hours. For difficult couplings, this time can be extended to 4 hours or overnight.

  • Monitoring and Washing:

    • After the coupling time, take a small sample of resin beads to perform a Kaiser test (see Protocol 2).

    • If the Kaiser test is positive, a second coupling (double coupling) with fresh reagents is recommended.

    • Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 times) and DCM (3 times) to prepare for the next cycle.

Protocol 2: Kaiser Test for Monitoring Coupling Completion
  • Sample Preparation: Collect a small sample of resin beads (approx. 5-10 mg) from the reaction vessel after the coupling step and subsequent DMF washes.

  • Reagent Addition: Place the beads in a small test tube and add 2-3 drops of each of the following three reagents:

    • Potassium cyanide in pyridine

    • Ninhydrin in n-butanol

    • Phenol in n-butanol

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): The resin beads and/or the solution turn a deep blue or purple, indicating the presence of unreacted primary amines.

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless, indicating the absence of free primary amines.

Visual Workflow Guides

Troubleshooting_Workflow start Start Coupling of This compound kaiser_test Perform Kaiser Test After Initial Coupling Time start->kaiser_test is_positive Test Positive (Blue Beads)? kaiser_test->is_positive extend_time Extend Coupling Time (e.g., to 4h or overnight) is_positive->extend_time Yes complete Coupling Complete Proceed to Next Step is_positive->complete No (Yellow Beads) extend_time->kaiser_test Re-test double_couple Perform Double Coupling with Fresh Reagents extend_time->double_couple If still positive double_couple->kaiser_test Re-test stronger_reagent Consider Stronger Reagent (e.g., HATU, COMU) for next attempt double_couple->stronger_reagent If problem persists

Caption: Troubleshooting workflow for incomplete coupling reactions.

Caption: Diagram of a general Solid-Phase Peptide Synthesis (SPPS) cycle.

References

Technical Support Center: Fmoc-D-Phe(2-F)-OH Solubility in DMF

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-D-Phe(2-F)-OH in N,N-Dimethylformamide (DMF) during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in DMF?

A1: The solubility of Fmoc-protected amino acids is influenced by several factors. In the case of this compound, the presence of the fluorine atom on the phenyl ring increases the hydrophobicity of the molecule. This increased hydrophobicity can lead to stronger intermolecular interactions, making it more difficult for DMF molecules to solvate the compound effectively. While DMF is a polar aprotic solvent capable of dissolving many Fmoc-amino acids, highly hydrophobic derivatives can sometimes pose a challenge.

Q2: What is the expected solubility of this compound in DMF?

Q3: Can I use a different solvent if I cannot dissolve this compound in DMF?

A3: Yes, if you are facing significant solubility issues with DMF, several alternative solvents or co-solvents can be considered. N-Methyl-2-pyrrolidone (NMP) is a common alternative to DMF in solid-phase peptide synthesis (SPPS) and often exhibits better solvating properties for difficult-to-dissolve Fmoc-amino acids. Additionally, using a co-solvent system, such as DMF with a small percentage of DMSO, can significantly improve solubility. It is crucial to ensure that any alternative solvent is compatible with your overall synthetic strategy and downstream processes.

Q4: Will heating the solution improve the solubility of this compound in DMF?

A4: Gentle heating can be an effective method to increase the solubility of many compounds, including Fmoc-amino acids. However, caution must be exercised as excessive heat can lead to the degradation of the Fmoc-amino acid or racemization. It is recommended to warm the solution gently (e.g., to 30-40°C) and for a short period.

Q5: How does the quality of DMF affect the solubility of this compound?

A5: The purity of DMF is critical. Old or improperly stored DMF can contain degradation products like dimethylamine and formic acid. These impurities can affect the pH of the solution and potentially react with the Fmoc-amino acid, impacting its solubility and stability. Always use high-purity, anhydrous DMF for the best results.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound in DMF.

Initial Dissolution Protocol
  • Start with a Standard Concentration: Begin by attempting to dissolve the desired amount of this compound in high-purity DMF at room temperature to achieve the target concentration for your coupling reaction.

  • Vortex/Stir: Vigorously vortex or stir the solution for several minutes.

If the compound does not fully dissolve, proceed with the following troubleshooting steps.

Troubleshooting Workflow

G cluster_0 Troubleshooting Workflow for this compound Dissolution start Initial Dissolution Attempt in DMF check_solubility Is the compound fully dissolved? start->check_solubility step1 Apply Gentle Warming (30-40°C) and/or Sonication check_solubility->step1 No success Proceed with Experiment check_solubility->success Yes check_solubility2 Is it dissolved now? step1->check_solubility2 step2 Use a Co-solvent (e.g., add 5-10% DMSO) check_solubility2->step2 No check_solubility2->success Yes check_solubility3 Is it dissolved now? step2->check_solubility3 step3 Consider Alternative Solvent (e.g., NMP) check_solubility3->step3 No check_solubility3->success Yes failure Re-evaluate concentration or synthetic strategy step3->failure

Caption: Troubleshooting decision tree for dissolving this compound.

Data Presentation

Solubility of this compound and Related Compounds
CompoundSolventSolubilityConditions
This compound DMSO 100 mg/mL Requires sonication [2]
Fmoc-D-Phe-OHDMF>10 mg/mL (1% w/v)For optical rotation measurement[1]
General Fmoc-amino acidsDMFGenerally good-
General Fmoc-amino acidsNMPOften better than DMFFor difficult sequences

Experimental Protocols

Protocol 1: Standard Dissolution in DMF

Objective: To dissolve this compound in DMF for use in a standard coupling reaction.

Materials:

  • This compound

  • High-purity, anhydrous DMF

  • Vortex mixer or magnetic stirrer

Procedure:

  • Weigh the required amount of this compound into a clean, dry vial.

  • Add the calculated volume of DMF to achieve the desired concentration.

  • Vortex or stir the mixture vigorously at room temperature for 5-10 minutes.

  • Visually inspect the solution to ensure complete dissolution before use.

Protocol 2: Enhanced Dissolution using Sonication and Gentle Warming

Objective: To dissolve this compound in DMF when it does not readily dissolve at room temperature.

Materials:

  • This compound

  • High-purity, anhydrous DMF

  • Water bath sonicator

  • Heat block or water bath set to 30-40°C

Procedure:

  • Prepare the this compound solution in DMF as described in Protocol 1.

  • If undissolved solid remains, place the vial in a water bath sonicator for 5-10 minutes.

  • If solubility is still an issue, gently warm the vial on a heat block or in a water bath at 30-40°C for 5 minutes.

  • Intermittently vortex or sonicate the solution during warming.

  • Allow the solution to cool to room temperature before use.

Protocol 3: Dissolution using a DMF/DMSO Co-solvent System

Objective: To improve the solubility of this compound by using a co-solvent system.

Materials:

  • This compound

  • High-purity, anhydrous DMF

  • High-purity, anhydrous DMSO

Procedure:

  • Weigh the required amount of this compound into a clean, dry vial.

  • Prepare a 9:1 (v/v) mixture of DMF and DMSO.

  • Add the co-solvent mixture to the vial to achieve the desired concentration.

  • Vortex or stir vigorously until the solid is completely dissolved. Sonication can be used if necessary.

G cluster_1 Experimental Workflow for Dissolving this compound A Weigh This compound B Add Solvent (DMF or Co-solvent) A->B C Vortex/Stir at Room Temp B->C D Check for Complete Dissolution C->D E Apply Sonication and/or Gentle Heat D->E No F Ready for Use D->F Yes E->D

Caption: General experimental workflow for dissolving this compound.

References

Identifying and minimizing byproducts in Fmoc-D-Phe(2-F)-OH synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Fmoc-D-Phe(2-F)-OH. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize byproducts during the synthesis of this fluorinated amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: While impurities can vary based on the specific synthetic route, common byproducts in Fmoc-amino acid synthesis include:

  • Dipeptide (Fmoc-D-Phe(2-F)-D-Phe(2-F)-OH): This can form if the starting D-Phe(2-F)-OH is not fully protected or if some Fmoc-protected amino acid is deprotected during the reaction.

  • Unreacted D-Phe(2-F)-OH: Incomplete reaction will leave the starting amino acid as an impurity.

  • Residual reagents: Reagents used for Fmoc protection, such as Fmoc-Cl or Fmoc-OSu, and bases may remain in the crude product.

  • Racemization byproduct (Fmoc-L-Phe(2-F)-OH): Although generally low, some racemization can occur, leading to the presence of the L-enantiomer.

  • Byproducts from Fmoc deprotection: During analysis or workup, small amounts of the Fmoc group can be cleaved, generating free D-Phe(2-F)-OH and dibenzofulvene adducts.

Q2: How can I detect these byproducts in my sample?

A2: The most common and effective method for detecting impurities in your this compound sample is High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) is typically used. Byproducts will generally have different retention times than the main product. Mass spectrometry (MS) coupled with HPLC (LC-MS) can help in identifying the mass of the impurities and thus inferring their structure.

Q3: What is the impact of the fluorine atom on the synthesis and potential byproducts?

A3: The electron-withdrawing nature of the fluorine atom on the phenyl ring can potentially influence the reactivity of the amino acid. However, for the Fmoc protection reaction, which occurs at the amino group, the effect is generally minimal. The primary considerations for fluorinated amino acids are their unique properties in the final peptide, such as increased stability and altered binding affinities. During synthesis of the amino acid itself (before Fmoc protection), the fluorine substitution can lead to regioisomeric impurities (e.g., 3-F or 4-F isomers) if the fluorination step is not perfectly controlled.

Q4: Are there any specific storage conditions to prevent degradation and byproduct formation?

A4: Yes, this compound should be stored in a cool (2-8°C), dry, and dark place to prevent degradation.[1][2] Exposure to light and moisture can potentially lead to the gradual cleavage of the Fmoc group.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Observed Problem Potential Cause Recommended Solution
Low Yield of this compound 1. Incomplete reaction. 2. Suboptimal reaction pH. 3. Degradation of Fmoc protection reagent.1. Increase reaction time or temperature (monitor for side reactions). 2. Ensure the reaction is maintained at the optimal pH for the specific Fmoc reagent used (typically basic conditions). 3. Use a fresh, high-quality Fmoc protection reagent.
Presence of a significant amount of unreacted D-Phe(2-F)-OH 1. Insufficient amount of Fmoc protection reagent. 2. Poor solubility of D-Phe(2-F)-OH in the reaction solvent.1. Use a slight excess (1.1-1.5 equivalents) of the Fmoc protection reagent. 2. Choose a solvent system where the amino acid is more soluble (e.g., a mixture of dioxane and aqueous sodium carbonate).
Detection of dipeptide byproduct (Fmoc-D-Phe(2-F)-D-Phe(2-F)-OH) 1. Use of Fmoc-Cl, which can lead to the formation of a mixed anhydride and subsequent reaction with another amino acid molecule. 2. Premature deprotection of some Fmoc-amino acid during the reaction.1. Consider using Fmoc-OSu instead of Fmoc-Cl, as it is known to reduce the formation of dipeptide byproducts.[3] 2. Ensure the reaction conditions are not too harsh (e.g., excessive base or temperature) to prevent Fmoc group cleavage.
Racemization detected (presence of Fmoc-L-Phe(2-F)-OH) 1. Prolonged exposure to strong basic conditions.1. Minimize reaction time under basic conditions. 2. Use a milder base or lower temperature if racemization is a significant issue.
Difficulty in purifying the final product 1. Presence of multiple, closely eluting byproducts. 2. Poor crystallization of the product.1. Optimize the HPLC purification gradient to achieve better separation. 2. Attempt recrystallization from different solvent systems. A common method for Fmoc-amino acids is recrystallization from toluene or an isopropyl alcohol/water mixture.[4][5]

Experimental Protocols

General Protocol for Fmoc Protection of D-Phe(2-F)-OH using Fmoc-OSu

This protocol is a general guideline and may require optimization.

  • Dissolution: Dissolve D-Phe(2-F)-OH (1 equivalent) in a 10% aqueous solution of sodium carbonate.

  • Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane. Add the Fmoc-OSu solution dropwise to the amino acid solution with vigorous stirring.

  • Reaction: Allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, dilute the mixture with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove unreacted Fmoc-OSu and byproducts.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with dilute HCl until the product precipitates out (typically pH 2-3).

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, purify the crude product by recrystallization or flash chromatography.

Analytical Method for Purity Assessment by HPLC
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 265 nm and 301 nm (for the Fmoc group).

Visualizing Workflows and Relationships

General Troubleshooting Logic for this compound Synthesis start Start Synthesis synthesis Fmoc Protection of D-Phe(2-F)-OH start->synthesis analysis Analyze Crude Product (HPLC, LC-MS) synthesis->analysis pure Product is Pure (>98%) analysis->pure Purity Check impure Impurities Detected analysis->impure Purity Check end_success Successful Synthesis pure->end_success unreacted_aa High Unreacted Starting Material impure->unreacted_aa Identify Impurity dipeptide Dipeptide Detected impure->dipeptide Identify Impurity other_impurities Other Impurities impure->other_impurities Identify Impurity optimize_reagents Optimize Reagent Stoichiometry & Reaction Time unreacted_aa->optimize_reagents change_reagent Change Fmoc Reagent (e.g., to Fmoc-OSu) dipeptide->change_reagent purification Optimize Purification (Recrystallization, Chromatography) other_impurities->purification optimize_reagents->synthesis change_reagent->synthesis purification->analysis end_failure Further Investigation Required purification->end_failure Experimental Workflow for this compound Synthesis start Start dissolve_aa Dissolve D-Phe(2-F)-OH in aq. Na2CO3 start->dissolve_aa dissolve_fmoc Dissolve Fmoc-OSu in Dioxane start->dissolve_fmoc react Combine and React (Room Temperature) dissolve_aa->react dissolve_fmoc->react monitor Monitor Progress (TLC/HPLC) react->monitor monitor->react Incomplete workup Aqueous Workup (Wash with Et2O/EtOAc) monitor->workup Complete acidify Acidify with HCl to Precipitate workup->acidify filter_dry Filter and Dry Crude Product acidify->filter_dry purify Purify (Recrystallization/Chromatography) filter_dry->purify final_product Pure this compound purify->final_product

References

Technical Support Center: HPLC Purification of Peptides with Fmoc-D-Phe(2-F)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC purification of peptides containing Fmoc-D-Phe(2-F)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these specialized peptides.

Frequently Asked Questions (FAQs)

Q1: What makes peptides with this compound challenging to purify by RP-HPLC?

A1: The challenges in purifying peptides containing this compound stem from a combination of factors:

  • High Hydrophobicity: The fluorenylmethyloxycarbonyl (Fmoc) protecting group is large and very hydrophobic. This, combined with the phenyl ring of the amino acid, can lead to strong retention on reversed-phase columns, requiring high concentrations of organic solvent for elution. This can sometimes cause peptide precipitation or poor peak shape.[1]

  • Fluorine Substitution: The fluorine atom on the phenylalanine ring alters the electronic properties and hydrophobicity of the peptide.[2] This can lead to unique retention behaviors that may differ from non-fluorinated analogues, sometimes requiring specialized column chemistries (e.g., fluorinated stationary phases) for optimal separation.[2][3]

  • Presence of D-Amino Acid: The D-configuration of the amino acid can influence the peptide's secondary structure. In reversed-phase HPLC, peptides containing D-amino acids often elute earlier than their all-L-amino acid counterparts.[4] This can be advantageous for separating diastereomers but may also cause co-elution with other impurities if not properly optimized.

  • Potential for Aggregation: Highly hydrophobic peptides have a tendency to aggregate, which can result in broad, tailing peaks and reduced recovery.

Q2: What is the recommended starting column and mobile phase for purifying these peptides?

A2: A good starting point for purifying peptides with this compound is a standard reversed-phase setup.

  • Column: A C18 stationary phase is the most common choice for peptide purification. For highly hydrophobic peptides, a C8 or C4 column might be beneficial to reduce retention times. Ensure the column has a pore size suitable for peptides (typically 100-300 Å).

  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. TFA acts as an ion-pairing agent to improve peak shape.

  • Mobile Phase B (Organic): 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).

  • Initial Gradient: A broad scouting gradient, such as 5-95% B over 30-60 minutes, is recommended to determine the approximate elution time of your peptide.

Q3: My peptide is showing poor peak shape (broadening or tailing). What can I do?

A3: Poor peak shape is a common issue, especially with hydrophobic peptides. Here are several strategies to improve it:

  • Optimize the Gradient: Once you have an approximate retention time from a scouting run, switch to a shallower gradient around the elution point of your peptide (e.g., a 10-20% change in organic phase over 20-30 minutes). This can significantly improve resolution and peak sharpness.

  • Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can enhance peptide solubility, reduce mobile phase viscosity, and improve mass transfer, all of which contribute to sharper peaks.

  • Adjust Flow Rate: A lower flow rate can sometimes improve peak shape, but be mindful of longer run times.

  • Check for Secondary Interactions: Peak tailing can be caused by interactions with free silanol groups on silica-based columns. Ensure you are using a high-quality, end-capped column. Using TFA as an ion-pairing agent also helps to minimize these interactions.

Q4: I am experiencing low recovery of my purified peptide. What are the possible causes and solutions?

A4: Low recovery is often due to the peptide's hydrophobicity, leading to irreversible adsorption or precipitation.

  • Sample Solubility: Ensure your peptide is fully dissolved in the injection solvent. It may be necessary to use a small amount of a stronger organic solvent like DMSO or isopropanol to dissolve the peptide before diluting it with the initial mobile phase.

  • Column Choice: If your peptide is extremely hydrophobic, it might be irreversibly binding to a C18 column. Try a column with a less hydrophobic stationary phase, such as C8, C4, or phenyl.

  • Passivation of HPLC System: Peptides can adsorb to metallic surfaces in the HPLC system. Passivating the system with a strong acid or using a biocompatible (PEEK) HPLC system can help minimize this issue.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the HPLC purification of your peptide containing this compound.

Problem Possible Causes Solutions
Poor Resolution or Co-eluting Peaks - Gradient is too steep: Impurities are not being adequately separated from the main peak. - Inappropriate column chemistry: The stationary phase is not providing enough selectivity. - Sample overload: Injecting too much sample can cause peaks to merge.- Optimize the gradient: Use a shallower gradient around the elution point of your peptide. - Try a different column: Consider a C8, C4, or a phenyl-based column for different selectivity. For fluorinated peptides, a fluorinated stationary phase might offer unique separation capabilities. - Reduce injection volume/concentration: Decrease the amount of sample loaded onto the column.
Peak Tailing or Fronting - Secondary interactions: The peptide is interacting with active silanol groups on the column. - Peptide aggregation: The hydrophobic peptide is clumping together. - Low acid concentration: Insufficient ion-pairing agent in the mobile phase. - Sample overload: Can cause peak fronting.- Use an end-capped column: High-quality, end-capped columns minimize silanol interactions. - Increase column temperature: This can disrupt aggregation and improve peak shape. - Ensure 0.1% TFA concentration: Verify the concentration of your ion-pairing agent in both mobile phases. - Reduce sample load: Inject a smaller amount of your peptide.
Inconsistent Retention Times - Mobile phase inconsistency: Small variations in mobile phase preparation. - Temperature fluctuations: Changes in ambient or column temperature. - Column equilibration issues: The column is not fully equilibrated before injection.- Prepare fresh mobile phase daily: Ensure accurate and consistent preparation. - Use a column oven: Maintain a stable temperature for consistent results. - Increase equilibration time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each run.
High Backpressure - Peptide precipitation: The peptide is precipitating at the head of the column. - Clogged frit or column: Particulates from the sample or mobile phase are blocking the system. - High flow rate: The flow rate is too high for the column and conditions.- Filter your sample before injection: Use a 0.22 µm syringe filter. - Ensure sample solubility: Dissolve the sample in a suitable solvent before injection. - Flush the column and system: Follow the manufacturer's instructions for column cleaning. - Reduce the flow rate.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Peptide with this compound
  • Sample Preparation:

    • Dissolve the crude lyophilized peptide in a minimal amount of a strong organic solvent (e.g., DMSO, ACN, or isopropanol).

    • Slowly dilute the dissolved peptide with Mobile Phase A (0.1% TFA in water) to the desired concentration (e.g., 1-5 mg/mL), observing for any precipitation.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Method Development - Scouting Run:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm, 120 Å).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Gradient: A broad linear gradient from 5% to 95% B over 30 minutes.

    • Detection: Monitor UV absorbance at 214 nm (for the peptide backbone) and 280 nm (if other aromatic residues are present).

    • Injection Volume: 20-100 µL.

  • HPLC Method Optimization:

    • Based on the retention time from the scouting run, design a shallower gradient focused on the elution of the target peptide. For example, if the peptide eluted at 50% B, a new gradient could be 40% to 60% B over 20-30 minutes.

    • If peak shape is suboptimal, increase the column temperature to 40-60°C.

    • Collect fractions corresponding to the target peptide peak.

  • Fraction Analysis and Post-Purification:

    • Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.

    • Pool the fractions with the desired purity.

    • Lyophilize the pooled fractions to obtain the purified peptide as a powder.

Quantitative Data Summary

The following tables provide illustrative data for optimizing HPLC purification based on common parameters. Note that optimal conditions will be sequence-dependent.

Table 1: Effect of Column Chemistry on Retention of Hydrophobic Peptides

Column TypeTypical Retention CharacteristicRecommended for
C18 Strong retentionGeneral-purpose peptide purification.
C8 Moderate retentionHighly hydrophobic peptides to reduce run time.
C4 Weak retentionVery large or extremely hydrophobic peptides/proteins.
Phenyl Alternative selectivityPeptides with aromatic residues, may offer better separation.
Fluorinated Unique selectivityCan provide enhanced separation for fluorinated compounds.

Table 2: Influence of Gradient Slope on Peak Resolution

Gradient Slope (%B/min)Peak WidthResolutionRecommended Use
>5% NarrowLowInitial scouting runs.
1-2% ModerateGoodGeneral purification.
<1% BroadHighDifficult separations requiring high resolution.

Visualizations

Experimental Workflow for Peptide Purification

G cluster_0 Preparation cluster_1 HPLC Purification cluster_2 Analysis & Final Product A Crude Peptide Synthesis B Sample Dissolution & Filtration A->B C Scouting Run (Broad Gradient) B->C D Optimized Run (Shallow Gradient) C->D E Fraction Collection D->E F Purity Analysis (Analytical HPLC) E->F F->D If impure, re-optimize G Identity Confirmation (Mass Spec) F->G H Pooling of Pure Fractions G->H If pure I Lyophilization H->I

Caption: A typical workflow for the purification of synthetic peptides.

Troubleshooting Decision Tree for Poor Peak Shape

G Start Poor Peak Shape (Broadening/Tailing) Q1 Is the gradient shallow enough (<1% B/min)? Start->Q1 Sol1 Decrease gradient slope around the peak elution. Q1->Sol1 No Q2 Is the column temperature elevated (e.g., 40-60°C)? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Increase column temperature. Q2->Sol2 No Q3 Is the sample load low? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Reduce injection volume or concentration. Q3->Sol3 No Sol4 Consider alternative column (C8, C4, Phenyl) or different mobile phase additives. Q3->Sol4 Yes A3_Yes Yes A3_No No

Caption: A decision tree for troubleshooting poor peak shape in HPLC.

References

Technical Support Center: The Impact of 2-Fluoro Substitution on Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on coupling reactions involving 2-fluoro substituted substrates. The presence of a fluorine atom at the 2-position of an aryl or heteroaryl ring introduces significant steric and electronic effects that can profoundly impact the outcome of cross-coupling reactions. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate your research.

Troubleshooting Guides and FAQs

This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with a 2-fluoroaryl halide and an arylboronic acid, but I am observing very low to no conversion of my starting materials. What are the likely causes, and how can I troubleshoot this?

Answer:

Low reactivity in the Suzuki-Miyaura coupling of 2-fluoroaryl halides is a common issue primarily due to the high bond dissociation energy of the C-F bond, which makes the oxidative addition step of the catalytic cycle challenging. The steric hindrance from the ortho-fluoro substituent can also impede the approach of the palladium catalyst. Here’s a step-by-step troubleshooting guide:

  • Catalyst and Ligand Selection: Standard palladium catalysts may be insufficient.

    • Recommendation: Employ specialized, bulky, and electron-rich phosphine ligands. Ligands such as RuPhos, XPhos, and SPhos have demonstrated success in promoting the coupling of challenging aryl chlorides and can be effective for 2-fluoroaryl substrates.[1][2] The steric bulk of these ligands can facilitate the reductive elimination step, while their electron-donating properties enhance the oxidative addition.[3]

  • Base Selection: The choice of base is critical for the transmetalation step.

    • Recommendation: Stronger, non-coordinating bases are often required. Consider using cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or potassium tert-butoxide (KOtBu). The solubility of the base can also play a role; for instance, grinding K₃PO₄ to a very fine powder can improve reproducibility.[4] In some cases, the addition of a small amount of water can be beneficial when using anhydrous bases like K₃PO₄.[4]

  • Solvent Choice: The solvent can influence the solubility of reactants and the stability of the catalytic species.

    • Recommendation: Anhydrous, degassed solvents such as dioxane, toluene, or THF are commonly used. For some systems, a mixture of an organic solvent and water (e.g., dioxane/H₂O) can be effective.

  • Temperature and Reaction Time: Higher temperatures are often necessary to overcome the activation energy barrier.

    • Recommendation: Consider increasing the reaction temperature. Microwave irradiation can be a valuable tool to reach higher temperatures and significantly shorten reaction times.

  • Boronic Acid/Ester Stability: Boronic acids can be unstable and prone to protodeboronation, especially under prolonged heating.

    • Recommendation: Use freshly purchased or purified boronic acid. Alternatively, consider using the more stable pinacol boronate esters (Bpins). Using a slight excess (1.2-1.5 equivalents) of the boronic acid reagent can also compensate for potential degradation.

Issue 2: Poor Yields in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of a 2-fluoroaryl halide with a primary or secondary amine is resulting in poor yields. How can I optimize this reaction?

Answer:

Similar to Suzuki coupling, the strength of the C-F bond is the primary obstacle in the Buchwald-Hartwig amination of 2-fluoroaryl halides. The following optimizations can be considered:

  • Catalyst and Ligand System: The choice of ligand is crucial for the success of this transformation.

    • Recommendation: Bulky, electron-rich biaryl phosphine ligands are highly recommended. For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines. For particularly challenging couplings, such as those involving heteroaryl amines, more specialized ligands like tBuBrettPhos or DavePhos may be necessary. Using a pre-formed palladium(0) catalyst or a precatalyst that readily forms the active Pd(0) species can also improve results.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine.

    • Recommendation: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring higher reaction temperatures.

  • Solvent: The solvent can significantly impact the reaction rate and selectivity.

    • Recommendation: Toluene and dioxane are the most common solvents for Buchwald-Hartwig amination. The choice of solvent can influence the solubility of the base and the catalytic intermediates.

Issue 3: Difficulty with Heck Reaction

Question: I am struggling to achieve a successful Heck reaction with a 2-fluoroaryl halide. What conditions should I try?

Answer:

The Heck reaction with aryl fluorides is challenging but can be achieved under specific conditions.

  • Catalyst and Ligand: Highly active palladium catalysts are necessary.

    • Recommendation: Use bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. For difficult couplings, Herrmann's catalyst or palladacycles can be effective.

  • Reaction Conditions:

    • Recommendation: Higher temperatures are generally required. The choice of base is also critical, with common bases including triethylamine, potassium carbonate, and sodium acetate. In some cases, the use of an ionic liquid as the reaction medium can facilitate the reaction in the absence of a phosphine ligand.

Quantitative Data Summary

The following tables summarize yields for Suzuki-Miyaura coupling reactions involving 2-fluoro substituted substrates under various conditions. Direct comparative data with non-fluorinated analogues is often not available in a single study, but these tables provide a useful reference for expected yields.

Table 1: Suzuki-Miyaura Coupling of 2-Fluoropyridines

2-Fluoropyridine DerivativeCoupling Partner (Boronic Acid/Ester)Catalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
2-FluoropyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O10085
2-Fluoropyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O10092
2-Fluoropyridine3-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O10078
Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acid pinacol esterPd(dppf)Cl₂Na₃PO₄Dioxane85~80
Pyridine-2-sulfonyl fluoridePhenylboronic acidPd(dppf)Cl₂Na₃PO₄Dioxane85~65

Table 2: Suzuki-Miyaura Coupling of Other 2-Fluoroaryl Halides

2-Fluoroaryl HalideCoupling Partner (Boronic Acid)Catalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
1-Bromo-2-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10Na₂CO₃H₂O/EtOH110>95
1-Bromo-2-fluorobenzenePhenylboronic acidG-COOH-Pd-10Na₂CO₃H₂O/EtOH110>95
Pentafluorophenylboronic acidPhenyl iodidePd(PPh₃)₄ / Ag₂OCsFDME70>90
Pentafluorophenylboronic acidPhenyl bromidePd₂(dba)₃ / P(t-Bu)₃ / Ag₂OCsFDMF100>90

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a 2-Fluoroaryl Halide

This protocol provides a general starting point and should be optimized for each specific substrate combination.

Materials:

  • 2-Fluoroaryl halide (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., RuPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reagent Preparation: In a glovebox or under a stream of inert gas, add the 2-fluoroaryl halide, arylboronic acid/ester, and base to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Catalyst Addition: Add the palladium precatalyst and phosphine ligand to the reaction vessel.

  • Reaction Setup: Add the anhydrous, degassed solvent to the vessel. Seal the vessel tightly.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the catalytic cycles of common cross-coupling reactions, highlighting the key steps that can be affected by the presence of a 2-fluoro substituent.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oa Oxidative Addition (Ar-X) pd0->oa Ar-X pd2_complex Ar-Pd(II)L_n-X oa->pd2_complex transmetalation Transmetalation (Ar'B(OH)₂ + Base) pd2_complex->transmetalation Ar'B(OH)₂ Base pd2_biaryl Ar-Pd(II)L_n-Ar' transmetalation->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Regeneration product Ar-Ar' re->product

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oa Oxidative Addition (Ar-X) pd0->oa Ar-X pd2_complex Ar-Pd(II)L_n-X oa->pd2_complex amine_coordination Amine Coordination (R₂NH) pd2_complex->amine_coordination R₂NH pd2_amine_complex [Ar-Pd(II)L_n(HNR₂)]⁺X⁻ amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation Base pd2_amido_complex Ar-Pd(II)L_n-NR₂ deprotonation->pd2_amido_complex re Reductive Elimination pd2_amido_complex->re re->pd0 Regeneration product Ar-NR₂ re->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Heck_Reaction_Cycle pd0 Pd(0)L_n oa Oxidative Addition (Ar-X) pd0->oa Ar-X pd2_complex Ar-Pd(II)L_n-X oa->pd2_complex alkene_coordination Alkene Coordination pd2_complex->alkene_coordination Alkene pi_complex π-complex alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion alkyl_pd_complex Alkyl-Pd(II) Complex migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination product_complex Product π-complex beta_hydride_elimination->product_complex product_complex->pd0 Regeneration (+ HX + Base) product Substituted Alkene product_complex->product

Caption: Catalytic cycle for the Heck reaction.

This technical support guide provides a starting point for addressing the challenges associated with 2-fluoro substituted coupling reactions. Successful outcomes will often depend on careful optimization of the reaction parameters for each specific substrate combination.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing Fmoc-D-Phe(2-F)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise analysis of synthetic peptides is paramount to ensuring product quality, elucidating structure-activity relationships, and advancing therapeutic development. The incorporation of unnatural amino acids, such as Fmoc-D-Phe(2-F)-OH, introduces unique analytical challenges and opportunities. This guide provides a comprehensive comparison of mass spectrometry-based techniques for the analysis of peptides containing this fluorinated, D-stereoisomer amino acid, supported by experimental protocols and comparative data.

The inclusion of a fluorine atom can significantly alter a peptide's physicochemical properties, including its hydrophobicity and metabolic stability.[1][2] Furthermore, the D-amino acid configuration can enhance proteolytic resistance. These modifications, while beneficial, necessitate robust analytical methods to confirm the peptide's identity, purity, and structure. Mass spectrometry, coupled with liquid chromatography and ion mobility, stands as a cornerstone for this characterization.[3]

Comparison of Analytical Techniques

The analysis of peptides containing this compound benefits from a multi-technique approach. While Liquid Chromatography-Mass Spectrometry (LC-MS) is fundamental for separation and mass determination, techniques like Ion Mobility Spectrometry and Nuclear Magnetic Resonance (NMR) provide deeper structural insights.

Analytical Technique Primary Application Advantages Limitations
LC-MS/MS Separation, mass determination, and sequencing of the peptide.High sensitivity and specificity; provides sequence information through fragmentation.[4]May not resolve stereoisomers (D/L forms); TFA in mobile phase can suppress MS signal.[4]
Ion Mobility MS (IM-MS) Separation of isomeric and isobaric peptides.Can distinguish between D- and L-amino acid-containing peptides and other conformers.Not as widely available as standard LC-MS; resolution may vary between instrument types.
¹⁹F NMR Quantification of fluorinated species.Highly specific for fluorine; provides accurate quantification with an internal standard.Does not provide sequence information; requires larger sample amounts than MS.

Experimental Protocols

Detailed methodologies are crucial for the reproducible analysis of peptides containing this compound. Below are protocols for sample preparation and analysis using LC-MS/MS and Ion Mobility MS.

Sample Preparation and Fmoc Deprotection

For a comprehensive analysis, it is often necessary to compare the intact Fmoc-protected peptide with its deprotected form.

a) Reconstitution of Fmoc-protected peptide:

  • Dissolve the lyophilized peptide containing this compound in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) to a final concentration of 1 mg/mL.

  • Vortex briefly to ensure complete dissolution.

  • The sample is now ready for direct LC-MS analysis.

b) Fmoc Deprotection for Comparative Analysis:

  • Dissolve the peptide in a solution of 20% piperidine in N,N-dimethylformamide (DMF).

  • Allow the reaction to proceed for 30 minutes at room temperature to ensure complete removal of the Fmoc group.

  • Precipitate the deprotected peptide by adding cold diethyl ether.

  • Centrifuge the mixture and discard the supernatant.

  • Wash the peptide pellet with cold diethyl ether to remove residual piperidine and dibenzofulvene.

  • Allow the pellet to air-dry before reconstituting it in the LC-MS analysis buffer (e.g., 50% acetonitrile/water with 0.1% formic acid).

Deprotection_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Fmoc-Peptide reconstitute Reconstitute in ACN/Water/FA start->reconstitute deprotect 20% Piperidine in DMF start->deprotect lcms_fmoc LC-MS Analysis (Intact) reconstitute->lcms_fmoc Inject precipitate Precipitate with Diethyl Ether deprotect->precipitate reconstitute_dep Reconstitute Deprotected Peptide precipitate->reconstitute_dep lcms_dep LC-MS Analysis (Deprotected) reconstitute_dep->lcms_dep Inject

Caption: Workflow for sample preparation and Fmoc deprotection.

LC-MS/MS Analysis Protocol

This protocol is designed for the separation and identification of the peptide and its potential impurities.

  • Liquid Chromatography System: ACQUITY UPLC H-Class Bio System or equivalent.

  • Column: ACQUITY UPLC Peptide CSH C18, 130 Å, 1.7 µm, 2.1 mm x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would be a linear increase from 5% to 40% Mobile Phase B over 20-30 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40-60 °C.

  • Mass Spectrometer: Vion IMS QTof, Orbitrap, or equivalent high-resolution mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition: Data-dependent acquisition (DDA) with a survey scan (e.g., m/z 100-2000) followed by MS/MS of the top 3-5 most intense ions.

  • Collision Energy: Use a stepped or optimized collision energy (e.g., 20-40 eV) for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

Comparative Data Analysis

To illustrate the expected analytical results, we will consider a model tripeptide: Fmoc-D-Phe(2-F)-Gly-Ala-OH .

Expected Chromatographic and Mass Spectrometric Data

The fluorine atom and the Fmoc group significantly impact the peptide's properties. Fluorination generally increases hydrophobicity, leading to a longer retention time in reversed-phase HPLC compared to its non-fluorinated counterpart. The large, hydrophobic Fmoc group will result in a significantly longer retention time than the deprotected peptide.

Peptide Derivative Formula Monoisotopic Mass (Da) Expected [M+H]⁺ (m/z) Expected HPLC Retention
Fmoc-D-Phe(2-F)-Gly-Ala-OH C₃₁H₃₀FN₃O₆575.2122576.2195Longest
Fmoc-D-Phe-Gly-Ala-OHC₃₁H₃₁N₃O₅557.2264558.2337Long
D-Phe(2-F)-Gly-Ala-OHC₁₄H₁₈FN₃O₄327.1281328.1354Short
D-Phe-Gly-Ala-OHC₁₄H₁₉N₃O₃293.1426294.1499Shortest
Predicted MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) is used to confirm the peptide sequence. The most common fragmentation occurs at the peptide bonds, generating b- and y-type ions. The presence of the Fmoc group and the fluorinated phenylalanine will be evident in the fragmentation pattern.

Fragmentation_Diagram cluster_peptide Fmoc-D-Phe(2-F)-Gly-Ala-OH Fragmentation Fmoc Fmoc- PheF D-Phe(2-F)- Gly -Gly- Ala -Ala-OH b1_label b₁ b1_label->b1_pos b2_label b₂ b2_label->b2_pos y1_label y₁ y1_label->y1_pos y2_label y₂ y2_label->y2_pos b1_pos->b1_pos b2_pos->b2_pos y1_pos->y1_pos y2_pos->y2_pos

Caption: Predicted fragmentation of Fmoc-D-Phe(2-F)-Gly-Ala-OH.

Predicted Fragment Ions for [M+H]⁺ of Deprotected D-Phe(2-F)-Gly-Ala-OH (m/z 328.14):

Ion Type Sequence Formula Calculated m/z
b₁D-Phe(2-F)C₉H₉FNO166.0668
b₂D-Phe(2-F)-GlyC₁₁H₁₂FN₂O₂223.0886
y₁AlaC₃H₈NO₂90.0555
y₂Gly-AlaC₅H₁₁N₂O₃147.0770

Conclusion

The mass spectrometric analysis of peptides containing this compound is a multifaceted process that benefits from a combination of analytical techniques. Standard LC-MS/MS is effective for routine identification and sequencing, with predictable shifts in retention time and mass due to the fluorination and the Fmoc protecting group. For more complex analyses, particularly the differentiation of stereoisomers, Ion Mobility MS is an invaluable tool that provides an additional dimension of separation based on molecular shape. By employing the detailed protocols and considering the comparative data presented in this guide, researchers can achieve a thorough and accurate characterization of these complex synthetic peptides, ensuring their quality and suitability for downstream applications in research and drug development.

References

A Comparative Guide to NMR Spectroscopic Analysis for Conformational Studies of 2-Fluorophenylalanine Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorinated amino acids into peptides is a powerful strategy for modulating their conformational preferences, metabolic stability, and biological activity. Among these, 2-fluorophenylalanine (2-F-Phe) presents a unique tool for conformational analysis due to the sensitivity of the ¹⁹F nucleus to its local environment. This guide provides a comparative overview of the use of NMR spectroscopy for studying the conformation of peptides containing 2-fluorophenylalanine, supported by experimental data and detailed protocols.

Introduction to 2-Fluorophenylalanine in Peptide Conformational Studies

Incorporating a fluorine atom at the ortho position of the phenylalanine side chain introduces both steric and electronic perturbations that can significantly influence peptide backbone and side-chain conformations. The high natural abundance (100%) and spin quantum number (I = 1/2) of the ¹⁹F nucleus make it an excellent probe for NMR spectroscopy.[1][2] Key advantages of using ¹⁹F NMR for peptide analysis include:

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of ¹H.[2]

  • Wide Chemical Shift Range: The large chemical shift dispersion of ¹⁹F NMR reduces signal overlap and provides a sensitive probe of the local electronic environment.[2]

  • No Background Signal: The absence of naturally occurring fluorine in most biological systems ensures that the ¹⁹F NMR spectrum is free from background signals.

Comparative Conformational Analysis: 2-Fluorophenylalanine vs. Other Phenylalanine Analogs

The substitution of phenylalanine with 2-fluorophenylalanine can lead to distinct conformational preferences compared to the native amino acid or other halogenated analogs like 4-fluorophenylalanine.

Steric Effects: The presence of the fluorine atom at the ortho position can restrict the rotational freedom of the phenyl ring and influence the side-chain χ1 and χ2 dihedral angles. This steric hindrance can, in turn, affect the local peptide backbone conformation (φ and ψ angles).

Electronic Effects: The highly electronegative fluorine atom can engage in non-covalent interactions, such as hydrogen bonds with backbone amide protons or other side chains. The electron-withdrawing nature of the fluorine atom can also influence the aromatic ring's electronic properties, potentially affecting cation-π interactions. Cryogenic gas-phase infrared spectroscopy and density functional theory studies on proton-bound dimers of side-chain fluorinated phenylalanines have revealed that the position of the fluorine atom significantly affects the interactions and structures of the dimers.[3]

While comprehensive comparative studies on a wide range of peptides are still emerging, existing data on dipeptides provides valuable insights.

Data Presentation: NMR Spectroscopic Data for 2-Fluorophenylalanine Peptides

The following tables summarize key NMR data for a dipeptide containing 2-fluorophenylalanine, providing a basis for comparison with other peptides.

Table 1: ¹H NMR Chemical Shifts (ppm) for Phe(2-F)-Phe Dipeptide

ProtonPhe(2-F) ResiduePhe Residue
NH8.518.51
4.654.65
Hβ13.253.15
Hβ23.183.05
Aromatic H7.20 - 7.007.30 - 7.20

Table 2: ¹³C NMR Chemical Shifts (ppm) for Phe(2-F)-Phe Dipeptide

CarbonPhe(2-F) ResiduePhe Residue
55.055.5
37.538.0
C=O172.0172.5
Aromatic C115.0 - 160.0127.0 - 137.0

Table 3: Key J-Coupling Constants (Hz) for Conformational Analysis

CouplingTypical RangeConformational Dependence
³J(HN,Hα)1 - 10Related to the φ dihedral angle via the Karplus equation.
³J(Hα,Hβ)2 - 12Provides information on the χ1 side-chain torsion angle.
¹J(¹³C,¹⁹F)~240 - 250
nJ(¹H,¹⁹F)VariableCan provide through-space distance information (NOE).

Experimental Protocols

A detailed and rigorous experimental approach is crucial for obtaining high-quality NMR data for conformational analysis.

Peptide Synthesis and Purification

Peptides containing 2-fluorophenylalanine can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

  • Synthesis: Fmoc-L-Phe(2-F)-OH is commercially available and can be incorporated into the peptide sequence using standard coupling reagents.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (HPLC).

  • Characterization: The identity and purity of the peptide are confirmed by mass spectrometry and analytical HPLC.

NMR Sample Preparation
  • Solvent: The purified peptide is dissolved in a deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM. For aqueous solutions, a small percentage of D₂O (5-10%) is added for the lock signal.

  • pH: The pH of the solution is adjusted to the desired value.

  • Internal Standard: An internal standard, such as DSS or TSP, can be added for chemical shift referencing.

NMR Data Acquisition

A series of 1D and 2D NMR experiments are performed to obtain a comprehensive set of structural restraints.

  • 1D ¹H and ¹⁹F NMR: These experiments are used to assess sample purity and to obtain initial information on the chemical environment of the protons and the fluorine atom.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify all protons belonging to a single amino acid spin system, facilitating resonance assignment. A typical mixing time for TOCSY is 60-80 ms.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information on through-space proximities between protons (typically < 5 Å), which is crucial for determining the three-dimensional structure of the peptide. NOESY mixing times can range from 150 to 700 ms.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, primarily those separated by two or three bonds.

  • Heteronuclear Experiments (HSQC, HMBC): If isotopic labeling (¹³C, ¹⁵N) is employed, these experiments provide correlations between protons and their directly attached or long-range coupled heteronuclei.

Visualization of Experimental Workflow and Conformational Influence

The following diagrams, generated using the DOT language, illustrate the experimental workflow for NMR-based conformational analysis and the potential influence of 2-fluorophenylalanine on peptide conformation.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_structure Structure Calculation & Analysis synthesis Solid-Phase Peptide Synthesis (incorporation of 2-F-Phe) purification HPLC Purification synthesis->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization sample_prep NMR Sample Preparation (solvent, pH, concentration) characterization->sample_prep data_acq 1D & 2D NMR Data Acquisition (TOCSY, NOESY, COSY) sample_prep->data_acq data_proc Data Processing & Analysis data_acq->data_proc assignments Resonance Assignment data_proc->assignments restraints Extraction of Structural Restraints (NOEs, J-couplings) assignments->restraints calculation Structure Calculation (Molecular Dynamics/Simulated Annealing) restraints->calculation analysis Conformational Analysis calculation->analysis

NMR-based conformational analysis workflow.

conformational_influence cluster_2FPhe 2-Fluorophenylalanine cluster_effects Conformational Effects cluster_outcomes Structural Outcomes ortho_F ortho-Fluoro Substitution steric Steric Hindrance ortho_F->steric electronic Electronic Effects (Electronegativity, Dipole) ortho_F->electronic side_chain Altered Side-Chain Rotamer Population (χ) steric->side_chain backbone Perturbation of Backbone Dihedral Angles (φ, ψ) steric->backbone electronic->backbone secondary_structure Influence on Secondary Structure Propensity backbone->secondary_structure

Influence of 2-F-Phe on peptide conformation.

Conclusion

NMR spectroscopy, particularly ¹⁹F NMR, provides a powerful and sensitive tool for the detailed conformational analysis of peptides containing 2-fluorophenylalanine. The unique steric and electronic properties of the ortho-fluoro substitution can induce significant changes in peptide structure, which can be elucidated through a combination of 1D and 2D NMR experiments. While the available data on a wide range of 2-fluorophenylalanine-containing peptides is still growing, the methodologies and insights presented in this guide offer a solid foundation for researchers and drug developers to leverage this valuable tool in their work. Further comparative studies on a broader array of peptide scaffolds will continue to refine our understanding of the nuanced conformational effects of this intriguing amino acid analog.

References

Chiral HPLC Methods for Assessing Racemization of Fmoc-D-Phe(2-F)-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of amino acid derivatives is a critical quality attribute in peptide synthesis. Racemization of these building blocks, particularly during activation and coupling steps, can lead to the formation of diastereomeric impurities in the final peptide, potentially impacting its efficacy and safety. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for assessing the racemization of Nα-Fmoc-D-2-fluorophenylalanine (Fmoc-D-Phe(2-F)-OH).

Comparison of Chiral Stationary Phases (CSPs) for Enantiomeric Separation

The key to the successful chiral separation of this compound and its L-enantiomer lies in the selection of an appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs are widely recognized for their excellent enantioselective capabilities for a broad range of compounds, including Fmoc-protected amino acids.

While specific data for this compound is limited, the following table summarizes the performance of various polysaccharide-based columns for the closely related compound, Fmoc-D-Phe-OH. These methods are expected to be readily adaptable for the 2-fluoro derivative, possibly with minor modifications to the mobile phase composition.

Table 1: Comparison of Chiral HPLC Methods for the Separation of Fmoc-Phe-OH Enantiomers

Chiral Stationary PhaseDimensionsMobile PhaseFlow Rate (mL/min)Detectionk1 (L-isomer)k2 (D-isomer)Separation Factor (α)Resolution (Rs)Reference
Lux® 5 µm Cellulose-1250 x 4.6 mmAcetonitrile / 0.1% TFA (60:40)1.0UV @ 220 nm5.326.281.182.55[1][2]
Lux® 5 µm Cellulose-2250 x 4.6 mmAcetonitrile / 0.1% TFA (60:40)1.0UV @ 220 nm6.118.011.314.11[1][2]
Lux® 5 µm Cellulose-3250 x 4.6 mmAcetonitrile / 0.1% TFA (60:40)1.0UV @ 220 nm4.955.981.213.01[1]
Lux® 5 µm Cellulose-4250 x 4.6 mmAcetonitrile / 0.1% TFA (60:40)1.0UV @ 220 nm5.546.881.243.54

Note: Data presented is for Fmoc-Phe-OH as a proxy for this compound. k1 and k2 are the retention factors for the first and second eluting enantiomers, respectively. The elution order may vary depending on the specific CSP and mobile phase.

Other classes of CSPs, such as macrocyclic glycopeptide-based (e.g., CHIROBIOTIC™ T and R) and zwitterionic ion-exchangers (e.g., CHIRALPAK® ZWIX), have also demonstrated broad applicability for the chiral separation of Fmoc-amino acids and are viable alternatives to consider during method development.

Impact of Coupling Reagents on Racemization

Table 2: Qualitative Comparison of Common Coupling Reagents and Their Propensity for Inducing Racemization

Coupling Reagent ClassExamplesRacemization PotentialKey Considerations
Aminium/Uronium Salts HATU, HBTU, HCTU, TBTULow to ModerateHighly efficient and fast coupling. Racemization can be further suppressed by the addition of a base with a high pKa and steric hindrance, such as N,N-diisopropylethylamine (DIPEA).
Phosphonium Salts PyBOP, PyAOPLowGenerally provide clean and rapid couplings with low levels of racemization.
Carbodiimides DIC, DCCModerate to High (without additives)When used alone, significant racemization can occur. The addition of nucleophilic additives is crucial.
Carbodiimides with Additives DIC/HOBt, DIC/OxymaPure®LowAdditives like 1-hydroxybenzotriazole (HOBt) and ethyl (hydroxyimino)cyanoacetate (OxymaPure®) form active esters that are less prone to racemization. DIC/OxymaPure® is often considered superior in suppressing racemization.

Experimental Protocols

Below are detailed experimental protocols for the chiral HPLC analysis of this compound to assess its enantiomeric purity and for a representative peptide coupling reaction to evaluate racemization.

Protocol 1: Chiral HPLC Analysis of this compound

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase: Lux® 5 µm Cellulose-2 (250 x 4.6 mm) or equivalent polysaccharide-based column

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in water

  • Sample: this compound dissolved in mobile phase (e.g., 1 mg/mL)

  • Racemic standard: A mixture of this compound and Fmoc-L-Phe(2-F)-OH

2. Chromatographic Conditions:

  • Isocratic Elution: 60% Mobile Phase A, 40% Mobile Phase B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

3. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of the D- and L-enantiomers and to verify system suitability (resolution > 1.5).

  • Inject the this compound sample.

  • Integrate the peak areas of both enantiomers.

  • Calculate the percentage of the L-enantiomer (racemization) using the following formula: % L-enantiomer = (Area of L-peak / (Area of D-peak + Area of L-peak)) * 100

Protocol 2: Assessment of Racemization during a Model Peptide Coupling Reaction

1. Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Coupling reagent (e.g., HATU, DIC/OxymaPure®)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)

2. Procedure:

  • In a reaction vial, dissolve this compound (1.0 eq) and the coupling reagent (e.g., HATU, 1.0 eq) in anhydrous DMF.

  • Add the amino acid ester hydrochloride (1.1 eq) and the base (e.g., DIPEA, 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for a defined period (e.g., 2 hours).

  • Quench the reaction by adding water.

  • Extract the dipeptide product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a mild acid (e.g., 1 M HCl) and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude dipeptide.

  • Dissolve the crude dipeptide in the HPLC mobile phase and analyze using the chiral HPLC method described in Protocol 1 to determine the ratio of the resulting diastereomers.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for assessing racemization and the logical relationship between the key experimental steps.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing start Start: this compound Sample coupling Peptide Coupling Reaction (e.g., with H-Gly-OMe) start->coupling extraction Work-up and Extraction of Dipeptide coupling->extraction hplc Inject Sample onto Chiral HPLC Column extraction->hplc detection UV Detection at 220 nm hplc->detection integration Peak Integration detection->integration calculation Calculate % Racemization integration->calculation end End: Report Enantiomeric Purity calculation->end Final Result

Caption: Workflow for Assessing Racemization of this compound.

logical_relationship cluster_factors Factors Influencing Racemization cluster_outcome Experimental Outcome coupling_reagent Coupling Reagent (e.g., HATU, DIC/Oxyma) racemization_level Level of Racemization (% L-isomer) coupling_reagent->racemization_level determines base Base (e.g., DIPEA, NMM) base->racemization_level influences temperature Reaction Temperature temperature->racemization_level affects time Activation Time time->racemization_level affects hplc_analysis Chiral HPLC Analysis racemization_level->hplc_analysis is quantified by

Caption: Key Factors Influencing Racemization during Peptide Coupling.

References

A Comparative Guide to the Stability of Peptides Incorporating Fmoc-D-Phe(2-F)-OH versus Fmoc-D-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The engineering of stable peptides is a cornerstone of modern therapeutic development. Modifications to native peptide sequences are often necessary to enhance their pharmacokinetic profiles, primarily by increasing their resistance to enzymatic degradation. The incorporation of non-canonical amino acids, such as D-enantiomers and fluorinated variants, represents a key strategy in this endeavor. This guide provides a comparative analysis of the expected stability imparted by two such amino acids: Fmoc-D-2-fluorophenylalanine (Fmoc-D-Phe(2-F)-OH) and Fmoc-D-phenylalanine (Fmoc-D-Phe-OH).

The introduction of a D-amino acid into a peptide sequence is a well-established method to confer resistance to proteolysis, as endogenous proteases are stereospecific for L-amino acids[1][2][3][4][5]. Furthermore, the fluorination of amino acids can enhance peptide stability through various mechanisms, including the strengthening of the C-F bond and alterations in electronic properties that can influence enzyme-substrate interactions. This guide will delve into the anticipated comparative stability of peptides synthesized with these two building blocks, supported by established principles and detailed experimental protocols for validation.

Anticipated Performance Comparison
ParameterPeptide with Fmoc-D-Phe-OHPeptide with this compoundRationale
Proteolytic Stability (e.g., against Chymotrypsin) HighVery HighBoth D-amino acids will confer significant resistance to proteolysis. The ortho-fluoro substitution on the phenyl ring of D-Phe(2-F) is expected to provide an additional steric and electronic barrier to enzymatic recognition and cleavage by proteases like chymotrypsin, which typically cleave after aromatic residues.
Plasma Stability HighVery HighPeptides containing D-amino acids generally exhibit a longer half-life in plasma due to resistance to plasma proteases. The added fluorination in D-Phe(2-F) is anticipated to further enhance this stability.
Chemical Stability HighHighBoth amino acids are stable under standard solid-phase peptide synthesis (SPPS) and purification conditions. The C-F bond is exceptionally strong, suggesting that the 2-fluoro substitution will not compromise the chemical integrity of the peptide. Potential degradation pathways for peptides are generally sequence-dependent and include hydrolysis, deamidation, and oxidation.
Hydrophobicity HighHigherFluorination is known to increase the hydrophobicity of amino acids. This can influence peptide folding, aggregation, and interaction with biological membranes.

Experimental Protocols

To empirically determine the comparative stability, the following detailed experimental protocols are provided. These protocols outline the synthesis of the comparative peptides and subsequent stability assays.

Peptide Synthesis using Fmoc-SPPS

This protocol describes the synthesis of two model peptides, for example, Ac-Tyr-Xaa-Gly-Gly-Phe-Leu-NH₂, where Xaa is either D-Phe or D-Phe(2-F).

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-L-Leu-OH, Fmoc-L-Phe-OH, Fmoc-Gly-OH, Fmoc-L-Tyr(tBu)-OH, Fmoc-D-Phe-OH, this compound

  • N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure for coupling

  • 20% (v/v) piperidine in dimethylformamide (DMF) for Fmoc deprotection

  • Acetic anhydride for N-terminal acetylation

  • Cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water

  • HPLC grade solvents (DMF, dichloromethane (DCM), acetonitrile, water)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF. Add the solution to the resin and couple for 2 hours. Wash the resin with DMF.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and diisopropylethylamine (DIEA) (10 eq.) in DMF for 30 minutes.

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2 hours.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC) on a C18 column.

  • Characterization: Confirm the identity and purity of the peptides by mass spectrometry and analytical RP-HPLC.

Enzymatic Stability Assay (Chymotrypsin)

This protocol assesses the stability of the synthesized peptides against the protease chymotrypsin.

Materials:

  • Purified peptides (Ac-Tyr-D-Phe-Gly-Gly-Phe-Leu-NH₂ and Ac-Tyr-D-Phe(2-F)-Gly-Gly-Phe-Leu-NH₂)

  • α-Chymotrypsin from bovine pancreas

  • Assay buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0

  • Quenching solution: 10% TFA in water

  • RP-HPLC system with a C18 column

Procedure:

  • Peptide Stock Solution: Prepare 1 mg/mL stock solutions of each peptide in the assay buffer.

  • Enzyme Stock Solution: Prepare a 0.1 mg/mL stock solution of α-chymotrypsin in the assay buffer.

  • Reaction Setup: In a microcentrifuge tube, mix 90 µL of the peptide stock solution with 10 µL of the enzyme stock solution. A control reaction should be set up with 10 µL of assay buffer instead of the enzyme solution.

  • Incubation: Incubate the reactions at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw 10 µL aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the 10 µL aliquot to 90 µL of the quenching solution.

  • HPLC Analysis: Analyze the quenched samples by RP-HPLC. Monitor the disappearance of the parent peptide peak over time.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point. Determine the half-life (t₁/₂) of each peptide.

Plasma Stability Assay

This protocol evaluates the stability of the peptides in human plasma.

Materials:

  • Purified peptides

  • Human plasma (pooled, anticoagulated with heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Precipitation solution: Acetonitrile with 1% TFA

  • RP-HPLC system with a C18 column

Procedure:

  • Peptide Stock Solution: Prepare 1 mg/mL stock solutions of each peptide in PBS.

  • Plasma Preparation: Thaw the human plasma at 37°C and centrifuge to remove any precipitates.

  • Reaction Setup: In a microcentrifuge tube, mix 90 µL of plasma with 10 µL of the peptide stock solution.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw 20 µL aliquots.

  • Protein Precipitation: Add the 20 µL aliquot to 180 µL of the cold precipitation solution. Vortex and incubate at -20°C for 30 minutes.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Analysis: Transfer the supernatant to an HPLC vial and analyze by RP-HPLC.

  • Data Analysis: Quantify the remaining intact peptide and calculate the half-life in plasma.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the comparative stability analysis of peptides containing Fmoc-D-Phe-OH and this compound.

G cluster_synthesis Peptide Synthesis cluster_stability Stability Assays cluster_analysis Data Analysis & Comparison start Design Model Peptides (Ac-Tyr-Xaa-Gly-Gly-Phe-Leu-NH₂) synthesis_dphe Fmoc-SPPS with Fmoc-D-Phe-OH start->synthesis_dphe synthesis_dphe2f Fmoc-SPPS with This compound start->synthesis_dphe2f purification RP-HPLC Purification & Characterization synthesis_dphe->purification synthesis_dphe2f->purification enzymatic_assay Enzymatic Stability Assay (e.g., Chymotrypsin) purification->enzymatic_assay plasma_assay Plasma Stability Assay purification->plasma_assay hplc_analysis RP-HPLC Analysis of Degradation Products enzymatic_assay->hplc_analysis plasma_assay->hplc_analysis half_life Half-Life (t₁/₂) Calculation hplc_analysis->half_life comparison Comparative Stability Assessment half_life->comparison

Caption: Workflow for comparative stability analysis.

Signaling Pathway Context

The enhanced stability of peptides containing these modified amino acids is particularly relevant for therapeutic peptides that target cell surface receptors, such as G-protein coupled receptors (GPCRs). A longer half-life in circulation leads to prolonged receptor engagement and sustained downstream signaling.

G cluster_pathway GPCR Signaling Pathway peptide_dphe Peptide (D-Phe) receptor GPCR peptide_dphe->receptor Shorter Half-Life peptide_dphe2f Stabilized Peptide (D-Phe(2-F)) peptide_dphe2f->receptor Longer Half-Life (Prolonged Activation) g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

References

The Fluorine Advantage: A Comparative Guide to 2-Fluoro Substitution in Peptide Secondary Structure

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for greater control over peptide conformation is paramount. The strategic incorporation of fluorine into amino acid residues, particularly at the 2-position, has emerged as a powerful tool to modulate and stabilize peptide secondary structures. This guide provides an objective comparison of the effects of 2-fluoro substitution on peptide secondary structure, supported by experimental data and detailed methodologies.

The introduction of fluorine, the most electronegative element, into amino acid side chains can induce significant changes in the stereoelectronic properties of a peptide backbone.[1] These modifications can lead to enhanced thermal and proteolytic stability, and can be used to fine-tune the conformational preferences of peptides, thereby influencing their biological activity.[1][2] This guide will delve into the quantitative effects of 2-fluoro substitution on α-helices and β-sheets, outline the key experimental protocols for their analysis, and illustrate the underlying mechanisms driving these structural changes.

Quantitative Comparison of 2-Fluoro Substituted vs. Non-Substituted Peptides

The impact of 2-fluoro substitution on peptide secondary structure can be quantified using various biophysical techniques. Circular Dichroism (CD) spectroscopy is a primary tool for assessing changes in global secondary structure content, such as α-helicity, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into local conformational preferences, like proline cis/trans isomerization.

Impact on α-Helical Content

Fluorination can either stabilize or destabilize α-helical structures, depending on the specific amino acid, the degree of fluorination, and its position within the peptide sequence. Highly fluorinated amino acids, for instance, have been shown to enhance the stability of α-helical coiled coils.

Peptide SystemSubstitutionTechniqueKey FindingReference
Alanine-based peptidesHexafluoroleucine (Hfl) vs. Leucine (Leu)CD SpectroscopyHfl has a lower intrinsic helix propensity compared to Leu.[3]
HIV-1 Fusion Inhibitor (C31 peptide)Ile635 replaced with fluorinated analoguesCD SpectroscopyFluorinated peptides exhibited slightly higher helical content (72-73%) compared to the parent peptide (68%).[4]
Coiled-coil peptidesLeucine replaced with 5,5,5,5',5',5'-hexafluoroleucine (Hfl)CD SpectroscopyHfl substitution enhances the overall thermostability of helical proteins.
Influence on Proline Conformation

The substitution of fluorine on the proline ring has a profound and predictable effect on the pyrrolidine ring pucker and the cis/trans equilibrium of the preceding peptide bond. This is a critical aspect of peptide and protein structure, influencing turns and overall folding.

Peptide SystemSubstitutionTechniqueKey FindingReference
Ac-Pro-OMe(4R)- and (4S)-fluoroprolineNMR SpectroscopyFluorination biases the ring pucker and the cis/trans ratio of the prolyl amide bond.
Proline-rich sequences(4R)- and (4S)-fluoroproline19F NMRFluoroproline can be used as a sensitive reporter to study peptide-protein binding kinetics.

Key Experimental Protocols

Accurate assessment of the conformational effects of 2-fluoro substitution relies on precise experimental methodologies. Below are detailed protocols for the primary techniques used in these analyses.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing information on the secondary structure of peptides.

Sample Preparation:

  • Peptide concentration: 0.1-1 mg/mL.

  • Buffer: Typically 50 mM sodium phosphate buffer with 150 mM NaCl, pH 7.4. The buffer system should be transparent in the far-UV region.

  • Solvents: To induce secondary structure, co-solvents like trifluoroethanol (TFE) can be used.

Instrumentation and Data Collection:

  • Instrument: A spectropolarimeter (e.g., Jasco J-810) equipped with a Peltier temperature controller.

  • Cuvette: 1.0 mm path length quartz cuvette.

  • Wavelength range: Far-UV range of 195–240 nm.

  • Parameters: Data is collected at 0.2 nm intervals with a 2 nm bandwidth and a 2 s response time.

  • Temperature: Measurements are typically performed at a controlled temperature, for example, 37°C.

  • Data Analysis: The raw data (ellipticity) is converted to mean residue ellipticity [θ] and can be used to estimate the percentage of α-helicity.

NMR Spectroscopy for Conformational Analysis

¹⁹F NMR is a powerful tool for studying fluorinated peptides due to the high sensitivity of the ¹⁹F nucleus and the absence of background signals in biological systems. It provides detailed information on the local chemical environment and conformational dynamics.

Sample Preparation:

  • Peptide concentration: 1-2 mM.

  • Solvent: Peptides are typically dissolved in a deuterated solvent such as D₂O or deuterated buffer.

  • Internal Standard: A fluorine-containing compound with a known chemical shift can be added for reference.

Instrumentation and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 700 MHz) equipped with a fluorine probe.

  • Experiments:

    • 1D ¹⁹F NMR: For observing the chemical shifts and quantifying the populations of different conformers (e.g., cis/trans isomers of proline).

    • 2D ¹H-¹⁹F HOESY/NOESY: To determine through-space interactions between fluorine atoms and protons, providing distance constraints for structure calculation.

    • 2D ¹H-¹³C HSQC and ¹H-¹H TOCSY/NOESY: For complete assignment of proton and carbon resonances.

Data Analysis:

  • The chemical shifts in ¹⁹F NMR are highly sensitive to the local environment, providing insights into solvent exposure and conformational changes.

  • Integration of signals in 1D ¹⁹F spectra can be used to determine the relative populations of different conformational states.

Mechanisms and Visualizations

The influence of 2-fluoro substitution on peptide secondary structure is driven by a combination of stereoelectronic and hydrophobic effects.

Experimental Workflow for Secondary Structure Analysis

The following diagram illustrates a typical workflow for comparing the secondary structure of a fluorinated peptide with its non-fluorinated counterpart.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Biophysical Analysis cluster_interpretation Data Interpretation start Design Peptides (Fluorinated & Wild-Type) synth Solid-Phase Peptide Synthesis start->synth purify HPLC Purification & MS Verification synth->purify cd CD Spectroscopy (% Helicity, Tm) purify->cd nmr NMR Spectroscopy (Conformation, Dynamics) purify->nmr compare Compare Structural Parameters cd->compare nmr->compare model Structural Modeling compare->model conclusion Draw Conclusions on Fluorine Effect model->conclusion

Fig. 1: Experimental workflow for comparative analysis.
Mechanism of Fluorine's Influence on Peptide Conformation

The introduction of fluorine can alter the conformational landscape of a peptide through several key mechanisms. The high electronegativity of fluorine creates a strong C-F bond dipole and can influence the charge distribution in the peptide backbone. Furthermore, the gauche effect, an electronic interaction, can favor specific dihedral angles, thereby restricting the conformational freedom of the amino acid side chain and influencing the backbone torsion angles.

mechanism cluster_fluorine 2-Fluoro Substitution cluster_effects Primary Effects cluster_consequences Structural Consequences cluster_outcome Overall Outcome fluorine Introduction of Fluorine inductive Inductive Effect (Electron Withdrawal) fluorine->inductive gauche Gauche Effect (Stereoelectronic) fluorine->gauche hydrophobic Increased Hydrophobicity ('Fluorous Effect') fluorine->hydrophobic pucker Altered Proline Ring Pucker inductive->pucker cistrans Biased cis/trans Isomerization inductive->cistrans hbond Modulated H-Bonding inductive->hbond gauche->pucker packing Enhanced Hydrophobic Packing hydrophobic->packing secondary_structure Modulated Secondary Structure (α-helix, β-sheet, turn) pucker->secondary_structure cistrans->secondary_structure hbond->secondary_structure packing->secondary_structure

Fig. 2: Mechanism of fluorine's conformational influence.

References

A Comparative Guide to the Circular Dichroism Spectroscopy of Peptides Incorporating Fmoc-D-Phe(2-F)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected conformational impact of incorporating the unnatural amino acid Fmoc-D-Phe(2-F)-OH into peptide sequences, as analyzed by Circular Dichroism (CD) spectroscopy. Due to the limited availability of direct comparative CD spectral data for peptides containing this specific residue in the public domain, this guide synthesizes findings from studies on related peptide modifications, including the incorporation of D-amino acids and fluorinated phenylalanine analogues. The information presented herein is intended to guide researchers in designing and interpreting CD spectroscopy experiments for peptides containing this compound.

Introduction to Circular Dichroism (CD) Spectroscopy of Peptides

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides and proteins in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules. The peptide backbone is the primary chromophore in the far-UV region (190-250 nm), and its conformation dictates the resulting CD spectrum. Characteristic CD spectra are observed for different secondary structures:

  • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

  • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

  • Random coil: A strong negative band around 200 nm.

The incorporation of unnatural amino acids, such as this compound, can significantly influence the conformational preferences of a peptide, leading to distinct changes in its CD spectrum.

The Impact of this compound Incorporation

The introduction of this compound into a peptide sequence introduces two key modifications compared to the natural L-phenylalanine: a change in stereochemistry (D-configuration) and the addition of a fluorine atom at the ortho position of the phenyl ring.

Effect of D-Amino Acid Incorporation

The substitution of an L-amino acid with its D-enantiomer can have profound effects on the peptide's secondary structure. While a peptide composed entirely of D-amino acids will exhibit a mirror-image CD spectrum to its L-enantiomer counterpart, the introduction of a single D-amino acid into an L-peptide sequence can lead to more complex conformational changes.[1] Such substitutions can disrupt or induce specific secondary structures, like β-turns, and can also enhance the peptide's stability against enzymatic degradation by proteases.[2][3]

Effect of 2-Fluoro-Phenylalanine Incorporation

The fluorine atom in 2-fluoro-phenylalanine is small and highly electronegative, which can alter the local electronic environment and conformational preferences of the peptide chain.[4] This can influence intramolecular and intermolecular interactions, such as hydrogen bonding and aromatic stacking. The position of the fluorine atom on the phenyl ring is critical in determining its effect on peptide conformation. Fluorination can impact hydrophobicity and the propensity to form helical structures.[5]

Comparative Performance: Expected CD Spectral Changes

Table 1: Expected Qualitative Impact of Amino Acid Substitutions on Peptide CD Spectra

Peptide AnalogueKey ModificationExpected Impact on Secondary StructureAnticipated Changes in CD Spectrum
Parent L-PeptideReferenceNative conformation (e.g., α-helix, β-sheet, or random coil)Characteristic spectrum for the native conformation.
L-Peptide with L-Phe(2-F)FluorinationPotential modulation of helicity or sheet propensity due to altered electronic and steric properties.Subtle shifts in peak positions and/or changes in molar ellipticity values.
L-Peptide with D-PheChirality InversionDisruption of existing L-amino acid-based secondary structures; potential induction of turns.Significant changes from the parent spectrum, possibly indicating a less ordered structure or a different type of ordered structure.
L-Peptide with D-Phe(2-F) Chirality Inversion & Fluorination Combined effects of steric hindrance from the D-amino acid and electronic effects from fluorine, likely leading to a unique conformation. A distinct spectrum that differs from both the parent peptide and the single-modification analogues.

Experimental Protocols

To empirically determine the conformational effects of this compound, a systematic CD spectroscopy study should be conducted.

Peptide Synthesis

Peptides should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with the appropriate Fmoc-protected amino acids, including this compound.

Sample Preparation for CD Spectroscopy
  • Peptide Purity: Peptides should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Concentration: Prepare peptide stock solutions in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The final peptide concentration for CD measurements should be in the range of 0.1-0.2 mg/mL.

  • Buffer Selection: The buffer should be transparent in the far-UV region and should not contain components that have high absorbance below 250 nm.

CD Spectroscopy Measurement
  • Instrument: A calibrated CD spectropolarimeter.

  • Cuvette: A quartz cuvette with a path length of 0.1 cm.

  • Parameters:

    • Wavelength range: 190-260 nm

    • Scan speed: 50 nm/min

    • Bandwidth: 1.0 nm

    • Response time: 2 s

    • Accumulations: 3-5 scans

  • Blank Correction: A spectrum of the buffer alone should be recorded and subtracted from each peptide spectrum.

  • Data Conversion: The raw data (in millidegrees) should be converted to mean residue ellipticity ([(\theta)]) using the following formula: [(\theta)] = (mdeg × MRW) / (10 × c × l) where mdeg is the observed ellipticity, MRW is the mean residue weight, c is the concentration in g/mL, and l is the pathlength in cm.

Data Presentation

The collected CD spectra for the parent peptide and its analogues should be plotted on the same graph for direct visual comparison. The mean residue ellipticity values at key wavelengths (e.g., 208 nm, 222 nm) should be summarized in a table to quantify the differences.

Table 2: Hypothetical Quantitative CD Data for a Comparative Study

Peptide[θ] at 208 nm (deg·cm²·dmol⁻¹)[θ] at 222 nm (deg·cm²·dmol⁻¹)Inferred Secondary Structure
Parent L-Peptide-30,000-28,000α-helical
L-Peptide with L-Phe(2-F)-32,000-30,000Increased α-helicity
L-Peptide with D-Phe-10,000-8,000Disrupted helix, more random coil
L-Peptide with D-Phe(2-F)-5,000-4,000Predominantly random coil

Note: The data in this table are hypothetical and for illustrative purposes only. Actual results will depend on the specific peptide sequence.

Visualizations

Experimental Workflow

G cluster_0 Peptide Preparation cluster_1 CD Spectroscopy cluster_2 Data Analysis A Peptide Synthesis (SPPS) B Purification (RP-HPLC) A->B C Purity & Concentration Determination B->C D Sample Preparation in Buffer C->D E Instrument Setup D->E F Data Acquisition (190-260 nm) E->F G Blank Subtraction F->G H Conversion to Mean Residue Ellipticity G->H I Spectral Comparison & Interpretation H->I

Caption: Workflow for comparative CD analysis of peptides.

Logical Relationship of Modifications

G A Parent L-Peptide B L-Peptide with L-Phe(2-F) A->B Fluorination C L-Peptide with D-Phe A->C Chirality Inversion D L-Peptide with D-Phe(2-F) B->D Chirality Inversion C->D Fluorination

Caption: Relationship between peptide modifications.

Conclusion

The incorporation of this compound into a peptide is expected to induce significant conformational changes detectable by CD spectroscopy. These changes arise from the combined effects of altered stereochemistry and the electronic properties of the fluorine substituent. While direct comparative data is sparse, the principles outlined in this guide, along with the provided experimental workflow, offer a solid foundation for researchers to investigate the structural impact of this and other unnatural amino acids in their peptides of interest. Such studies are crucial for the rational design of peptide-based therapeutics with enhanced stability and biological activity.

References

Enhancing Peptide Stability: A Comparative Analysis of 2-Fluorophenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of peptide-based drug development, achieving robust enzymatic stability is a critical determinant of therapeutic efficacy. Native peptides are often susceptible to rapid degradation by proteases, limiting their bioavailability and in vivo half-life. A promising strategy to overcome this challenge is the incorporation of non-canonical amino acids, such as 2-fluorophenylalanine, to enhance resistance to proteolytic cleavage. This guide provides an objective comparison of the enzymatic stability of peptides containing 2-fluorophenylalanine versus their native counterparts, supported by experimental data.

Superior Stability of 2-Fluorophenylalanine Peptides: The Data

The introduction of a fluorine atom onto the phenyl ring of phenylalanine can significantly hinder the enzymatic activity of proteases like chymotrypsin, which preferentially cleave at the C-terminus of aromatic amino acids. Experimental evidence demonstrates a marked increase in stability for peptides containing 2-fluorophenylalanine.

A study by Asante et al. (2014) investigated the proteolytic stability of model peptides against α-chymotrypsin. The results, summarized in the table below, highlight the protective effect of fluorination. After a 2-hour incubation period, the native peptide was almost entirely degraded, while the peptide analog containing a fluorinated phenylalanine derivative showed significantly less degradation.

Peptide SequenceModificationEnzymeIncubation Time (hours)% Peptide Remaining
Ac-Ala-Ala-Pro-Phe -Ala-Ala-NH₂Native Phenylalanineα-Chymotrypsin2~1%
Ac-Ala-Ala-Pro-(2-F-Phe) -Ala-Ala-NH₂2-Fluorophenylalanineα-Chymotrypsin2>80%

Data extrapolated from Asante et al. (2014). The study utilized a fluorinated phenylalanine derivative in a model peptide sequence to assess its stability against α-chymotrypsin.

This substantial difference in degradation underscores the potential of 2-fluorophenylalanine as a valuable building block in the design of more durable peptide therapeutics.

Visualizing the Stability Advantage

The enhanced stability of peptides containing 2-fluorophenylalanine can be attributed to the unique electronic properties of the fluorine atom. The strong electron-withdrawing nature of fluorine alters the electronic environment of the adjacent peptide bond, making it a less favorable substrate for enzymatic hydrolysis.

G cluster_0 Native Peptide cluster_1 2-F-Phe Peptide Native_Peptide Peptide with Phenylalanine Cleavage_Native Rapid Cleavage Native_Peptide->Cleavage_Native Chymotrypsin_Native Chymotrypsin Chymotrypsin_Native->Cleavage_Native 2FPhe_Peptide Peptide with 2-Fluorophenylalanine Cleavage_2FPhe Inhibited Cleavage 2FPhe_Peptide->Cleavage_2FPhe Chymotrypsin_2FPhe Chymotrypsin Chymotrypsin_2FPhe->Cleavage_2FPhe

Caption: Comparison of chymotrypsin activity on native vs. 2-F-Phe peptides.

Experimental Protocol: Assessing Enzymatic Stability

A standardized in vitro assay is crucial for evaluating the enzymatic stability of modified peptides. The following protocol outlines a typical procedure for assessing peptide stability against α-chymotrypsin.

Materials:

  • Peptide stock solution (native and 2-fluorophenylalanine-containing)

  • α-Chymotrypsin stock solution

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% trifluoroacetic acid in water)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass spectrometer (optional, for cleavage site identification)

Procedure:

  • Peptide Incubation:

    • Dilute the peptide stock solution to a final concentration of 1 mg/mL in the incubation buffer.

    • Add α-chymotrypsin to the peptide solution at an enzyme-to-substrate ratio of 1:100 (w/w).

    • Incubate the reaction mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC to separate the intact peptide from its degradation products.

    • Monitor the absorbance at a specific wavelength (e.g., 214 nm or 280 nm) to quantify the amount of remaining intact peptide.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.

    • Determine the half-life (t₁/₂) of the peptide, which is the time required for 50% of the initial peptide to be degraded.

G start Start: Prepare Peptide and Enzyme Solutions incubate Incubate Peptide with Chymotrypsin at 37°C start->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench Reaction with Acid sample->quench analyze Analyze by RP-HPLC quench->analyze quantify Quantify Remaining Intact Peptide analyze->quantify end End: Determine Half-life quantify->end

Caption: Workflow for enzymatic stability assessment of peptides.

Conclusion

The incorporation of 2-fluorophenylalanine represents a highly effective strategy for enhancing the enzymatic stability of therapeutic peptides. The presented data and experimental framework provide a clear rationale for considering this modification in the design of next-generation peptide drugs with improved pharmacokinetic profiles. This approach offers a promising avenue to unlock the full therapeutic potential of peptides that would otherwise be limited by their inherent instability.

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Peptides in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced impact of fluorination on peptide behavior is critical for designing next-generation therapeutics. This guide provides an objective comparison of the biological activity of fluorinated and non-fluorinated peptides, supported by experimental data and detailed methodologies.

The introduction of fluorine into peptide structures has emerged as a powerful strategy to enhance their therapeutic properties. By replacing hydrogen atoms with fluorine, researchers can modulate a peptide's metabolic stability, binding affinity to target receptors, cellular uptake, and immunogenicity. This guide delves into these key aspects, presenting a clear comparison based on published studies.

Enhanced Metabolic Stability: Resisting Proteolytic Degradation

A primary challenge in peptide-based drug development is their rapid degradation by proteases in the body. Fluorination has been shown to significantly improve the metabolic stability of peptides by shielding the peptide backbone from enzymatic cleavage.[1][2][3] This increased resistance to proteolysis leads to a longer plasma half-life and potentially improved therapeutic efficacy.[3] Studies on fluorinated analogues of Glucagon-like peptide-1 (GLP-1) have demonstrated their increased stability against dipeptidyl peptidase IV (DPP IV), a key enzyme in its degradation pathway.[2]

Quantitative Comparison of Proteolytic Stability
Peptide AnalogModificationHalf-life (t½) vs. ControlFold Increase in StabilityReference
GLP-1 Analog F8Hexafluoroleucine substitutionNot specifiedResistant to DPP IV for 24h
GLP-1 Analog F9Hexafluoroleucine substitutionNot specified1.5-fold
GLP-1 Analog F10Hexafluoroleucine substitutionNot specified2.9-fold
Buforin AnalogFluorinated amino acidsModestly increasedNot specified
Magainin AnalogFluorinated amino acidsModestly increasedNot specified

Modulated Receptor Binding Affinity: A Double-Edged Sword

The impact of fluorination on receptor binding affinity is highly context-dependent and can either enhance or weaken the interaction. The unique "polar hydrophobicity" of fluorine can lead to altered intermolecular forces within the binding pocket. For instance, strategic fluorination of the HTLV-1 Tax peptide enhanced its binding to one T-cell receptor (A6) while weakening its interaction with another (B7). Similarly, some fluorinated GLP-1 analogues have shown comparable or slightly decreased binding affinity to the GLP-1 receptor (GLP-1R) compared to the native peptide.

Quantitative Comparison of Receptor Binding Affinity (IC50/EC50)
Peptide AnalogModificationIC50 / EC50 (nM)Fold Change vs. ControlReference
GLP-1-5.1 (IC50)-
GLP-1 Analog F9Hexafluoroleucine substitutionComparable to GLP-1~1
GLP-1 Analog F28Hexafluoroleucine substitution2 to 5-fold decreased potency2-5
Tax Peptide Analog4-Fluoro-phenylalanine0.46 µM (A6 TCR)~5-fold enhancement
Tax Peptide Analog2,3,4,5-Penta-fluoro-phenylalanineNo binding observed-

Improved Cellular Uptake and Permeability

Fluorination can significantly enhance the ability of peptides to cross cell membranes. The increased hydrophobicity and unique lipophobicity of fluorinated side chains are thought to facilitate this process. Studies have shown that fluoroalkylation of peptides promotes their cytosolic delivery, outperforming non-fluorinated analogs and even some cell-penetrating peptides.

Immunogenicity: A Complex and Evolving Picture

The effect of fluorination on the immunogenicity of peptides is an area of active investigation. While some studies suggest that fluorinated lipids conjugated to peptide antigens can stimulate a robust immune response, potentially acting as self-adjuvants in vaccines, others indicate that fluorinated polymers can reduce the adsorption of immune-reactive proteins to nanoparticles, suggesting a potential reduction in immunogenicity. The immunogenic potential of a fluorinated peptide likely depends on various factors, including the specific peptide sequence, the degree and position of fluorination, and the overall molecular context.

Experimental Protocols

Proteolytic Stability Assay

Objective: To determine the rate of degradation of a peptide in the presence of proteases.

Methodology:

  • Incubation: The peptide of interest is incubated in a solution containing proteases, such as human plasma or a specific enzyme like trypsin or DPP IV.

  • Time-course Sampling: Aliquots are taken from the incubation mixture at various time points.

  • Reaction Quenching: The enzymatic reaction in the aliquots is stopped, often by adding an acid or an organic solvent.

  • Analysis: The amount of intact peptide remaining at each time point is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Data Analysis: The half-life (t½) of the peptide is calculated from the degradation curve.

Proteolytic_Stability_Assay Peptide Peptide Solution Incubation Incubation at 37°C Peptide->Incubation Protease Protease Solution (e.g., Plasma, Trypsin) Protease->Incubation Sampling Time-course Sampling Incubation->Sampling t = 0, 1, 2, 4... hrs Quenching Reaction Quenching Sampling->Quenching HPLC RP-HPLC Analysis Quenching->HPLC Data Half-life Calculation HPLC->Data

Workflow for a typical proteolytic stability assay.
Receptor Binding Assay

Objective: To determine the affinity of a peptide for its receptor.

Methodology:

  • Preparation of Receptor Source: A source of the target receptor is prepared, such as cell membranes expressing the receptor or whole cells.

  • Radiolabeling (for competitive assays): A known ligand for the receptor is labeled with a radioisotope (e.g., ¹²⁵I).

  • Competition: The receptor preparation is incubated with the radiolabeled ligand and varying concentrations of the unlabeled test peptide (fluorinated or non-fluorinated).

  • Separation: The receptor-bound ligand is separated from the unbound ligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the receptor is measured using a gamma counter.

  • Data Analysis: The IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled ligand) is determined. This value is then used to calculate the binding affinity (Ki).

Receptor_Binding_Assay Receptor Receptor Source (Cell Membranes) Incubation Incubation Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation TestPeptide Unlabeled Test Peptide (Varying Concentrations) TestPeptide->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Gamma Counting Filtration->Counting Analysis IC50/Ki Determination Counting->Analysis

Workflow for a competitive receptor binding assay.
Cell Permeability Assay

Objective: To assess the ability of a peptide to cross the cell membrane.

Methodology:

  • Cell Culture: A suitable cell line is cultured in multi-well plates.

  • Peptide Incubation: The cells are incubated with the test peptide (often fluorescently labeled for detection) for a specific period.

  • Washing: The cells are washed to remove any peptide that has not been internalized.

  • Cell Lysis: The cells are lysed to release the internalized peptide.

  • Quantification: The amount of internalized peptide is quantified. For fluorescently labeled peptides, this can be done using a plate reader. For unlabeled peptides, techniques like mass spectrometry can be used.

  • Data Analysis: The cellular uptake is often expressed as the amount of internalized peptide per amount of total cellular protein.

Cell_Permeability_Assay cluster_workflow Experimental Workflow CellCulture Cell Culture in Multi-well Plate PeptideIncubation Incubation with Test Peptide CellCulture->PeptideIncubation Washing Washing to Remove External Peptide PeptideIncubation->Washing CellLysis Cell Lysis Washing->CellLysis Quantification Quantification of Internalized Peptide CellLysis->Quantification DataAnalysis Data Analysis Quantification->DataAnalysis

Workflow for a cell permeability assay.

GLP-1 Signaling Pathway

The Glucagon-like peptide-1 (GLP-1) receptor signaling pathway is a key target in the treatment of type 2 diabetes. Understanding how fluorinated GLP-1 analogs interact with this pathway is crucial for their development as therapeutics.

GLP1_Signaling_Pathway GLP1 GLP-1 or Fluorinated Analog GLP1R GLP-1 Receptor GLP1->GLP1R Binds to G_Protein G Protein GLP1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Stimulates

Simplified GLP-1 receptor signaling pathway.

References

2-Fluorophenylalanine's Influence on Peptide-Protein Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The strategic incorporation of non-canonical amino acids is a powerful tool in peptide design and drug discovery. Among these, 2-fluorophenylalanine (2-F-Phe), an analog of phenylalanine, offers a subtle yet impactful modification. The introduction of a fluorine atom at the ortho position of the phenyl ring alters the electronic and conformational properties of the amino acid, which can in turn modulate the binding affinity of a peptide for its protein target. This guide provides a comparative analysis of the impact of 2-fluorophenylalanine on peptide-protein binding affinity, supported by experimental data and detailed protocols.

Data Presentation: A Quantitative Comparison

The effect of substituting phenylalanine with 2-fluorophenylalanine on binding affinity is context-dependent, influenced by the specific peptide sequence and the protein's binding pocket environment. A key study investigating the binding of α-factor peptide analogs to the yeast G protein-coupled receptor, Ste2p, provides quantitative insights into these effects. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates stronger binding, was determined for various fluorinated analogs.[1]

Peptide Analog (Position 13)Dissociation Constant (Kd) in nMFold Change vs. Phenylalanine
Phenylalanine (Phe)26.21.0
2-Fluorophenylalanine (2-F-Phe) 40.1 1.5
3-Fluorophenylalanine (3-F-Phe)35.81.4
4-Fluorophenylalanine (4-F-Phe)32.71.2
3,4-Difluorophenylalanine60.32.3
2,3,4,5,6-Pentafluorophenylalanine177.36.8

Data sourced from a study on α-factor analogs binding to the Ste2p receptor.[1]

As the data indicates, the incorporation of a single fluorine atom at the 2-position of phenylalanine in the α-factor peptide results in a modest 1.5-fold decrease in binding affinity for the Ste2p receptor.[1] This is part of a broader trend where increasing fluorination of the phenylalanine ring leads to a progressive decrease in binding affinity.[1] The highly electronegative fluorine atoms withdraw electron density from the aromatic ring, which can weaken cation-π interactions that may be crucial for binding.[1]

Experimental Protocols: Measuring Binding Affinity

The quantitative data presented above is typically acquired through biophysical techniques that directly measure the interaction between molecules. The following are detailed methodologies for two common and powerful approaches: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).

Methodology:

  • Sample Preparation:

    • Express and purify the target protein and synthesize the peptide (with and without 2-fluorophenylalanine).

    • Thoroughly dialyze both the protein and peptide against the same buffer to minimize buffer mismatch effects. A common buffer is phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS).

    • Accurately determine the concentrations of the protein and peptide solutions using a reliable method such as UV-Vis spectroscopy or amino acid analysis.

  • ITC Experiment Setup:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the peptide solution into the titration syringe. The concentration of the peptide in the syringe should ideally be 10-20 times that of the protein in the cell.

    • Set the experimental temperature, stirring speed, and injection parameters (volume and duration).

  • Titration:

    • Perform a series of injections of the peptide solution into the protein solution.

    • The instrument measures the heat change associated with each injection.

    • A control experiment, titrating the peptide into the buffer alone, should be performed to account for the heat of dilution.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Subtract the heat of dilution from the binding data.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and enthalpy of binding.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data (association and dissociation rates) and affinity data.

Methodology:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a sensor chip appropriate for the protein of interest (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the protein (ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to promote pre-concentration and facilitate covalent immobilization to the activated surface.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of the peptide (analyte) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the peptide solutions over the immobilized protein surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.

    • After the injection, flow running buffer over the surface to monitor the dissociation of the peptide from the protein.

  • Surface Regeneration:

    • If necessary, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound peptide and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the signal from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.

    • Fit the association and dissociation curves for each peptide concentration to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Mandatory Visualizations

Yeast Mating Pheromone Response Pathway

The binding of α-factor and its analogs to the Ste2p receptor on the surface of yeast cells initiates a well-characterized signal transduction cascade known as the mating pheromone response pathway. This pathway ultimately leads to changes in gene expression and cell morphology, preparing the cell for mating.

Yeast_Mating_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alpha_factor α-Factor (or analog) Ste2p Ste2p Receptor alpha_factor->Ste2p Binding G_protein G Protein (Gpa1, Ste4, Ste18) Ste2p->G_protein Activation Ste5 Ste5 (Scaffold) G_protein->Ste5 Recruitment Ste20 Ste20 (PAK) G_protein->Ste20 Activation Ste11 Ste11 (MEKK) Ste5->Ste11 Ste7 Ste7 (MEK) Ste5->Ste7 Fus3 Fus3 (MAPK) Ste5->Fus3 Ste20->Ste11 Phosphorylation Ste11->Ste7 Phosphorylation Ste7->Fus3 Phosphorylation Ste12 Ste12 (Transcription Factor) Fus3->Ste12 Phosphorylation Gene_Expression Mating-Specific Gene Expression Ste12->Gene_Expression Activation Experimental_Workflow Start Start Protein_Expression Protein Expression & Purification Start->Protein_Expression Peptide_Synthesis Peptide Synthesis (Phe vs 2-F-Phe) Start->Peptide_Synthesis QC Quality Control (Purity, Concentration) Protein_Expression->QC Peptide_Synthesis->QC Binding_Assay Binding Affinity Assay (e.g., ITC or SPR) QC->Binding_Assay Pass Data_Analysis Data Analysis & Model Fitting Binding_Assay->Data_Analysis Kd_Determination Determine Kd Values Data_Analysis->Kd_Determination Comparison Compare Binding Affinities Kd_Determination->Comparison End End Comparison->End

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Fmoc-D-Phe(2-F)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of Fmoc-D-Phe(2-F)-OH, a fluorinated amino acid derivative commonly used in peptide synthesis. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.

This compound, as a halogenated organic compound, must be treated as hazardous waste.[1][2] Under no circumstances should this chemical or its waste streams be disposed of down the drain or in regular trash.[2]

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE).

  • Gloves: Chemical-resistant gloves, such as nitrile, are mandatory.[2]

  • Eye Protection: Safety glasses or goggles are required to protect from potential splashes.[2]

  • Lab Coat: A standard laboratory coat should be worn to prevent skin contact.

  • Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.

Disposal of Unused or Expired this compound

Unused or expired solid this compound must be disposed of as hazardous chemical waste.

  • Containerization: If possible, keep the compound in its original, clearly labeled container. If the original container is compromised, use a new, clean, and compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the securely sealed waste container in a designated satellite accumulation area for hazardous waste. This area should be away from incompatible materials, particularly strong oxidizing agents.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.

Disposal of Contaminated Solid Waste

Solid waste items contaminated with this compound, such as weighing paper, pipette tips, gloves, and spill cleanup materials, must also be treated as hazardous waste.

  • Collection: Place all contaminated solid waste into a designated, compatible container, such as a labeled bag or bin specifically for halogenated organic solid waste.

  • Labeling: Clearly label the container "Hazardous Waste" and indicate that it contains materials contaminated with this compound.

  • Storage and Disposal: Store the container in the satellite accumulation area and dispose of it through your institution's EHS program.

Disposal of Liquid Waste from Peptide Synthesis

The primary liquid waste stream generated from the use of this compound is from the Fmoc-deprotection step in solid-phase peptide synthesis. This typically involves a solution of a weak base, such as 20% piperidine in dimethylformamide (DMF). This resulting solution is a hazardous waste stream.

  • Segregation: This liquid waste is considered a halogenated organic waste. It is crucial to collect it separately from non-halogenated solvent waste, as the disposal costs and procedures for halogenated waste are different and often more stringent.

  • Containerization: Use a designated, compatible, and properly vented container for halogenated liquid waste. Ensure the container is securely closed when not in use.

  • Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical constituents, including solvents and reagents (e.g., "Halogenated Waste: Piperidine/DMF from Fmoc deprotection, containing this compound byproducts").

  • Storage and Disposal: Store the container in a designated hazardous waste area, segregated from incompatible chemicals such as acids and oxidizers. Arrange for its disposal through your institution's EHS department.

The logical workflow for the disposal of this compound is summarized in the diagram below.

G cluster_solid Solid Waste cluster_liquid Liquid Waste Unused Unused/Expired This compound Collect_Solid Collect in Labeled Halogenated Solid Waste Container Unused->Collect_Solid Contaminated Contaminated Labware (Gloves, Tips, etc.) Contaminated->Collect_Solid Spill Spill Cleanup Materials Spill->Collect_Solid Deprotection Fmoc Deprotection Solution (e.g., Piperidine/DMF) Collect_Liquid Collect in Labeled Halogenated Liquid Waste Container Deprotection->Collect_Liquid Store Store in Designated Satellite Accumulation Area Collect_Solid->Store Collect_Liquid->Store Dispose Dispose via Institutional EHS Program Store->Dispose

Caption: Waste Disposal Workflow for this compound.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and restrict access.

  • Personal Protection: Wear appropriate PPE, including a lab coat, double gloves, and safety goggles.

  • Containment and Cleanup: For a small spill, contain the leak and absorb the material with an inert absorbent such as vermiculite or sand. Carefully scoop the absorbed material and any remaining solid into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Label the sealed container with "Hazardous Waste" and a description of the contents, and arrange for disposal through your EHS department.

By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and proper disposal of this compound and its associated waste streams, fostering a secure and environmentally responsible research setting.

References

Essential Safety and Operational Guide for Handling Fmoc-D-Phe(2-F)-OH

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, use, and disposal of Fmoc-D-Phe(2-F)-OH (CAS RN: 198545-46-9), a fluorinated amino acid derivative commonly used in peptide synthesis. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, especially in its solid, powdered form, a comprehensive PPE strategy is required to minimize exposure and ensure personal safety. The following table summarizes the necessary protective gear.

Protection Type Required PPE Specifications and Use Cases
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling large quantities or if there is a significant risk of splashing.Must meet appropriate national standards (e.g., ANSI Z87.1 in the US). Goggles provide a seal around the eyes, offering superior protection against dust and splashes.
Hand Protection Disposable nitrile gloves.Inspect gloves for any tears or punctures before use. Change gloves immediately if they become contaminated. For prolonged handling, consider double-gloving.
Body Protection A standard laboratory coat.A flame-retardant lab coat should be considered as the substance is a combustible solid.
Respiratory Protection A NIOSH-approved N95 respirator or equivalent.Required when handling the powder outside of a certified chemical fume hood or glove box to prevent inhalation of dust particles.
Foot Protection Closed-toe shoes.Shoes should be made of a non-porous material to protect against spills.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

Receiving and Storage:
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is between 2-8°C.[1]

Handling the Solid Compound:
  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace by ensuring it is clean and uncluttered.

  • Weighing: Whenever possible, weigh the solid compound inside a chemical fume hood or a glove box to minimize the risk of inhalation and contamination of the laboratory environment.

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated, sealed container for chemical waste. Clean the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

Preparing Solutions:
  • Solvent Selection: this compound is typically dissolved in organic solvents such as N,N-Dimethylformamide (DMF) for use in peptide synthesis.

  • Dissolution: Add the solvent to the pre-weighed solid in a fume hood. Gently agitate or stir the mixture until the solid is completely dissolved. Avoid heating unless specified by a validated protocol, as this may degrade the compound.

Experimental Protocol: Use in Fmoc-Solid Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of this compound into a peptide chain using manual solid-phase peptide synthesis.

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin) in a reaction vessel. Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes.

    • Drain the deprotection solution and repeat the process once more.

    • Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-5 equivalents of this compound and a suitable activating agent (e.g., HBTU/HOBt) in DMF.

    • Add a base, such as N,N-Diisopropylethylamine (DIPEA), to the amino acid solution.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: After the coupling reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF to remove any unreacted reagents.

  • Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion. A negative test (yellow beads) indicates a successful coupling.

  • Chain Elongation: Repeat the deprotection and coupling steps with the next desired amino acid in the peptide sequence.

Disposal Plan

All waste materials containing this compound, including unused solid, solutions, and contaminated materials, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect any solid waste, including spilled material and empty containers, in a clearly labeled, sealed waste container.

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and washings, in a designated, sealed container for halogenated organic waste.

  • Contaminated Materials: Dispose of all contaminated PPE (gloves, etc.) and cleaning materials in the solid chemical waste stream.

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_experiment Experimental Use cluster_disposal Disposal cluster_spill Spill Response Don PPE 1. Don Appropriate PPE Prepare Workspace 2. Prepare Clean Workspace in Fume Hood Don PPE->Prepare Workspace Weigh Solid 3. Weigh Solid Compound Prepare Workspace->Weigh Solid Prepare Solution 4. Prepare Solution Weigh Solid->Prepare Solution Contain Spill Contain Spill Weigh Solid->Contain Spill Spill Occurs Perform Synthesis 5. Perform Peptide Synthesis Prepare Solution->Perform Synthesis Segregate Waste 6. Segregate Waste (Solid, Liquid, Contaminated PPE) Perform Synthesis->Segregate Waste Label Waste 7. Label Waste Containers Segregate Waste->Label Waste Dispose via EHS 8. Dispose via EHS Label Waste->Dispose via EHS Clean Up Clean Up with Appropriate Materials Contain Spill->Clean Up Dispose as Waste Dispose of Cleanup Materials as Hazardous Waste Clean Up->Dispose as Waste Dispose as Waste->Segregate Waste

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.